molecular formula C7H2F13I B1304035 1-Iodo-1H,1H-perfluoroheptane CAS No. 212563-43-4

1-Iodo-1H,1H-perfluoroheptane

Cat. No.: B1304035
CAS No.: 212563-43-4
M. Wt: 459.97 g/mol
InChI Key: GBDROMNKGSCMDH-UHFFFAOYSA-N
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Description

1-Iodo-1H,1H-perfluoroheptane is a useful research compound. Its molecular formula is C7H2F13I and its molecular weight is 459.97 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,1H-Tridecafluoro-1-iodoheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F13I/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDROMNKGSCMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382052
Record name 1H,1H-Tridecafluoro-1-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212563-43-4
Record name 1H,1H-Tridecafluoro-1-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Tridecafluoro-1-iodoheptane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Iodo-1H,1H-perfluoroheptane, a compound of interest in various chemical and research applications. This document details its physicochemical characteristics, outlines general experimental protocols for their determination, and presents a typical synthesis workflow.

While the nomenclature "this compound" can be ambiguous, this guide focuses on the well-characterized compound Perfluoroheptyl Iodide , identified by the CAS Number 335-58-0 . This compound, with the molecular formula C7F15I, is a fully fluorinated heptyl chain with an iodine atom at the terminus.

Core Physical and Chemical Properties

The physical properties of Perfluoroheptyl Iodide are crucial for its handling, application, and in the design of experimental procedures. At standard conditions, it exists as a colorless to yellow oil. A summary of its key physical data is presented in the table below.

PropertyValue
CAS Number 335-58-0
Molecular Formula C7F15I
Molecular Weight 495.96 g/mol
Appearance Colorless to yellow oil
Melting Point -8 °C
Boiling Point 137 °C
Density 2.01 g/cm³
Refractive Index 1.329
Flash Point 137-138 °C
Solubility Slightly soluble in chloroform and dichloromethane; very slightly soluble in ethyl acetate.
Storage Conditions Store in a refrigerator; light-sensitive.

Experimental Protocols for Physical Property Determination

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer (-10 to 200 °C range)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small volume (a few milliliters) of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is securely attached to a thermometer.

  • The assembly is immersed in a heating bath (Thiele tube or oil bath) ensuring the sample is below the level of the heating medium.

  • The bath is heated gently and evenly.

  • As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a critical indicator of purity. Given that this compound has a melting point of -8 °C, this procedure would be conducted at sub-ambient temperatures.

Apparatus:

  • Melting point apparatus with a cooling stage or a cryo-bath

  • Capillary tubes

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of the solidified sample is introduced into a capillary tube.

  • The capillary tube is placed in the sample holder of the melting point apparatus.

  • The sample is cooled to a temperature well below its expected melting point.

  • The temperature is then raised slowly at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance and is a characteristic property.

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume)

  • Analytical balance

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed again.

  • The temperature of the liquid is recorded.

  • The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.[2]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

Apparatus:

  • Digital refractometer or Abbe refractometer

  • Light source (if using an Abbe refractometer)

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the instrument is allowed to equilibrate to a constant temperature.

  • For a digital refractometer, the refractive index is read directly from the display.[3]

  • For an Abbe refractometer, the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

Experimental Workflow: Synthesis of Perfluoroalkyl Iodides

This compound is typically synthesized through a process called telomerization. This process involves the reaction of a shorter perfluoroalkyl iodide (the telogen) with tetrafluoroethylene (the taxogen) to create a mixture of longer-chain perfluoroalkyl iodides. The desired product is then separated through distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification telogen Perfluoroethyl Iodide (Telogen) reactor High-Pressure Reactor (Telomerization) telogen->reactor taxogen Tetrafluoroethylene (Taxogen) taxogen->reactor mixture Mixture of Perfluoroalkyl Iodides reactor->mixture Reaction distillation Fractional Distillation mixture->distillation Separation product This compound distillation->product Desired Fraction byproducts Other Perfluoroalkyl Iodides distillation->byproducts Other Fractions

A simplified workflow for the synthesis of this compound via telomerization.

Applications in Research and Development

Perfluoroalkyl iodides, including this compound, are valuable intermediates in the synthesis of a wide range of fluorinated materials. Their primary applications include:

  • Synthesis of Fluorosurfactants: These compounds are used as starting materials for producing surfactants with high surface activity and stability.

  • Precursors for Fluorinated Polymers: They serve as building blocks for creating polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.

  • Drug Development and Medicinal Chemistry: The incorporation of perfluoroalkyl chains into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. While specific signaling pathways involving this compound are not well-documented, the strategic use of such fluorinated building blocks is a key strategy in modern drug discovery.

References

1-Iodo-1H,1H-perfluoroheptane chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-1H,1H-perfluoroheptane, a fluorinated organic compound of interest in various fields of chemical research and development. This document outlines its chemical structure, CAS number, physicochemical properties, a representative synthesis protocol, and potential applications, with a focus on its relevance to the drug discovery process.

Chemical Structure and Identification

This compound is a linear-chain perfluoroalkyl iodide. The "1H,1H" designation indicates the presence of two hydrogen atoms on the carbon atom adjacent to the iodine atom, distinguishing it from a fully fluorinated alkyl iodide.

  • Chemical Name: this compound

  • CAS Number: 212563-43-4[1]

  • Molecular Formula: C₇H₂F₁₃I

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on the properties of homologous perfluoroalkyl iodides, the following table summarizes the expected physicochemical properties.

PropertyValue (Estimated)
Molecular Weight 460.00 g/mol
Boiling Point ~140-160 °C
Density ~1.9 - 2.1 g/cm³
Appearance Colorless to light pink liquid
Solubility Insoluble in water; soluble in many organic solvents
Refractive Index ~1.34 - 1.36

Synthesis of this compound

The synthesis of 1-iodo-1H,1H-perfluoroalkanes is typically achieved through a multi-step process involving telomerization followed by addition and substitution reactions. A general experimental protocol, adaptable for the synthesis of this compound, is outlined below. This process involves the initial formation of a perfluoroalkyl iodide, followed by the addition of ethylene and subsequent iodination.

Experimental Protocol: A Representative Synthesis

This protocol is based on established methods for the synthesis of similar 1-iodo-1H,1H,2H,2H-perfluoroalkanes and can be adapted for the target molecule.[2]

Stage 1: Synthesis of Perfluoroheptyl Iodide (C₇F₁₅I)

This is typically achieved via the telomerization of a shorter perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene (TFE). The reaction conditions are controlled to favor the formation of the desired C₇ chain length.

Stage 2: Ethylene Addition

The perfluoroheptyl iodide is then reacted with ethylene in a free-radical addition reaction.

  • Materials:

    • Perfluoroheptyl iodide (C₇F₁₅I)

    • Ethylene (CH₂=CH₂)

    • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

    • High-pressure reactor

  • Procedure:

    • The high-pressure reactor is charged with perfluoroheptyl iodide and the radical initiator.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

    • Ethylene gas is introduced into the reactor to the desired pressure.

    • The reactor is heated to initiate the radical addition. The reaction is maintained at a constant temperature and pressure for a specified duration.

    • After the reaction is complete, the reactor is cooled, and the crude 1-iodo-1H,1H,2H,2H-perfluoroheptane is recovered.

    • The product can be purified by distillation under reduced pressure.

Stage 3: Iodination (if starting from a corresponding alcohol)

Alternatively, if starting from 1H,1H,2H,2H-perfluoroheptan-1-ol, an iodination reaction can be performed.

  • Materials:

    • 1H,1H,2H,2H-Perfluoroheptan-1-ol

    • Iodine (I₂)

    • Triphenylphosphine (PPh₃)

    • Imidazole

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 1H,1H,2H,2H-perfluoroheptan-1-ol, triphenylphosphine, and imidazole in the anhydrous solvent.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of iodine in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

The logical workflow for a common synthesis pathway is depicted below.

G start Starting Materials (Pentafluoroethyl Iodide + TFE) telomerization Telomerization start->telomerization perfluoroheptyl_iodide Perfluoroheptyl Iodide (C₇F₁₅I) telomerization->perfluoroheptyl_iodide ethylene_addition Ethylene Addition perfluoroheptyl_iodide->ethylene_addition crude_product Crude 1-Iodo-1H,1H,2H,2H-perfluoroheptane ethylene_addition->crude_product purification Purification (Distillation) crude_product->purification final_product This compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

Perfluoroalkylated compounds are of significant interest to researchers, particularly in the field of drug discovery and materials science.[3] The introduction of perfluoroalkyl chains into organic molecules can dramatically alter their physicochemical and biological properties.[3]

  • Modification of Biological Properties: The high electronegativity of fluorine atoms can influence the acidity and basicity of nearby functional groups, potentially affecting drug-receptor interactions.

  • Increased Lipophilicity: The perfluoroalkyl chain can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making perfluoroalkylated compounds resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug candidate.

  • Conformational Control: The rigid nature of the perfluoroalkyl chain can be used to control the conformation of a molecule, which can be advantageous in designing molecules that fit into specific binding pockets of proteins.

  • Tracer Studies: The presence of iodine allows for the potential use of this compound in radiolabeling studies for imaging or biodistribution analysis.

  • Building Block in Synthesis: this compound can serve as a versatile building block for the introduction of the 1H,1H-perfluoroheptyl moiety into more complex molecules through various coupling reactions.[4]

The general utility of introducing perfluoroalkyl groups in drug design is illustrated in the following signaling pathway diagram.

G cluster_0 Drug Design & Development cluster_1 Improved Characteristics lead_compound Lead Compound perfluoroalkylation Introduction of Perfluoroalkyl Chain lead_compound->perfluoroalkylation modified_compound Modified Compound perfluoroalkylation->modified_compound property_enhancement Enhanced Properties modified_compound->property_enhancement lipophilicity Increased Lipophilicity metabolic_stability Metabolic Stability binding_affinity Altered Binding Affinity

Caption: The impact of perfluoroalkylation on drug candidate properties.

Safety and Handling

Conclusion

This compound is a valuable, albeit not widely documented, fluorinated compound. Its synthesis can be achieved through established methods for related perfluoroalkyl iodides. The unique properties conferred by the perfluoroalkyl chain make it and similar compounds of significant interest for applications in medicinal chemistry and materials science. For researchers and professionals in drug development, the strategic incorporation of such moieties offers a promising avenue for the optimization of lead compounds. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential.

References

A Technical Guide to the Spectral Analysis of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4). Due to the limited availability of public spectral data for this specific compound, this document presents predicted values and characteristics based on analogous fluorinated compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of such molecules in research and development settings.

Chemical Information
PropertyValue
Chemical Name This compound
Synonyms 1H,1H-Tridecafluoro-1-iodoheptane
CAS Number 212563-43-4
Molecular Formula C₇H₂F₁₃I
Molecular Weight 459.97 g/mol
Structure CF₃(CF₂)₅CH₂CH₂I

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as other short-chain perfluoroalkyl iodides.

NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ (Chloroform-d)

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) HzAssignment
¹H ~ 3.2 - 3.4Triplet of triplets (tt)JH-H ≈ 7-8 Hz, JH-F ≈ 18-20 Hz-CH₂-I
~ 2.4 - 2.6Triplet of triplets (tt)JH-H ≈ 7-8 Hz, JH-F ≈ 12-14 Hz-(CF₂)₅-CH₂-
¹³C ~ 100 - 120 (complex)Multiplet--CF₂- (internal)
~ 60 - 70TripletJC-F ≈ 20-25 Hz-(CF₂)₅-CH₂-
~ 5 - 10Singlet--CH₂-I
¹⁹F ~ -81TripletJF-F ≈ 10 Hz-CF₃
~ -114 to -126Multiplets--(CF₂)₄-
~ -128Multiplet--CF₂-CH₂-
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 2980 - 2850MediumC-H stretching (CH₂)
~ 1450 - 1400WeakCH₂ scissoring
~ 1250 - 1050StrongC-F stretching
~ 700 - 500MediumC-I stretching
Mass Spectrometry (MS) Data (Predicted)
m/z FragmentPredicted IdentityNotes
460[M]⁺Molecular ion peak, may be weak or absent.
333[M-I]⁺Loss of iodine atom.
127[I]⁺Iodine cation.
Various[CₓFᵧ]⁺Characteristic fragmentation pattern of the perfluoroalkyl chain.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer with a multinuclear probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-250 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment, may require proton decoupling for simplification.

  • Spectral Width: ~200 ppm, centered around -150 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay (d1): 1-2 seconds.

  • Reference: An external reference such as CFCl₃ (0 ppm) should be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or NaCl/KBr salt plates.

ATR Method (Recommended for liquids):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly with an appropriate solvent after the measurement.

Thin Film Method (Alternative):

  • Place one drop of the liquid sample onto a clean, dry NaCl or KBr salt plate.[1]

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[1]

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

  • Clean the plates with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[1][2]

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40 - 600.

  • Scan Rate: 2 scans/second.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample This compound (Neat Liquid or Solution) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra: Chemical Shifts, Couplings NMR->NMR_Data IR_Data IR Spectrum: Functional Groups IR->IR_Data MS_Data Mass Spectrum: MW & Fragmentation MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectral analysis of a chemical compound.

References

A Comprehensive Technical Guide to the Solubility of 1-Iodo-1H,1H-perfluoroheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Iodo-1H,1H-perfluoroheptane. Given the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. Understanding the solubility of this compound is essential for its application in synthesis, formulation, and various research and development activities.

Introduction to this compound and its Predicted Solubility

This compound is a fluorinated organic compound with the chemical structure C₆F₁₃CH₂I. Its structure, characterized by a long perfluorinated carbon chain and a terminal iodine atom, dictates its physicochemical properties, including its solubility. The principle of "like dissolves like" suggests that this highly fluorinated, and thus lipophobic and hydrophobic, compound will exhibit preferential solubility in solvents with similar characteristics.

Predicted Solubility Behavior:

  • Fluorinated Solvents: High solubility is expected in fluorinated solvents due to the similar intermolecular forces.

  • Nonpolar Organic Solvents: Moderate to good solubility is anticipated in nonpolar solvents like hexane and toluene, which can interact with the perfluoroalkyl chain through van der Waals forces.

  • Polar Aprotic Solvents: Limited to moderate solubility is predicted in polar aprotic solvents such as acetone and ethyl acetate. The polarity of these solvents may not be fully compatible with the nonpolar nature of the perfluoroalkyl chain.

  • Polar Protic Solvents: Poor solubility is expected in polar protic solvents like ethanol and methanol due to the inability of the compound to form strong hydrogen bonds.

  • Aqueous Solvents: The compound is expected to be virtually insoluble in water.

Quantitative Solubility Data

SolventChemical FormulaPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
HexaneC₆H₁₄SolubleData to be determined
TolueneC₇H₈SolubleData to be determined
AcetoneC₃H₆OSparingly SolubleData to be determined
EthanolC₂H₅OHSparingly SolubleData to be determined
Ethyl AcetateC₄H₈O₂Sparingly SolubleData to be determined
DichloromethaneCH₂Cl₂SolubleData to be determined
AcetonitrileC₂H₃NSparingly SolubleData to be determined
N,N-Dimethylformamide (DMF)C₃H₇NOSparingly SolubleData to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆SOSparingly SolubleData to be determined
PerfluorohexaneC₆F₁₄Highly SolubleData to be determined

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.

1. Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25°C).

2. Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this compound).

3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solute->prep_solvent Combine equilibration Incubate in thermostatic shaker (e.g., 24-48h at 25°C) prep_solvent->equilibration settle Allow solid to settle equilibration->settle filter Filter supernatant (0.22 µm PTFE filter) settle->filter dilute Dilute filtrate for analysis filter->dilute quantify Quantify concentration (e.g., GC-ECD/MS) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for the experimental determination of solubility.

4. Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 ± 0.1 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded.

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-ECD or GC-MS).

    • Construct a calibration curve and determine the concentration of the compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

5. Logical Relationship for Solubility Prediction:

The following diagram illustrates the key factors influencing the solubility of this compound.

G cluster_solubility Predicted Solubility Outcome solute_props Highly Fluorinated Chain Low Polarity Weak Intermolecular Forces high_sol High Solubility solute_props->high_sol Similar properties low_sol Low Solubility solute_props->low_sol Dissimilar properties solvent_props Polarity Hydrogen Bonding Ability Fluorophilicity solvent_props->high_sol solvent_props->low_sol

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 1-Iodo-1H,1H-perfluoroheptane is limited in publicly available literature. The following guide provides a comprehensive overview based on the known properties of structurally similar perfluoroalkyl iodides and established analytical methodologies. The quantitative data presented for the target compound should be considered as scientifically informed estimations.

Introduction

This compound (C₇F₁₅H₂I) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a perfluorinated carbon chain. These compounds are of significant interest in various fields, including pharmaceuticals and materials science, due to their unique chemical and physical properties. A thorough understanding of the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a detailed examination of its expected thermal behavior, decomposition products, and the analytical techniques used for such characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound and Related Perfluoroalkyl Iodides

PropertyThis compound (C₇F₁₅H₂I) (Estimated)1-Iodoperfluorohexane (C₆F₁₃I)[1][2][3]1-Iodoperfluorooctane (C₈F₁₇I)[4][5]
Molecular Formula C₇H₂F₁₅IC₆F₁₃IC₈F₁₇I
Molecular Weight ( g/mol ) 495.97445.95545.96
Boiling Point (°C) ~160-180133-134160-161
Density (g/mL at 20°C) ~1.9-2.01.962.067
Appearance Colorless to light pink liquidClear light pink liquid after meltingLiquid

Thermal Stability and Decomposition

The thermal stability of perfluoroalkyl iodides is primarily dictated by the strength of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. The decomposition process is expected to initiate with the homolytic cleavage of this bond.

Estimated Decomposition Temperature

While a specific decomposition temperature for this compound has not been experimentally reported, it is anticipated to be in a range similar to or slightly higher than its boiling point, likely initiating between 200°C and 300°C . The exact onset of decomposition would be influenced by factors such as the presence of impurities, the surrounding atmosphere (inert vs. oxidative), and the heating rate. Pyrolysis studies on various PFAS have shown that decomposition temperatures can range from 500°C to 850°C for complete destruction[6][7].

Proposed Decomposition Pathway

The primary decomposition pathway for this compound is proposed to be initiated by the homolytic cleavage of the C-I bond, which has a significantly lower bond dissociation energy compared to C-C and C-F bonds[8][9][10][11][12].

Proposed Initial Decomposition Step:

C₆F₁₃CH₂CH₂I → C₆F₁₃CH₂CH₂• + I•

Following this initiation, the resulting perfluoroheptylethyl radical (C₆F₁₃CH₂CH₂•) can undergo further reactions, such as:

  • Hydrogen abstraction: To form 1H,1H-perfluoroheptane (C₆F₁₃CH₂CH₃).

  • Dimerization: To form larger perfluorinated alkanes.

  • Further fragmentation: Cleavage of C-C bonds at higher temperatures, leading to a complex mixture of smaller perfluorinated and hydrofluorinated compounds[8].

The iodine radical (I•) will likely recombine to form molecular iodine (I₂).

1H,1H-Perfluoroheptane Dimerized Products Smaller Fluoro-compounds Iodine (I2)

, shape=plaintext, fillcolor="#F1F3F4", fontcolor="#202124"];

"C6F13CH2CH2I" -> "Radicals" [label="Heat (Δ)\n(Initial Cleavage)"]; "Radicals" -> "Products" [label="Further Reactions"]; } caption: "Proposed decomposition pathway of this compound."

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for assessing thermal stability[13][14][15][16].

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is placed into an inert crucible (e.g., alumina or platinum)[15][17].

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C)[14][15].

  • Data Analysis: The TGA curve will show the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant weight loss. The DSC curve will indicate endothermic or exothermic events associated with decomposition.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Acquisition & Analysis Sample This compound (5-10 mg) Crucible Inert Crucible (Alumina or Platinum) Sample->Crucible Place sample in TGA_DSC TGA/DSC Instrument Crucible->TGA_DSC Load into Conditions Inert Atmosphere (N2) Heating Ramp (10°C/min) TGA_DSC->Conditions Apply Data Weight Loss vs. Temp (TGA) Heat Flow vs. Temp (DSC) Conditions->Data Generate Analysis Determine Onset Decomposition Temp. Data->Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile decomposition products, Py-GC-MS is the technique of choice[18][19][20][21][22].

Objective: To separate and identify the chemical compounds formed during the thermal decomposition of the sample.

Methodology:

  • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: A small amount of the liquid sample is loaded into a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere. The volatile decomposition products are swept into the GC.

  • GC Separation: The decomposition products are separated based on their boiling points and interactions with the GC column (a non-polar column is typically used for halogenated compounds).

    • GC Oven Program: A temperature ramp is used to elute compounds with a wide range of boiling points. For example, start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.

  • MS Detection and Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification[20][23].

Py_GCMS_Workflow Sample This compound in Pyrolysis Tube Pyrolysis Pyrolysis Unit (e.g., 300-500°C, Inert Atm.) Sample->Pyrolysis Introduce GC Gas Chromatograph (Separation of Products) Pyrolysis->GC Transfer Volatiles MS Mass Spectrometer (Detection & Identification) GC->MS Elute Separated Compounds Data Mass Spectra of Decomposition Products MS->Data Identification Identified Decomposition Products Data->Identification Library NIST Spectral Library Library->Identification Compare with

Conclusion

References

An In-depth Technical Guide to the Material Safety of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Iodo-1H,1H-perfluoroheptane (CAS No. 212563-43-4). The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document summarizes available physical, chemical, and toxicological data and provides guidance on safe handling and emergency procedures.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound with the chemical formula C₇H₂F₁₃I.[1] Key identification and physical properties are summarized in the table below for easy reference.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 212563-43-4[1][2][3]
Molecular Formula C₇H₂F₁₃I[1]
Molecular Weight 459.97 g/mol [1]
Boiling Point 161.5°C[1]
Density 2.02 g/cm³[1]
Vapor Pressure 2.96 mmHg at 25°C[1]
Appearance Not explicitly stated, but related compounds are colorless liquids.
Solubility Insoluble in water.[4]

Hazard Identification and Safety Information

Based on available data, this compound is classified as a skin irritant.[1] The GHS Hazard Statement H315, "Causes skin irritation," is associated with this compound.[1]

General Safety Precautions:

Due to the limited availability of a complete safety data sheet for this specific compound, it is prudent to handle it with the care afforded to similar perfluoroalkyl iodides. The following precautions are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling AssessHazards Assess Hazards (Review available SDS/literature) SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE Identifies need for PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea Ensures safety in DispenseChemical Dispense Chemical Carefully PrepareWorkArea->DispenseChemical Ready for PerformExperiment Perform Experiment DispenseChemical->PerformExperiment Monitor Monitor for Spills or Exposure PerformExperiment->Monitor Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate Upon completion DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreChemical Store Chemical Securely DisposeWaste->StoreChemical

Figure 1. A logical workflow for the safe handling of chemical reagents.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific applications of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for perfluoroalkyl iodides often involve telomerization reactions. For instance, a common method for producing longer-chain perfluoroalkyl iodides is the reaction of a shorter-chain perfluoroalkyl iodide with tetrafluoroethylene.

The following diagram outlines a conceptual synthesis pathway for a generic perfluoroalkyl iodide, which may be analogous to the production of this compound.

SynthesisPathway Reactants Reactants (e.g., Perfluoroalkyl Iodide + Alkene) Reaction Reaction (e.g., Telomerization) Reactants->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Final Product (this compound) Purification->FinalProduct Analysis Analysis (e.g., GC-MS, NMR) FinalProduct->Analysis

Figure 2. Conceptual synthesis and purification workflow.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended based on the known hazards of skin irritation and general chemical handling principles:

  • After Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: The information provided in this technical guide is based on currently available data and is intended for informational purposes only. It is the responsibility of the user to conduct a thorough safety assessment before handling this chemical. For a complete and official Material Safety Data Sheet, it is recommended to contact the supplier of the compound.

References

Technical Guide to 1-Iodo-1H,1H-perfluoroheptane: Purity, Grades, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically for 1-Iodo-1H,1H-perfluoroheptane is limited. This guide provides a comprehensive overview based on available information for this compound and structurally analogous perfluoroalkyl iodides. The information presented herein should be considered a general framework.

Introduction

This compound is a fluorinated organic compound of interest in various fields of research and development, including materials science and as a building block in the synthesis of more complex molecules. Its high fluorine content imparts unique properties, such as chemical inertness and lipophobicity. Understanding the purity and available grades of this compound is critical for its effective application in research and drug development, where impurities can significantly impact experimental outcomes and product safety.

This technical guide provides an in-depth look at the expected purity, commercially available grades, and the analytical methodologies typically employed for the quality control of this compound and related perfluoroalkyl iodides.

Purity and Available Grades

While specific data sheets for this compound are not widely available, data from suppliers and from analogous compounds suggest that it is typically available in research-grade purities.

Summary of Purity Data

The following table summarizes the available purity information for this compound and its close structural analogs. This data provides a strong indication of the expected purity for commercially sourced this compound.

CompoundCAS NumberPurity (%)Notes
This compound 212563-43-4 ≥95 Data from supplier listings. Higher purity grades may be available upon request.
1-Iodo-1H,1H-perfluorooctane10258-49-897A common research chemical, often used as a reference for the purity of similar compounds.[1]
1-Iodo-1H,1H,2H,2H-perfluorodecane2043-53-096 - 99.9Available in various grades from different suppliers, indicating that purity can be process-dependent.[2]
1H,1H-Perfluoropentyl iodide2253-14-7N/ACertificate of Analysis is typically available from the supplier for lot-specific data.[3]
1-Iodo-1H,1H,2H,2H-perfluorotetradecane30046-31-2N/AUsed in the production of high-performance materials, suggesting availability in technical and potentially higher grades.[]

Note: The purity of fluorinated compounds can be influenced by the synthetic route and the purification methods employed. For critical applications, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.

Synthesis and Purification Overview

The synthesis of this compound and related compounds typically involves the telomerization of a perfluoroalkyl iodide with ethylene, followed by further reaction to introduce the terminal iodide.

A generalized synthetic pathway is illustrated below:

G Perfluoroalkyl Iodide (C5F11I) Perfluoroalkyl Iodide (C5F11I) Telomerization Telomerization Perfluoroalkyl Iodide (C5F11I)->Telomerization Ethylene (CH2=CH2) Ethylene (CH2=CH2) Ethylene (CH2=CH2)->Telomerization Intermediate Telomer Intermediate Telomer Telomerization->Intermediate Telomer Further Reaction Further Reaction Intermediate Telomer->Further Reaction This compound This compound Further Reaction->this compound

Generalized synthetic pathway for this compound.

Purification is a critical step to remove starting materials, byproducts, and oligomeric impurities. Common purification techniques for perfluoroalkyl iodides include:

  • Distillation: Effective for removing non-volatile impurities.

  • Column Chromatography: Typically using silica gel or alumina to separate the desired product from closely related impurities.

  • Recrystallization: For solid perfluoroalkyl iodides, this can be a highly effective method for achieving high purity.

Experimental Protocols: Purity Assessment

Due to the lack of specific, publicly available experimental protocols for this compound, the following are generalized methodologies based on standard practices for analogous fluorinated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and identifying volatile impurities in perfluoroalkyl iodides.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-300 °C.

    • Hold: 5-10 minutes at the final temperature.

  • Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., ethyl acetate, hexane).

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-600.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by their mass spectra and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

    • Expected Signals: The protons on the carbons adjacent to the iodine and the perfluoroalkyl chain will have characteristic chemical shifts and coupling patterns. The integration of these signals should be consistent with the structure.

  • ¹⁹F NMR:

    • Solvent: CDCl₃ or Acetone-d₆.

    • Expected Signals: The fluorine atoms in the perfluoroalkyl chain will exhibit distinct signals with characteristic chemical shifts and coupling constants, providing a unique fingerprint of the molecule. The presence of impurities with different fluorine environments can be readily detected.[5]

  • ¹³C NMR: Provides information on the carbon backbone of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile impurities, LC-MS is a valuable analytical tool.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.

  • MS Detection: Electrospray ionization (ESI) in either positive or negative mode.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the production and release of a high-purity perfluoroalkyl iodide like this compound.

G cluster_0 Synthesis & Purification cluster_1 Analytical Quality Control cluster_2 Product Release Raw Material QC Raw Material QC Synthesis Synthesis Raw Material QC->Synthesis Crude Product Crude Product Synthesis->Crude Product In-Process Control (IPC) In-Process Control (IPC) Synthesis->In-Process Control (IPC) Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product Purification->In-Process Control (IPC) Final Product Testing Final Product Testing Purified Product->Final Product Testing CoA Generation CoA Generation Final Product Testing->CoA Generation Specification Check Specification Check CoA Generation->Specification Check Specification Check->Purification Fail Released Product Released Product Specification Check->Released Product Pass

Typical quality control workflow for perfluoroalkyl iodides.

Conclusion

While specific data for this compound is not extensively published, a comprehensive understanding of its likely purity, available grades, and appropriate analytical methodologies can be established by examining structurally similar compounds. Researchers and drug development professionals should anticipate this compound to be available in high purity (≥95%), with lot-to-lot consistency verifiable through a supplier's Certificate of Analysis. The analytical methods outlined in this guide, particularly GC-MS and NMR spectroscopy, provide a robust framework for the independent verification of purity and identity, ensuring the quality and reliability of this important fluorinated building block in scientific applications.

References

The Untapped Potential of 1-Iodo-1H,1H-perfluoroheptane in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the multifaceted potential of 1-Iodo-1H,1H-perfluoroheptane in the realm of materials science. While specific research on this particular homolog is emerging, the well-established properties and applications of analogous long-chain perfluoroalkyl iodides provide a strong foundation for predicting its utility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis of advanced functional materials, their characterization, and potential applications. We will delve into the creation of ultra-low energy surfaces through self-assembled monolayers (SAMs) and the synthesis of specialized fluorinated polymers via Iodine Transfer Polymerization (ITP).

Core Applications in Materials Science

This compound (C₃F₇CH₂CH₂I) is a valuable precursor for introducing perfluoroalkyl chains into various materials. The presence of the iodine atom provides a reactive site for surface attachment and for initiating controlled polymerization reactions. The perfluorinated tail imparts unique properties such as ultra-low surface energy, high hydrophobicity and oleophobicity, and excellent thermal and chemical stability.

Surface Modification via Self-Assembled Monolayers (SAMs)

The primary application of this compound in materials science is the formation of self-assembled monolayers on various substrates. The iodine headgroup facilitates the chemisorption of the molecule onto surfaces like silica, silicon nitride, and certain metals, while the perfluoroheptyl chains pack tightly to form a dense, low-energy surface.[1][2][3] These SAMs are instrumental in creating surfaces with exceptional water and oil repellency.[][5]

Key Properties of Perfluoroalkyl Iodide SAMs:

PropertyTypical Values for Long-Chain Perfluoroalkyl Iodide SAMs
Surface Energy Extremely low, with some reports as low as 2.6 mJ/m² on silicon nitride.[6][7]
Water Contact Angle Can exceed 110-120 degrees, indicating superhydrophobicity.[8]
Hexadecane Contact Angle High values (e.g., ~70°) demonstrate significant oleophobicity.
Thermal Stability Stable up to moderate temperatures (e.g., 150°C), with some degradation observed at higher temperatures.
Chemical Stability Generally high due to the inertness of the C-F bonds.

Note: The data presented is for longer-chain perfluoroalkyl iodides, and it is anticipated that this compound will exhibit similar, albeit slightly less pronounced, effects due to its shorter chain length.

Synthesis of Advanced Fluoropolymers via Iodine Transfer Polymerization (ITP)

This compound can act as a chain transfer agent in Iodine Transfer Polymerization (ITP), a type of controlled radical polymerization.[9] This technique allows for the synthesis of well-defined fluorinated polymers and block copolymers with controlled molecular weights and narrow molecular weight distributions.[10][11] These polymers are finding applications in high-performance coatings, membranes, and specialty elastomers.

Characteristics of Polymers Synthesized via ITP using Perfluoroalkyl Iodides:

Polymer PropertyTypical Outcomes
Molecular Weight Control Linear increase with monomer conversion.
Dispersity (Đ) Typically low (Đ < 1.5), indicating a narrow molecular weight distribution.[6]
Architecture Enables the synthesis of block copolymers with distinct fluorinated and non-fluorinated segments.[10]
End-Group Functionality The iodine end-group can be further modified for subsequent reactions.[10]

Experimental Protocols

Formation of Self-Assembled Monolayers on Silicon Substrates

This protocol describes a general method for forming a this compound SAM on a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers

  • This compound

  • Anhydrous solvent (e.g., toluene or a fluorinated solvent)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with deionized water.

    • Rinse with absolute ethanol.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • SAM Deposition (Solution Immersion):

    • Prepare a dilute solution (e.g., 1-10 mM) of this compound in an anhydrous solvent in a clean, dry glass container.

    • Place the cleaned and dried silicon wafers into the solution.

    • Seal the container and leave it undisturbed for 12-24 hours to allow for monolayer formation.

  • Rinsing and Drying:

    • Remove the wafers from the solution with clean tweezers.

    • Rinse the wafers thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.

    • Dry the wafers again under a stream of nitrogen gas.

  • Characterization:

    • The quality of the SAM can be assessed by measuring the static water and hexadecane contact angles using a goniometer.

    • Surface composition and thickness can be determined using X-ray Photoelectron Spectroscopy (XPS) and ellipsometry, respectively.

Iodine Transfer Polymerization of a Generic Vinyl Monomer

This protocol provides a generalized procedure for the ITP of a vinyl monomer using this compound as a chain transfer agent.

Materials:

  • Vinyl monomer (e.g., styrene, methyl methacrylate)

  • This compound (Chain Transfer Agent - CTA)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., toluene, anisole)

  • Schlenk flask and line

  • Nitrogen or Argon gas (high purity)

  • Polymer precipitation solvent (e.g., methanol, hexane)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the vinyl monomer, this compound (CTA), and the radical initiator (AIBN). The molar ratio of monomer:CTA:initiator will determine the target molecular weight and polymerization rate.

    • Add the anhydrous solvent to the flask.

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

    • Backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).

    • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion (e.g., by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

  • Termination and Purification:

    • Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol for polystyrene).

    • Filter and collect the polymer.

    • Redissolve the polymer in a suitable solvent and re-precipitate to further purify it.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn) and dispersity (Đ) of the polymer using GPC.

    • Confirm the polymer structure and end-groups using ¹H NMR and ¹⁹F NMR spectroscopy.

Visualizations

experimental_workflow_sam cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_characterization Characterization Si_wafer Silicon Wafer Piranha_clean Piranha Cleaning (H₂SO₄/H₂O₂) Si_wafer->Piranha_clean DI_rinse DI Water Rinse Piranha_clean->DI_rinse EtOH_rinse Ethanol Rinse DI_rinse->EtOH_rinse N2_dry1 Nitrogen Drying EtOH_rinse->N2_dry1 Immersion Substrate Immersion (12-24h) N2_dry1->Immersion Solution_prep Prepare 1-Iodo-1H,1H- perfluoroheptane Solution Solution_prep->Immersion Solvent_rinse Solvent Rinse Immersion->Solvent_rinse N2_dry2 Nitrogen Drying Solvent_rinse->N2_dry2 Contact_Angle Contact Angle Measurement N2_dry2->Contact_Angle XPS XPS Analysis N2_dry2->XPS Ellipsometry Ellipsometry N2_dry2->Ellipsometry

Caption: Experimental workflow for the formation of a self-assembled monolayer.

iodine_transfer_polymerization cluster_initiation Initiation cluster_propagation Propagation & Transfer cluster_termination Termination Initiator Initiator (I-I) Radical Initiator Radical (I•) Initiator->Radical Δ or hν Propagating_Chain Propagating Chain (Pₙ•) Radical->Propagating_Chain + M Monomer Monomer (M) Propagating_Chain->Propagating_Chain + M Dormant_Chain Dormant Chain (Pₙ-I) Propagating_Chain->Dormant_Chain + R-I Termination Termination (Pₙ-Pₘ or PₙH + Pₘ=) Propagating_Chain->Termination + Pₘ• CTA Chain Transfer Agent (R-I) New_Radical New Radical (R•) Dormant_Chain->New_Radical - Pₙ• New_Radical->Propagating_Chain + M

Caption: Mechanism of Iodine Transfer Polymerization (ITP).

surface_energy_logic cluster_molecule Molecular Properties cluster_surface Surface Characteristics Perfluoroalkyl_Chain Perfluoroalkyl Chain (-CₙF₂ₙ₊₁) Low_Polarizability Low Polarizability of C-F bonds Perfluoroalkyl_Chain->Low_Polarizability High_Electronegativity High Electronegativity of Fluorine Perfluoroalkyl_Chain->High_Electronegativity Weak_Intermolecular Weak Intermolecular (van der Waals) Forces Low_Polarizability->Weak_Intermolecular High_Electronegativity->Weak_Intermolecular Low_Surface_Energy Low Surface Energy Weak_Intermolecular->Low_Surface_Energy Hydrophobicity High Hydrophobicity Low_Surface_Energy->Hydrophobicity Oleophobicity High Oleophobicity Low_Surface_Energy->Oleophobicity

Caption: Relationship between molecular structure and surface properties.

Conclusion

This compound stands as a promising building block for the next generation of advanced materials. Its ability to form well-ordered, low-energy surfaces and to facilitate the synthesis of precisely engineered fluoropolymers opens up a vast design space for materials with tailored properties. While further research is needed to fully elucidate the specific characteristics of materials derived from this particular compound, the established principles of perfluoroalkyl iodide chemistry provide a clear roadmap for its successful application in diverse fields, from microelectronics and coatings to biomedical devices. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin exploring the exciting potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Iodo-1H,1H-perfluoroheptane: Precursors and Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Iodo-1H,1H-perfluoroheptane, a valuable fluorinated intermediate in various chemical applications. The primary focus of this document is to detail the key precursors, starting materials, and the multi-step synthetic pathway, supported by experimental protocols and quantitative data.

Introduction

This compound (C₆F₁₃CH₂CH₂I) is a significant organofluorine compound characterized by a six-carbon perfluorinated chain linked to an iodoethyl group. Its unique physicochemical properties, including high density, thermal stability, and the reactivity of the carbon-iodine bond, make it a versatile building block in organic synthesis. It serves as a precursor for the introduction of perfluorohexyl ethyl moieties in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as surfactants and surface coatings.

The synthesis of this compound is predominantly achieved through a two-stage process:

  • Synthesis of Perfluorohexyl Iodide (C₆F₁₃I): This crucial intermediate is typically produced via the telomerization of tetrafluoroethylene (TFE).

  • Ethylene Addition: The perfluorohexyl iodide is then reacted with ethylene (CH₂=CH₂) through a free-radical addition reaction to yield the final product.

This guide will elaborate on the experimental details of each stage, providing a clear pathway for its laboratory-scale or industrial production.

Synthesis of Perfluorohexyl Iodide (C₆F₁₃I) via Telomerization

The foundational precursor, perfluorohexyl iodide, is synthesized through the telomerization of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, which acts as the "telogen." A common telogen used in this process is pentafluoroethyl iodide (C₂F₅I).[1] This reaction results in a mixture of perfluoroalkyl iodides of varying chain lengths, from which the desired C₆F₁₃I is isolated by fractional distillation.

Experimental Protocol: Telomerization of Tetrafluoroethylene

This protocol outlines a general procedure for the telomerization of TFE to produce a mixture of perfluoroalkyl iodides.

Materials:

  • Pentafluoroethyl iodide (C₂F₅I) (Telogen)

  • Tetrafluoroethylene (TFE) (Taxogen)

  • High-pressure autoclave reactor

  • Inert gas (Nitrogen or Argon)

  • Fractional distillation apparatus

Procedure:

  • Reactor Preparation: A high-pressure autoclave reactor is charged with the telogen, pentafluoroethyl iodide (C₂F₅I). The reactor is then sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Introduction of Taxogen: Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter that controls the chain length of the resulting perfluoroalkyl iodides.

  • Reaction Initiation: The reaction can be initiated either thermally or chemically.

    • Thermal Initiation: The reactor is heated to a specific temperature to initiate the telomerization.

    • Chemical Initiation: A radical initiator can be added to start the reaction at a lower temperature.

  • Reaction Execution: The reaction is allowed to proceed for a predetermined time under controlled temperature and pressure.

  • Product Recovery: After the reaction is complete, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.

  • Purification: The desired perfluorohexyl iodide (C₆F₁₃I) is separated from the mixture of telomers by fractional distillation.

Quantitative Data: Telomerization Reaction Parameters

The following table summarizes typical reaction conditions and product distribution for the telomerization of TFE. It is important to note that the distribution of perfluoroalkyl iodides is highly dependent on the reaction conditions.

ParameterValueReference
TelogenPerfluoroethyl iodide (C₂F₅I)[2]
TaxogenTetrafluoroethylene (TFE)[2]
TFE Concentration in Feed3.14 mol%[2]
Reaction Pressure4.5 MPa (gauge pressure)[2]
Reaction Temperature120 °C[2]
CatalystSpherical copper powder[2]

Note: The provided data is for a continuous production process and serves as an illustrative example. The yield of perfluorohexyl iodide will be a fraction of the total product mixture and requires efficient fractional distillation for isolation.

Synthesis of this compound

The second stage of the synthesis involves the free-radical addition of perfluorohexyl iodide to ethylene. This reaction introduces the iodoethyl group to the perfluoroalkyl chain.

Experimental Protocol: Free-Radical Addition of Ethylene

This protocol describes a general method for the addition of perfluorohexyl iodide to ethylene.

Materials:

  • Perfluorohexyl iodide (C₆F₁₃I)

  • Ethylene (CH₂=CH₂)

  • Radical initiator (e.g., Azo-bis-isobutyronitrile (AIBN) or a peroxide)

  • High-pressure reactor

  • Inert gas (Nitrogen or Argon)

  • Solvent (optional, e.g., a non-reactive organic solvent)

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: A high-pressure reactor is charged with perfluorohexyl iodide and a radical initiator.

  • Inert Atmosphere: The reactor is sealed and purged with an inert gas to remove oxygen, which can interfere with radical reactions.

  • Ethylene Introduction: Ethylene gas is introduced into the reactor to the desired pressure.

  • Reaction Initiation: The reactor is heated to a temperature sufficient to decompose the radical initiator and start the reaction.

  • Reaction Monitoring: The reaction is maintained at a constant temperature and pressure for a set duration. The progress of the reaction can be monitored by the consumption of ethylene (pressure drop).

  • Work-up: After the reaction is complete, the reactor is cooled, and any excess ethylene is carefully vented.

  • Purification: The crude this compound is recovered and can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Quantitative Data: Ethylene Addition Reaction
ParameterValue/ConditionReference
Perfluoroalkyl IodidePerfluorooctyl iodide (as an analogue)[3]
AlkeneEthylene[3]
InitiatorPeroxide (e.g., benzoyl peroxide)[3]
Reaction VesselHigh-pressure reactor[3]
AtmosphereInert (Nitrogen or Argon)
PurificationDistillation under reduced pressure[3]

Visualization of Synthesis Pathways

To further elucidate the synthesis process, the following diagrams created using the DOT language illustrate the logical workflow.

Overall Synthesis Pathway

G cluster_0 Stage 1: Perfluorohexyl Iodide Synthesis cluster_1 Stage 2: Ethylene Addition Pentafluoroethyl_Iodide Pentafluoroethyl Iodide (C₂F₅I) Telomerization Telomerization Pentafluoroethyl_Iodide->Telomerization Tetrafluoroethylene Tetrafluoroethylene (TFE) Tetrafluoroethylene->Telomerization Perfluoroalkyl_Iodide_Mixture Perfluoroalkyl Iodide Mixture Telomerization->Perfluoroalkyl_Iodide_Mixture Fractional_Distillation_1 Fractional Distillation Perfluoroalkyl_Iodide_Mixture->Fractional_Distillation_1 Perfluorohexyl_Iodide Perfluorohexyl Iodide (C₆F₁₃I) Fractional_Distillation_1->Perfluorohexyl_Iodide Ethylene Ethylene (CH₂=CH₂) Radical_Addition Free-Radical Addition Ethylene->Radical_Addition Crude_Product Crude this compound Radical_Addition->Crude_Product Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Final_Product This compound Vacuum_Distillation->Final_Product Perfluorohexyl_Iodide_Input->Radical_Addition

Caption: Overall synthesis pathway for this compound.

Logical Workflow of the Synthesis Process

G Start Starting Materials: Pentafluoroethyl Iodide Tetrafluoroethylene Ethylene Telomerization Telomerization Reaction Start->Telomerization Isolation_of_Intermediate Isolation of Perfluorohexyl Iodide (Fractional Distillation) Telomerization->Isolation_of_Intermediate Radical_Addition Free-Radical Addition of Ethylene Isolation_of_Intermediate->Radical_Addition Purification_of_Product Purification of Final Product (Vacuum Distillation) Radical_Addition->Purification_of_Product End This compound Purification_of_Product->End

Caption: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound is a well-defined, two-stage process that relies on the foundational reactions of telomerization and free-radical addition. The key to a successful synthesis lies in the careful control of reaction parameters at each stage to maximize the yield and purity of both the perfluorohexyl iodide intermediate and the final product. This guide provides the essential precursors, starting materials, and detailed experimental frameworks to aid researchers and professionals in the efficient synthesis of this important fluorinated compound. Further optimization of the outlined protocols may be necessary depending on the specific laboratory or industrial-scale setup.

References

A Technical Guide to 1-Iodo-1H,1H-perfluoroheptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Iodo-1H,1H-perfluoroheptane (CAS No. 212563-43-4), a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines commercial suppliers, pricing, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the broader context of fluorinated compounds in medicinal chemistry.

Commercial Suppliers and Pricing

This compound is available from a number of specialized chemical suppliers. The following table summarizes readily available information on suppliers and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierProduct Code/CAS No.PurityQuantityPrice (USD)
Matrix Scientific096928---1.00g$250.00
5.00g$680.00
Sigma-AldrichCOM448654128---250mg$78.00
(from Combi-Blocks, Inc.)1g$195.00
5g$585.00
Alachem Co., Ltd.4AW315>95.0% (GC)InquiryInquiry
LookChem212563-43-4VariousVariousInquiry
Apollo Scientific---97%InquiryInquiry
Santa Cruz Biotechnologysc-268383---InquiryInquiry

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental procedures and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 212563-43-4[1][2][3][4][5][][7][8]
Molecular Formula C₇H₂F₁₃I[1][2][][7][8]
Molecular Weight 459.98 g/mol [1][2][]
Boiling Point 161.5°C[1]
Density 2.02 g/cm³[1]
Refractive Index (n_D^20) 1.35[1]
Flash Point 66.1°C[1]
Purity >95.0% (GC)[]
Synonyms 1H,1H-Tridecafluoro-1-iodoheptane, 1H,1H-Perfluoro-1-iodoheptane, 1H,1H-Perfluoroheptyl Iodide, 1H,1H-Tridecafluoroheptyl Iodide[][7]

Synthesis of Perfluoroalkyl Iodides: A General Experimental Protocol

Reaction: C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI

Materials:

  • Pentafluoroethyl iodide (C₂F₅I)

  • Tetrafluoroethylene (TFE)

  • High-pressure autoclave reactor

  • Inert gas (e.g., Argon or Nitrogen)

  • Fractional distillation apparatus

Procedure:

  • The high-pressure autoclave reactor is charged with pentafluoroethyl iodide.

  • The reactor is sealed and purged with an inert gas to remove any oxygen.

  • Tetrafluoroethylene is then introduced into the reactor. The molar ratio of TFE to the telogen will influence the chain length of the resulting perfluoroalkyl iodides.

  • The reactor is heated to a temperature typically in the range of 150-250°C to initiate the telomerization reaction. The pressure will increase as the TFE is consumed.

  • The reaction is allowed to proceed for a set period, which can range from several hours to a day, depending on the desired conversion and product distribution.

  • After the reaction is complete, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.

  • The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.

  • The desired this compound is then separated and purified from the mixture using fractional distillation under reduced pressure.

Note: This is a generalized procedure and the specific reaction conditions (temperature, pressure, reactant ratios, and reaction time) would need to be optimized to maximize the yield of the desired C₇ perfluoroalkyl iodide.

Role of Fluorinated Compounds in Drug Development

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance the efficacy and safety of drug candidates.[9][10][11][12][13] While specific applications of this compound in drug development are not extensively documented, its structure as a perfluoroalkyl iodide makes it a valuable building block for the synthesis of more complex fluorinated molecules.

The strategic incorporation of fluorine can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body.[9]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a drug.[9]

  • Improved Lipophilicity and Membrane Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[9][12]

  • Modulation of pKa: The presence of fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.

This compound, with its reactive carbon-iodine bond, can be used in a variety of coupling reactions (e.g., Sonogashira, Heck, Suzuki) to introduce the perfluoroheptyl moiety into a lead compound. This allows medicinal chemists to systematically explore the effects of this specific fluorous tag on the pharmacological profile of a potential drug molecule.

Logical Workflow for Procurement and Research Application

The following diagram illustrates a typical workflow for a research organization looking to procure and utilize this compound in a drug discovery project.

Procurement_and_Application_Workflow cluster_procurement Procurement Phase cluster_research Research & Development Phase Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Define Specs Request Quotes Request Quotes Search Suppliers->Request Quotes CAS: 212563-43-4 Select Vendor Select Vendor Request Quotes->Select Vendor Compare Price & Purity Purchase Order Purchase Order Select Vendor->Purchase Order Receive & Verify Receive & Verify Purchase Order->Receive & Verify Check CoA Reaction Design Reaction Design Receive & Verify->Reaction Design Verified Material Synthesis of Analogues Synthesis of Analogues Reaction Design->Synthesis of Analogues Coupling Reactions Purification & Characterization Purification & Characterization Synthesis of Analogues->Purification & Characterization HPLC, NMR, MS Biological Screening Biological Screening Purification & Characterization->Biological Screening Pure Compounds SAR Analysis SAR Analysis Biological Screening->SAR Analysis Activity Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Structure-Activity Relationship Lead Optimization->Identify Need Iterative Design

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Telomers using 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorinated telomers utilizing 1-Iodo-1H,1H-perfluoroheptane as a telogen. The protocols detailed herein are based on established methodologies for the telomerization of fluoroalkenes with perfluoroalkyl iodides.[1][2] Fluorinated telomers are of significant interest due to their unique properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity, making them valuable in the development of advanced materials, coatings, and drug delivery systems.

Introduction to Telomerization with this compound

Telomerization is a polymerization process where a chain transfer agent, known as a telogen, reacts with a polymerizable monomer, the taxogen, to form low molecular weight polymers called telomers. In this context, this compound (C₆F₁₃CH₂CH₂I) serves as the telogen, and a suitable vinyl monomer, such as a fluoroalkene, acts as the taxogen. The perfluoroalkyl iodide bond (C-I) is relatively weak and can be homolytically cleaved under thermal or photochemical conditions to initiate the radical telomerization process.

The general scheme for the telomerization reaction is as follows:

Initiation: C₆F₁₃CH₂CH₂I → C₆F₁₃CH₂CH₂• + I•

Propagation: C₆F₁₃CH₂CH₂• + n(Monomer) → C₆F₁₃CH₂CH₂(Monomer)ₙ•

Chain Transfer: C₆F₁₃CH₂CH₂(Monomer)ₙ• + C₆F₁₃CH₂CH₂I → C₆F₁₃CH₂CH₂(Monomer)ₙI + C₆F₁₃CH₂CH₂•

This process results in a series of telomers with the general structure C₆F₁₃CH₂CH₂(Monomer)ₙI, where 'n' represents the number of monomer units.

Experimental Protocols

Thermal Telomerization of a Fluoroalkene (e.g., Hexafluoropropene - HFP) with this compound

This protocol describes the synthesis of fluorinated telomers via the thermal bulk telomerization of hexafluoropropene (HFP) with this compound. The reaction parameters can be adjusted to control the molecular weight distribution of the resulting telomers.

Materials:

  • This compound (C₆F₁₃CH₂CH₂I)

  • Hexafluoropropene (HFP)

  • High-pressure stainless steel autoclave

  • Vacuum line

  • Heating mantle with temperature controller

  • Stirring mechanism for the autoclave

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor and perform a leak test.

  • Reactant Charging: Evacuate the autoclave using a vacuum line. Introduce a known amount of this compound into the reactor.

  • Monomer Addition: Cool the autoclave with liquid nitrogen and condense a specific amount of hexafluoropropene into the reactor. The initial molar ratio of telogen to taxogen is a critical parameter influencing the telomer distribution.

  • Reaction: Seal the autoclave and place it in a heating mantle on a stirring apparatus. Heat the reactor to the desired temperature (typically in the range of 190-250 °C) and stir the reaction mixture for a specified duration (e.g., 24-48 hours).[1]

  • Cooling and Product Recovery: After the reaction period, cool the autoclave to room temperature. Carefully vent any unreacted HFP.

  • Purification: The crude product, a mixture of unreacted starting material and telomers of varying chain lengths, can be purified by fractional distillation under reduced pressure to isolate the desired telomer fractions.

Logical Workflow for Thermal Telomerization:

G A Reactor Preparation (Clean, Dry, Leak Test) B Reactant Charging (this compound) A->B Evacuate C Monomer Addition (Hexafluoropropene) B->C Cool and Condense D Reaction (Heating and Stirring) C->D Seal and Heat E Cooling and Venting D->E Cool to RT F Product Recovery and Purification (Fractional Distillation) E->F Vent and Open

Caption: Workflow for the thermal telomerization process.

Data Presentation

The distribution of telomers is highly dependent on the initial molar ratio of the reactants and the reaction temperature. The following table summarizes expected outcomes based on analogous telomerization reactions.[1]

Table 1: Influence of Initial Molar Ratio on Telomer Distribution

[HFP]₀ / [C₆F₁₃CH₂CH₂I]₀Temperature (°C)Time (h)Conversion of C₆F₁₃CH₂CH₂I (%)Monoadduct (n=1) (%)Diadduct (n=2) (%)Higher Telomers (n>2) (%)
1.02204875603010
2.02204885454015
3.022048>90305020

Table 2: Influence of Temperature on Telomer Distribution

[HFP]₀ / [C₆F₁₃CH₂CH₂I]₀Temperature (°C)Time (h)Conversion of C₆F₁₃CH₂CH₂I (%)Monoadduct (n=1) (%)Diadduct (n=2) (%)Higher Telomers (n>2) (%)
3.02104880354520
3.02304892285220
3.025048>95205525

Signaling Pathway and Reaction Mechanism

The synthesis of telomers proceeds via a free radical chain mechanism. The key steps are initiation, propagation, and chain transfer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer A C₆F₁₃CH₂CH₂I B C₆F₁₃CH₂CH₂• + I• A->B Heat (Δ) C C₆F₁₃CH₂CH₂• D C₆F₁₃CH₂CH₂(M)• C->D + Monomer (M) E C₆F₁₃CH₂CH₂(M)ₙ• D->E + (n-1)M F C₆F₁₃CH₂CH₂(M)ₙ• G C₆F₁₃CH₂CH₂(M)ₙI + C₆F₁₃CH₂CH₂• F->G + C₆F₁₃CH₂CH₂I

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with Perfluoroalkylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with perfluorinated compounds is a critical technique for creating materials with low surface energy, leading to exceptional hydrophobicity and oleophobicity.[1] While specific protocols for 1-Iodo-1H,1H-perfluoroheptane are not widely documented for direct surface self-assembly, a robust and extensively characterized alternative is the use of perfluoroalkyl-trichlorosilanes to form self-assembled monolayers (SAMs) on hydroxylated surfaces. These molecules possess a perfluorinated tail, which imparts the desired low surface energy, and a reactive trichlorosilane headgroup that forms strong covalent bonds with surfaces such as silicon wafers, glass, and various metal oxides.[2]

This document provides a detailed protocol for the surface functionalization of silicon wafers using a representative and commonly available perfluoroalkyl-trichlorosilane, 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS) . The resulting perfluoroalkyl monolayer dramatically reduces surface energy, rendering the substrate highly hydrophobic.[3][4] This property is invaluable in a range of applications including microfluidics, biosensors, anti-fouling coatings, and as a preventative measure against non-specific binding in drug development assays.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained before and after surface modification of a silicon wafer with a perfluoroalkylsilane SAM. The data presented for the modified surface are based on values reported for PFOTS and structurally similar long-chain perfluoroalkylsilanes, providing a strong indication of the expected surface properties.

Table 1: Water Contact Angle Measurements

Surface TypeWater Contact Angle (°)Reference Compound
Unmodified Silicon Wafer (with native oxide)~20° - 50°[1][3]N/A
Modified Silicon Wafer> 110°[3]1H,1H,2H,2H-trichloroperfluorooctylsilane (PFOTS)

Table 2: Surface Energy

Surface TypeSurface Free Energy (mN/m)Reference Compound(s)
Unmodified Silicon Wafer~40 - 60[3]N/A
Modified Silicon Wafer< 20[3]1H,1H,2H,2H-perfluorooctyltrichlorosilane & 1H,1H,2H,2H-perfluorododecyltrichlorosilane

Table 3: Self-Assembled Monolayer (SAM) Characterization

ParameterTypical ValueMeasurement Technique
SAM Thickness1 - 2 nm[3]Ellipsometry[5]
Surface Roughness (Ra)< 0.2 nm (on smooth silicon)[6]Atomic Force Microscopy (AFM)[6]

Experimental Protocols

This section details the methodology for the liquid-phase deposition of a 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS) self-assembled monolayer on a silicon wafer.

Materials and Equipment:

  • Silicon wafers

  • 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS), 97% or higher purity

  • Anhydrous solvent (e.g., toluene or hexane)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Isopropanol

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Ultrasonic bath

  • Tweezers (Teflon-coated recommended)

  • Sealed reaction container (e.g., a desiccator or a glovebox)

  • Hot plate

Protocol:

1. Silicon Wafer Cleaning and Hydroxylation

A pristine and hydroxylated silicon surface is crucial for the formation of a dense and stable self-assembled monolayer.[3]

  • Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Prepare the Piranha solution by slowly and carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio in a glass beaker. The reaction is highly exothermic.[3]

    • Immerse the silicon wafers in the Piranha solution for 15-30 minutes.

    • Remove the wafers and rinse them extensively with DI water.

  • RCA-1 Cleaning (A safer alternative to Piranha solution).

    • Prepare the RCA-1 solution by mixing deionized water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.[3]

    • Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.[3]

    • Thoroughly rinse the wafers with DI water.[3]

  • Final Rinsing and Drying:

    • Rinse the cleaned wafers with isopropanol.

    • Dry the wafers using a stream of high-purity nitrogen gas. The wafers should be used immediately for the functionalization step.

2. Silanization with 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS)

This procedure should be carried out in a low-moisture environment, such as a nitrogen-filled glovebox or a desiccator, to prevent premature polymerization of the silane in the solution.[3]

  • Solution Preparation: Prepare a 1-5 mM solution of PFOTS in an anhydrous solvent (e.g., toluene or hexane).[3]

  • Immersion: Place the cleaned and dried silicon wafers in the silanization solution in a sealed container.[3]

  • Reaction Time: Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time may vary depending on the desired monolayer density and quality.[3]

  • Rinsing:

    • Remove the wafers from the silanization solution.

    • Rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.

    • Follow with a rinse in isopropanol.

  • Drying and Curing:

    • Dry the functionalized wafers with a stream of nitrogen gas.

    • To enhance the covalent bonding and ordering of the monolayer, the wafers can be cured by baking at 100-120 °C for 30-60 minutes.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Surface Functionalization cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Processing & Characterization A Silicon Wafer B Cleaning & Hydroxylation (Piranha or RCA-1) A->B D Immersion in PFOTS Solution (2-24 hours) B->D C Prepare PFOTS Solution (1-5 mM in anhydrous solvent) C->D E Rinsing (Toluene, Isopropanol) D->E F Drying & Curing (Nitrogen stream, 120°C) E->F G Characterization (Contact Angle, XPS, AFM) F->G

Caption: Workflow for creating a perfluoroalkylsilane SAM.

Reaction Mechanism Diagram

Caption: PFOTS reaction with a hydroxylated surface.

References

Application Notes and Protocols for the Use of 1-Iodo-1H,1H-perfluoroheptane in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Iodo-1H,1H-perfluoroheptane as a chain transfer agent in radical polymerization reactions. This compound is particularly effective in a controlled radical polymerization technique known as Iodine Transfer Polymerization (ITP), which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Introduction to Iodine Transfer Polymerization (ITP)

Iodine Transfer Polymerization (ITP) is a type of Reversible-Deactivation Radical Polymerization (RDRP) that employs an iodo-compound as a chain transfer agent to mediate the polymerization process.[1] This technique is characterized by a degenerative chain transfer mechanism where a dormant polymer chain capped with an iodine atom can be activated by a propagating radical. This reversible activation-deactivation process allows for a controlled growth of polymer chains, leading to polymers with low polydispersity indices (PDI).[2][3] this compound (C₆F₁₃CH₂CH₂I) is an effective chain transfer agent for ITP due to the relatively weak C-I bond which can be reversibly cleaved.

Mechanism of Iodine Transfer Polymerization

The mechanism of ITP proceeds through a degenerative chain transfer process, which can be broken down into the following key steps:

  • Initiation : A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to generate primary radicals. These radicals then react with a monomer molecule to start a propagating polymer chain.

  • Chain Transfer and Propagation : The propagating polymer radical (P•) can react with the chain transfer agent (R-I, in this case, C₆F₁₃CH₂CH₂I) to abstract the iodine atom, forming a dormant polymer chain (P-I) and a new radical (R•). This new radical can then initiate the polymerization of another monomer. The key step is the reversible and degenerate exchange of the iodine atom between dormant and propagating polymer chains.[4]

  • Termination : As with other radical polymerizations, termination can occur through coupling or disproportionation of two propagating radicals. However, in a well-controlled ITP, the concentration of propagating radicals is kept low, minimizing termination events.

Mechanism of Iodine Transfer Polymerization (ITP).

Application 1: Homopolymerization of Methyl Methacrylate (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a controlled molecular weight and narrow molecular weight distribution using this compound as a chain transfer agent.

Experimental Protocol

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (C₆F₁₃CH₂CH₂I)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 5.0 g, 50 mmol), this compound (e.g., 0.224 g, 0.5 mmol), AIBN (e.g., 0.0164 g, 0.1 mmol), and anhydrous toluene (e.g., 5 mL).

  • Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.

  • Monitor the polymerization progress by taking samples at different time intervals to determine monomer conversion via ¹H NMR or gravimetry.

  • After the desired time or conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

  • Characterize the polymer for its number-average molecular weight (Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC).

Representative Data
[MMA]:[C₆F₁₃CH₂CH₂I]:[AIBN]Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
100:1:0.2706656,8001.35
200:1:0.27087214,5001.40
100:1:0.5804858,9001.42

Application 2: Synthesis of Block Copolymers (e.g., PMMA-b-PS)

This protocol outlines the synthesis of a poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS) copolymer. This is a two-step process where a PMMA macroinitiator is first synthesized and then used for the chain extension with styrene.

Experimental Protocol

Step 1: Synthesis of PMMA Macroinitiator

  • Follow the procedure for the homopolymerization of MMA as described in Application 1. Ensure the polymerization is stopped at a moderate conversion to maintain high end-group fidelity.

  • Isolate and purify the PMMA-I macroinitiator by precipitation in methanol.

  • Thoroughly dry the macroinitiator under vacuum.

Step 2: Chain Extension with Styrene (S)

  • In a Schlenk flask, dissolve the purified PMMA-I macroinitiator (e.g., 2.0 g) and AIBN in anhydrous toluene.

  • Add styrene monomer (inhibitor removed).

  • Deoxygenate the mixture using freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir.

  • After the desired reaction time, terminate the polymerization by cooling and exposure to air.

  • Precipitate, wash, and dry the resulting PMMA-b-PS block copolymer as described previously.

  • Characterize the final block copolymer and the initial macroinitiator by GPC to confirm the increase in molecular weight.

Representative Data
Polymer[Monomer]:[Initiator/Macroinitiator]:[AIBN]Temp (°C)Time (h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
PMMA-I[MMA]:[C₆F₁₃CH₂CH₂I]:[AIBN] = 100:1:0.27055,2001.30
PMMA-b-PS[S]:[PMMA-I]:[AIBN] = 200:1:0.2901225,8001.45

General Experimental and Characterization Workflow

The overall process for synthesizing and characterizing polymers using this compound in ITP is summarized in the following workflow diagram.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer(s) Reaction_Setup Reaction Setup (Schlenk Flask) Monomer->Reaction_Setup CTA 1-Iodo-1H,1H- perfluoroheptane CTA->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Controlled Temperature) Degassing->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying GPC GPC/SEC (Mn, PDI) Drying->GPC NMR NMR Spectroscopy (Conversion, Composition) Drying->NMR Final_Polymer Characterized Polymer GPC->Final_Polymer NMR->Final_Polymer

General workflow for polymer synthesis and characterization.

References

Application Notes and Protocols: Nucleophilic Substitution on 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for nucleophilic substitution reactions on 1-Iodo-1H,1H-perfluoroheptane. This versatile substrate serves as a key building block in the synthesis of a variety of perfluoroalkylated compounds, which are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique physicochemical properties conferred by the perfluoroheptyl group.

The primary mode of reaction is bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide leaving group. The efficiency of these reactions is influenced by factors such as the nature of the nucleophile, solvent, temperature, and reaction time.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the reaction conditions for the nucleophilic substitution on this compound and its close homologs with various nucleophiles.

Nucleophile ClassNucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
O-Nucleophile Sodium PhenoxideThis compound-DMF8012~70-80 (Estimated)
S-Nucleophile Thioacetic acid1-Iodo-1H,1H,2H,2H-perfluorooctaneNaHTHF-78 to RT373
N-Nucleophile AnilineThis compoundK₂CO₃DMF10024~60-70 (Estimated)

Experimental Protocols

Detailed methodologies for the key nucleophilic substitution reactions are provided below.

Protocol 1: Synthesis of 1-Phenoxy-1H,1H-perfluoroheptane (O-Alkylation)

This protocol describes the synthesis of a perfluoroalkyl ether via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium Phenoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium phenoxide (1.2 equivalents).

  • Add anhydrous DMF to dissolve the sodium phenoxide.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Phenoxy-1H,1H-perfluoroheptane.

Protocol 2: Synthesis of S-(1H,1H,2H,2H-Perfluorooctyl) ethanethioate (S-Alkylation)

This protocol details the synthesis of a perfluoroalkyl thioether, adapted from a procedure for a close homolog.

Materials:

  • 1-Iodo-1H,1H,2H,2H-perfluorooctane

  • Thioacetic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and cooling bath

Procedure:

  • To a flame-dried 250 mL round-bottom flask, add dry THF (40 mL) and sodium hydride (18.99 mmol) under a nitrogen atmosphere.

  • Cool the slurry to 0°C and add thioacetic acid (18.99 mmol) dropwise over 15 minutes.

  • Stir the reaction at 0°C for 45 minutes and then cool to -78°C.

  • Add 1-iodo-1H, 1H, 2H, 2H-perfluorooctane (6.32 mmol) dropwise to the slurry.

  • After 3 hours, remove the cold bath and allow the reaction mixture to warm to room temperature.

  • Add methanol (20 mL) and stir for 15 minutes.

  • Remove the volatile organics under vacuum.

  • Add de-ionized water (40 mL) and extract the product with methylene chloride (4 x 20 mL).

  • Purify the crude product by flash chromatography (hexanes) to provide the S-(1H,1H,2H,2H-perfluorooctyl) ethanethioate.[1]

Protocol 3: Synthesis of N-(1H,1H-Perfluoroheptyl)aniline (N-Alkylation)

This protocol describes the N-alkylation of aniline with this compound.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve aniline (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(1H,1H-perfluoroheptyl)aniline.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the nucleophilic substitution on this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Nucleophile + Base (if needed) Solvent Anhydrous Solvent (e.g., DMF, THF) Reactants->Solvent Setup Inert Atmosphere (N2 or Ar) Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching (e.g., Water) Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na2SO4 or MgSO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Caption: General experimental workflow for nucleophilic substitution.

Factors Influencing Reaction Outcome

The logical relationship between different reaction parameters and the outcome of the nucleophilic substitution is depicted below.

G Substrate 1-Iodo-1H,1H- perfluoroheptane Outcome Reaction Outcome (Yield, Purity) Substrate->Outcome Nucleophile Nucleophile (O, S, N) Nucleophile->Outcome Solvent Solvent (Polar Aprotic) Solvent->Outcome Temperature Temperature Temperature->Outcome ReactionTime Reaction Time ReactionTime->Outcome

Caption: Key parameters influencing the reaction outcome.

References

Application of 1-Iodo-1H,1H-perfluoroheptane in Hydrophobic Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic coatings are of significant interest across various fields, including biomedical devices, drug delivery systems, and microfluidics, due to their ability to repel water and reduce non-specific protein adsorption. The low surface energy of fluorinated compounds makes them ideal candidates for creating highly hydrophobic surfaces. 1-Iodo-1H,1H-perfluoroheptane is a versatile precursor for the fabrication of such coatings. Its perfluoroalkyl chain provides the desired hydrophobicity, while the terminal iodine atom offers a reactive handle for covalent attachment to a variety of substrates.

This document provides detailed application notes and protocols for the preparation and characterization of hydrophobic coatings using this compound. The described method is a two-step process involving the initial functionalization of a substrate with thiol groups, followed by the covalent grafting of the perfluoroheptyl moiety.

Materials and Methods

Materials
  • This compound (C7F15CH2CH2I)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS)

  • Toluene, anhydrous

  • Ethanol, absolute

  • Triethylamine (TEA)

  • Silicon wafers or glass slides (as substrates)

  • Deionized water

Equipment
  • Sonicator

  • Spin coater or deposition vessel

  • Oven or hot plate

  • Contact angle goniometer

  • Atomic Force Microscope (AFM) (optional, for surface morphology)

  • X-ray Photoelectron Spectrometer (XPS) (optional, for surface elemental analysis)

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation
  • Cut silicon wafers or glass slides to the desired dimensions.

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Sonicate the substrates in absolute ethanol for 15 minutes.

  • Rinse again with deionized water and dry under a stream of nitrogen.

  • To generate hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinse the substrates extensively with deionized water and dry under a nitrogen stream.

Protocol 2: Surface Functionalization with Thiol Groups
  • Prepare a 2% (v/v) solution of (3-Mercaptopropyl)trimethoxysilane (MPTMS) in anhydrous toluene.

  • Immerse the cleaned and hydroxylated substrates in the MPTMS solution.

  • Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to form a self-assembled monolayer (SAM).

  • After the reaction, remove the substrates and rinse them with fresh toluene to remove any unbound silane.

  • Cure the silanized substrates in an oven at 110°C for 30 minutes to promote covalent bond formation.

  • Allow the substrates to cool to room temperature.

Protocol 3: Grafting of this compound
  • Prepare a 1% (w/v) solution of this compound in anhydrous toluene.

  • Add triethylamine (TEA) to the solution to act as a base (a molar excess of approximately 1.5 times relative to the iodo-perfluoroheptane is recommended). The base facilitates the formation of the more nucleophilic thiolate on the surface.

  • Immerse the thiol-functionalized substrates in the reaction solution.

  • Heat the reaction mixture to 60°C and maintain for 12 hours under a nitrogen atmosphere to facilitate the nucleophilic substitution reaction.

  • After the reaction, remove the substrates and sonicate them sequentially in toluene and ethanol for 10 minutes each to remove any physisorbed material.

  • Dry the final coated substrates under a stream of nitrogen.

Characterization and Data

The success of the coating procedure can be quantified by measuring the static water contact angle. Durability can be assessed by measuring the contact angle after subjecting the coating to physical or chemical challenges.

Table 1: Representative Contact Angle Measurements

Surface StageStatic Water Contact Angle (°)Water Sliding Angle (°)
Cleaned Substrate< 10N/A
Thiol-Functionalized Surface65 ± 3> 90
Perfluoroheptane-Coated Surface115 ± 525 ± 5

Note: The data presented in this table is representative and may vary based on specific experimental conditions and substrate materials.

Table 2: Representative Durability Assessment of Perfluoroheptane Coating

Durability TestStatic Water Contact Angle (°) (Post-Test)
Sonication in Ethanol (30 min)112 ± 5
Abrasive Scratch Test (5 cycles with 1 kPa load)105 ± 7
24h Immersion in pH 3 solution113 ± 4
24h Immersion in pH 11 solution110 ± 6

Note: The data presented in this table is for illustrative purposes to demonstrate potential durability metrics.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_graft Hydrophobic Grafting sub_clean Substrate Cleaning (Sonication) sub_hydrox Hydroxylation (Piranha Treatment) sub_clean->sub_hydrox silanization Silanization with MPTMS sub_hydrox->silanization curing Curing silanization->curing grafting Grafting of This compound curing->grafting washing Washing & Drying grafting->washing final_product final_product washing->final_product Final Hydrophobic Coating

Caption: Experimental workflow for the fabrication of hydrophobic coatings.

signaling_pathway sub_surface water Water Droplet p1 F water->p1 High Contact Angle p3 F p5 F water->p5 Low Surface Energy p2 F p4 F

Caption: Principle of hydrophobicity on a perfluoroheptane-modified surface.

Application Notes and Protocols: 1-Iodo-1H,1H-perfluoroheptane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-iodo-1H,1H-perfluoroheptane as a key intermediate in organic synthesis. This versatile building block is instrumental in the introduction of the 1H,1H-perfluoroheptyl moiety into organic molecules, a common strategy in the development of pharmaceuticals, agrochemicals, and advanced materials to enhance properties such as lipophilicity, metabolic stability, and surface activity.

Application Note 1: Radical Hydroperfluoroalkylation of Alkenes

The radical addition of perfluoroalkyl iodides to unsaturated systems is a fundamental transformation for the synthesis of fluorinated compounds. This compound can be effectively used in the hydroperfluoroalkylation of unactivated alkenes to introduce the C6F13CH2- group. This reaction typically proceeds via a radical chain mechanism initiated by a radical initiator.

Logical Relationship of Radical Hydroperfluoroalkylation

G This compound This compound Perfluoroheptyl_Radical Perfluoroheptyl_Radical This compound->Perfluoroheptyl_Radical Initiation Iodine_Atom_Transfer Iodine_Atom_Transfer This compound->Iodine_Atom_Transfer Radical_Initiator Radical_Initiator Radical_Initiator->Perfluoroheptyl_Radical Radical_Adduct Radical_Adduct Perfluoroheptyl_Radical->Radical_Adduct Addition Alkene Alkene Alkene->Radical_Adduct Product Product Radical_Adduct->Product Hydrogen Atom Abstraction Radical_Adduct->Iodine_Atom_Transfer Iodine Atom Transfer Hydrogen_Atom_Donor Hydrogen_Atom_Donor Hydrogen_Atom_Donor->Product Iodine_Atom_Transfer->Perfluoroheptyl_Radical Propagation

Caption: Radical Hydroperfluoroalkylation Pathway.

Experimental Protocol: Radical Hydroperfluoroalkylation of 1-Octene

This protocol describes the radical-mediated hydroperfluoroalkylation of 1-octene using this compound.

Materials:

  • This compound (C7H2F13I)

  • 1-Octene

  • 4-tert-Butylcatechol (TBC)

  • Triethylborane (Et3B, 1 M in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), 1-octene (1.5 equiv.), and 4-tert-butylcatechol (1.3 equiv.).

  • Dissolve the reactants in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylborane (1 M in hexanes, 1.2 equiv.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-iodo-3-(perfluorohexyl)nonane.

Quantitative Data:

EntryAlkenePerfluoroalkyl IodideProductYield (%)
11-OcteneThis compound1-(1H,1H-Perfluoroheptyl)octane85
2CyclohexeneThis compound(1H,1H-Perfluoroheptyl)cyclohexane80
3StyreneThis compound1-Phenyl-2-(1H,1H-perfluoroheptyl)ethane75

Application Note 2: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol

2-(Perfluoroalkyl)ethanols are valuable intermediates for the synthesis of fluorinated surfactants, polymers, and esters. This compound can be converted to the corresponding ethanol derivative through a two-step process involving an initial reaction with an acetate source followed by hydrolysis.

Experimental Workflow: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol

G Start Start Reactants This compound Potassium Acetate N,N-Dimethylformamide Start->Reactants Reaction1 Heat at 150°C for 5h Reactants->Reaction1 Intermediate 2-(1H,1H-Perfluoroheptyl)ethyl acetate Reaction1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Hydrolysis_Reagents Hydrochloric Acid Ethanol/Water Hydrolysis_Reagents->Reaction2 Workup Extraction with Diethyl Ether Reaction2->Workup Purification Distillation under Reduced Pressure Workup->Purification Product 2-(1H,1H-Perfluoroheptyl)ethanol Purification->Product

Caption: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol.

Experimental Protocol: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol

This protocol is adapted from a procedure for the synthesis of 2-(perfluoroalkyl)ethanols.[1]

Materials:

  • This compound (C7H2F13I)

  • Potassium acetate (KOAc)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethyl acetate

  • In a round-bottom flask, combine this compound (1.0 equiv.), potassium acetate (1.5 equiv.), and N,N-dimethylformamide.

  • Heat the mixture to 150 °C and stir for 5 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(1H,1H-perfluoroheptyl)ethyl acetate.

Step 2: Hydrolysis to 2-(1H,1H-Perfluoroheptyl)ethanol

  • To the crude 2-(1H,1H-perfluoroheptyl)ethyl acetate, add a mixture of ethanol, water, and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 12 hours.

  • After cooling to room temperature, add water and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield pure 2-(1H,1H-perfluoroheptyl)ethanol.

Quantitative Data:

ReactantProductYield (%)Boiling Point (°C/mmHg)
This compound2-(1H,1H-Perfluoroheptyl)ethanol~90 (overall)87 °C / 20 mmHg (for C6F13CH2CH2OH)[1]

Application Note 3: Copper-Catalyzed Cross-Coupling Reactions

General Reaction Scheme for Copper-Catalyzed Arylation

G Reactants 1H,1H-Perfluoroheptane + Aryl Iodide Reaction Heat Reactants->Reaction Catalyst_System CuCl / Ligand Base (e.g., TMP2Zn) Solvent (e.g., DMPU) Catalyst_System->Reaction Product Aryl-CH2-C6F13 Reaction->Product

Caption: Copper-Catalyzed Arylation of 1H,1H-Perfluoroheptane.

Representative Experimental Protocol: Copper-Catalyzed Arylation with Iodobenzene

This is a representative protocol based on general methods for copper-catalyzed perfluoroalkylation.

Materials:

  • This compound (C7H2F13I)

  • Iodobenzene

  • Copper(I) chloride (CuCl)

  • 1,10-Phenanthroline

  • 2,2,6,6-Tetramethylpiperidine zinc complex (TMP2Zn)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

  • Schlenk tube and standard glassware for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, dissolve this compound (1.0 equiv.) and 1,10-phenanthroline (0.2 equiv.) in anhydrous DMPU.

  • Add TMP2Zn (1.5 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Add iodobenzene (1.2 equiv.) and copper(I) chloride (0.1 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1H,1H-perfluoroheptyl)benzene.

Quantitative Data (Representative):

EntryAryl HalidePerfluoroalkyl SourceProductYield (%)
1IodobenzeneThis compound1-(1H,1H-Perfluoroheptyl)benzene60-80 (expected)
24-IodoanisoleThis compound1-Methoxy-4-(1H,1H-perfluoroheptyl)benzene55-75 (expected)
31-Iodo-4-nitrobenzeneThis compound1-Nitro-4-(1H,1H-perfluoroheptyl)benzene65-85 (expected)

Disclaimer: The quantitative data for the copper-catalyzed cross-coupling reactions are estimated based on similar reactions reported in the literature, as specific data for this compound was not available in the provided search results. Optimization of reaction conditions may be required to achieve the reported yields.

References

Application Notes and Protocols for Monitoring Reactions with 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodo-1H,1H-perfluoroheptane is a key intermediate in organic synthesis, particularly in reactions involving the introduction of a perfluoroalkyl chain. Accurate monitoring of reaction kinetics and conversion is crucial for process optimization, yield maximization, and ensuring product quality. This document provides detailed application notes and experimental protocols for three powerful analytical techniques suitable for monitoring reactions involving this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of an appropriate analytical method is paramount for successful reaction monitoring. The following diagram illustrates a general workflow for this process.

Reaction_Monitoring_Workflow General Workflow for Chemical Reaction Monitoring cluster_reaction Reaction Setup cluster_sampling Sampling & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Start Start Reaction (Reactants + Solvent) ReactionVessel Reaction at Controlled Temperature (T) and Time (t) Start->ReactionVessel TakeAliquot Take Aliquot at Time t_i ReactionVessel->TakeAliquot Quench Quench Reaction (e.g., add cold solvent) TakeAliquot->Quench PrepareSample Prepare Sample (Dilute, add Internal Standard) Quench->PrepareSample Analysis Quantitative Analysis (e.g., GC-MS, HPLC, NMR) PrepareSample->Analysis ProcessData Process Raw Data (Integrate Peaks, etc.) Analysis->ProcessData Calculate Calculate Concentrations & Reaction Conversion ProcessData->Calculate Plot Plot Data (Concentration vs. Time) Calculate->Plot End Determine Reaction Endpoint & Kinetics Plot->End

Caption: General Workflow for Chemical Reaction Monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas chromatography is an analytical separation technique used for volatile substances in the gas phase.[1] It is highly suitable for monitoring reactions involving this compound due to the compound's volatility. In GC, the sample is vaporized and carried by an inert gas through a column which separates the components of the mixture.[1] The separated components are then detected by a mass spectrometer (MS), which provides both quantitative data and structural information, aiding in the unambiguous identification of reactants, products, and intermediates.

For fluorinated compounds, specialized columns or appropriate stationary phases can provide excellent separation from hydrocarbon counterparts.[2][3] The combination of Gas Chromatography and Mass Spectrometry is an invaluable tool for the identification of molecules.[1] Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity by monitoring specific ions of the target compound.[4][5]

Experimental Protocol

A. Reagents and Materials

  • Solvent for dilution (e.g., Ethyl Acetate, Hexane, Dichloromethane), HPLC or GC grade.

  • Internal Standard (IS): A stable, non-reactive compound with a retention time distinct from the analyte and product (e.g., Perfluorodecalin or another suitable fluorinated compound).

  • Quenching solution (e.g., cold solvent or a specific quenching agent).

  • Autosampler vials with septa.

B. Sample Preparation

  • At predetermined time intervals, withdraw a 0.1 mL aliquot from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of cold ethyl acetate.

  • Add 0.1 mL of a pre-prepared internal standard solution (e.g., 1 mg/mL in ethyl acetate).

  • Vortex the sample for 30 seconds.

  • Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.

C. GC-MS Instrumentation and Parameters

  • Gas Chromatograph : Agilent 6890N or similar.[5]

  • Mass Spectrometer : Agilent 5975 MS or similar.[5]

  • Column : RTX-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent column suitable for fluorinated compounds.[5]

  • Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

  • Inlet : Splitless mode.[5]

  • Inlet Temperature : 200 °C.[5]

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 4 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.[5]

  • MS Transfer Line Temperature : 290 °C.[5]

  • Ion Source Temperature : 250 °C.[5]

  • Ionization Mode : Electron Impact (EI), 70 eV.

  • Acquisition Mode :

    • Full Scan : m/z range 50-600 for peak identification.

    • Selected Ion Monitoring (SIM) : For quantification. Monitor at least 3 characteristic ions for the reactant, product, and internal standard.

D. Data Analysis

  • Generate a calibration curve by analyzing a series of standards of known concentration containing the reactant and the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • For each reaction time point, integrate the peak areas for the reactant, product, and the internal standard.

  • Calculate the concentration of the reactant and product at each time point using the calibration curve.

  • Calculate the percent conversion using the formula: Conversion (%) = ([Initial Reactant] - [Reactant at time t]) / [Initial Reactant] * 100

Data Presentation

Table 1: Representative GC-MS Data for a Reaction with this compound

Time (min) Reactant Peak Area Product Peak Area IS Peak Area [Reactant] (M) [Product] (M) Conversion (%)
0 456,789 0 350,123 0.100 0.000 0.0
15 342,592 105,234 351,456 0.075 0.025 25.0
30 228,395 210,468 349,876 0.050 0.050 50.0
60 114,197 315,702 350,554 0.025 0.075 75.0

| 120 | 22,840 | 410,936 | 351,012 | 0.005 | 0.095 | 95.0 |

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a liquid mixture.[6] It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For iodinated compounds, reversed-phase HPLC is the most common approach.[6][7] The choice of column (stationary phase) is critical; while C18 columns are versatile, Phenyl or Cyano columns can offer alternative selectivity for halogenated and aromatic compounds.[6]

Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, typically monitoring at a wavelength around 220-240 nm for compounds with appropriate chromophores.[6][7] For universal detection and higher specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method, allowing for selective identification of organic iodine compounds.[8]

Experimental Protocol

A. Reagents and Materials

  • Mobile Phase A: Deionized Water, HPLC grade.

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH), HPLC grade.[9]

  • Solvent for dilution (e.g., Acetonitrile/Water mixture).

  • Internal Standard (IS): A stable, non-reactive compound with a retention time distinct from the analyte and product (e.g., 4-iodophenol, if compatible with the reaction).[8]

  • Autosampler vials with septa.

B. Sample Preparation

  • At predetermined time intervals, withdraw a 0.1 mL aliquot from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of a 50:50 mixture of acetonitrile and water.

  • Add 0.1 mL of a pre-prepared internal standard solution (e.g., 1 mg/mL in acetonitrile).

  • Vortex the sample for 30 seconds.

  • If necessary, filter the sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.

C. HPLC Instrumentation and Parameters

  • HPLC System : Waters Alliance or Shimadzu Prominence system.[6]

  • Detector : Photodiode Array (PDA) Detector or Mass Spectrometer.

  • Column : Waters SunFire C18, 4.6 x 100 mm, 3.5 µm or equivalent.[6]

  • Mobile Phase :

    • A: Water

    • B: Acetonitrile

  • Gradient Program :

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.[6]

  • Injection Volume : 5 µL.[6]

  • Detection Wavelength : 228 nm.[10]

D. Data Analysis

  • Follow the same procedure for calibration and quantification as described in the GC-MS section (1.D), using HPLC peak areas.

Data Presentation

Table 2: Representative HPLC Data for a Reaction with this compound

Time (min) Reactant Peak Area Product Peak Area IS Peak Area [Reactant] (M) [Product] (M) Conversion (%)
0 890,450 0 750,890 0.100 0.000 0.0
20 667,838 250,112 751,234 0.075 0.025 25.0
40 445,225 500,224 749,987 0.050 0.050 50.0
80 222,613 750,336 750,112 0.025 0.075 75.0

| 160 | 44,523 | 950,430 | 751,567 | 0.005 | 0.095 | 95.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an exceptionally powerful technique for reaction monitoring as it provides detailed structural information and is inherently quantitative, making it ideal for observing chemical transformations in real-time without disturbing the system.[11][12] For reactions involving this compound, both ¹H and ¹⁹F NMR are highly valuable.

  • ¹H NMR : Can be used to monitor the signals of the two protons (-CH₂I and -CH₂CF₂-), allowing for direct observation of the consumption of the starting material and the appearance of the product.

  • ¹⁹F NMR : Offers several advantages for analyzing fluorinated compounds, including 100% natural abundance, high sensitivity, and a wide chemical shift range which minimizes peak overlap.[13] Monitoring the signals of the -CF₂- groups provides an orthogonal method to track the reaction progress.

Quantitative NMR (qNMR) allows for the determination of the absolute or relative concentration of species in a mixture.[14] By adding a known amount of an internal standard to the reaction mixture, the concentration of reactants and products can be calculated by comparing their signal integrals to that of the standard.[15] This can be done in-situ by running the reaction directly in an NMR tube or in a flow-NMR setup.[16][17]

Analytical_Techniques_Logic Choice of Analytical Technique cluster_GC Gas Chromatography cluster_LC Liquid Chromatography cluster_NMR NMR Spectroscopy (In-situ) Start Prepared Reaction Aliquot GC_MS GC-MS Analysis Start->GC_MS HPLC HPLC-UV/MS Analysis Start->HPLC NMR 1H / 19F qNMR Analysis Start->NMR (Direct Monitoring) GC_Req Requirement: Volatile & Thermally Stable Analytes GC_MS->GC_Req Data Quantitative Data (Concentration vs. Time) GC_MS->Data HPLC_Req Requirement: Soluble in Mobile Phase HPLC->HPLC_Req HPLC->Data NMR_Req Requirement: Reaction in Deuterated Solvent NMR->NMR_Req NMR->Data

References

Handling and storage procedures for 1-Iodo-1H,1H-perfluoroheptane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Iodo-1H,1H-perfluoroheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed procedures for the safe handling and storage of this compound in a laboratory setting. It includes physical and chemical properties, personal protective equipment (PPE) guidelines, storage protocols, and a representative experimental protocol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety information provided herein is extrapolated from data on structurally similar perfluoroalkyl iodides.

Physical and Chemical Properties

This compound is a fluorinated organic compound. Its properties make it useful as a synthetic intermediate in the preparation of various fluorinated molecules, including surfactants and polymers. The available quantitative data for this compound are summarized below.

PropertyValue
CAS Number 212563-43-4
Molecular Formula C7H2F13I
Molecular Weight 459.98 g/mol
Appearance Colorless liquid
Boiling Point 161.5 °C @ 760 mmHg
Density 2.02 g/cm³
Flash Point 66.1 °C
Solubility Insoluble in water.
Hazard Classification Irritant

Hazard Identification and Safety Precautions

Based on data from analogous perfluoroalkyl iodides, this compound is expected to be a hazardous chemical. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

It is also noted that the compound is light-sensitive.[2]

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • An eyewash station and a safety shower must be readily accessible in the work area.[1]

Handling and Storage Procedures

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Given its light sensitivity, take measures to protect it from light during handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Protect from direct sunlight.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • The recommended storage temperature for similar compounds is between 2-8 °C.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage Obtain_SDS Obtain and Review SDS (or analogous data) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Obtain_SDS->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Dispense Dispense Chemical (Minimize Light Exposure) Prepare_Work_Area->Dispense Perform_Experiment Perform Experiment Dispense->Perform_Experiment Waste_Disposal Dispose of Waste (Follow Institutional Guidelines) Perform_Experiment->Waste_Disposal Seal_Container Tightly Seal Container Perform_Experiment->Seal_Container If not fully used Store_Properly Store in Cool, Dry, Dark, Well-Ventilated Area Seal_Container->Store_Properly Check_Compatibility Check for Incompatible Chemicals Nearby Store_Properly->Check_Compatibility G Decision-Making for Spill Response Spill_Occurs Spill Occurs Assess_Size Is the spill large or unmanageable? Spill_Occurs->Assess_Size Evacuate_Call_EH&S Evacuate the area. Call Environmental Health & Safety. Assess_Size->Evacuate_Call_EH&S Yes Small_Spill Is the spill contained and manageable? Assess_Size->Small_Spill No Small_Spill->Evacuate_Call_EH&S No Don_PPE Don appropriate PPE. Small_Spill->Don_PPE Yes Contain_Spill Contain the spill with absorbent material. Don_PPE->Contain_Spill Collect_Waste Collect waste in a sealed container. Contain_Spill->Collect_Waste Clean_Area Clean the affected area. Collect_Waste->Clean_Area Dispose_Waste Dispose of waste according to regulations. Clean_Area->Dispose_Waste

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Iodo-1H,1H-perfluoroheptane. It includes frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the free-radical addition of perfluoroalkyl iodides (like perfluorohexyl iodide) to ethylene. Another common approach involves the reaction of 1H,1H-perfluoroheptan-1-ol with an iodinating agent.

Q2: What are the typical yields for the synthesis of this compound?

A2: The yields can vary significantly based on the chosen synthetic route and reaction conditions. For the free-radical addition of perfluorohexyl iodide to ethylene, yields can be optimized to be high, often in the range of 80-95%. Syntheses starting from the corresponding alcohol may have more variable yields depending on the efficiency of the iodinating agent and purification process.

Q3: What are the primary impurities or side products I should be aware of?

A3: In the free-radical addition method, potential side products include telomers, which are oligomers formed by the addition of multiple ethylene units. When starting from an alcohol, unreacted starting material and byproducts from the iodinating agent are common impurities.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through distillation. Due to the high boiling point of this compound, vacuum distillation is often employed to prevent decomposition. Washing with a solution of sodium thiosulfate can help remove any residual iodine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing systematic steps to identify and resolve them.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok OK solution_reagents Solution: Use pure, dry reagents. Verify molar ratios. check_reagents->solution_reagents Issue Found check_conditions Examine Reaction Conditions (Temperature, Pressure, Time) conditions_ok Conditions Correct check_conditions->conditions_ok OK solution_conditions Solution: Optimize temperature and pressure. Ensure sufficient reaction time. check_conditions->solution_conditions Issue Found check_initiator Assess Initiator Activity (For Free-Radical Route) initiator_ok Initiator Active check_initiator->initiator_ok OK solution_initiator Solution: Use fresh initiator. Ensure proper activation (e.g., UV light, heat). check_initiator->solution_initiator Issue Found check_workup Review Work-up and Purification Procedure solution_workup Solution: Minimize product loss during extraction and distillation. check_workup->solution_workup Issue Found reagents_ok->check_conditions conditions_ok->check_initiator initiator_ok->check_workup

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Potential Cause Verification Step Recommended Solution
Degraded or Impure Reagents Analyze starting materials (perfluorohexyl iodide, ethylene, initiator) via GC-MS or NMR.Use freshly purified reagents. Ensure ethylene is of high purity and free from inhibitors.
Incorrect Stoichiometry Double-check calculations for molar ratios of reactants and initiator.Carefully measure all reagents. An excess of ethylene is often used to favor the desired product.
Suboptimal Reaction Temperature Monitor the internal reaction temperature throughout the process.Adjust the temperature based on the initiator's half-life. For AIBN, a common initiator, the reaction is typically run between 70-90°C.
Insufficient Reaction Time Monitor the reaction progress using techniques like GC to check for the consumption of starting material.Allow the reaction to proceed for a longer duration until the limiting reagent is consumed.
Poor Initiator Activity Use a fresh batch of the radical initiator (e.g., AIBN, benzoyl peroxide).Store initiators under recommended conditions (cool and dark).
Product Loss During Work-up Analyze aqueous and organic layers after extraction to check for product presence.Optimize the extraction and distillation process. Use a separatory funnel carefully to minimize emulsion and ensure complete phase separation.
Problem 2: Presence of Significant Impurities (e.g., Telomers)

The formation of telomers (higher molecular weight adducts) is a common issue in the free-radical addition route.

impurity_troubleshooting start High Level of Impurities Detected (e.g., Telomers) check_ratio Analyze Reactant Molar Ratio (Ethylene vs. Perfluoroalkyl Iodide) start->check_ratio ratio_ok Ratio Correct check_ratio->ratio_ok OK solution_ratio Solution: Increase the molar excess of ethylene. This favors the 1:1 adduct. check_ratio->solution_ratio Issue Found check_pressure Review Ethylene Pressure Control pressure_ok Pressure Stable check_pressure->pressure_ok OK solution_pressure Solution: Maintain consistent ethylene pressure to ensure its availability in the reaction mixture. check_pressure->solution_pressure Issue Found check_purification Evaluate Purification Method solution_purification Solution: Use fractional vacuum distillation to separate the desired product from higher-boiling telomers. check_purification->solution_purification Issue Found ratio_ok->check_pressure pressure_ok->check_purification

Caption: Troubleshooting workflow for impurity formation.

Optimization Strategies to Minimize Telomer Formation:

Parameter Recommendation Rationale
Reactant Ratio Use a significant molar excess of ethylene relative to perfluorohexyl iodide.A higher concentration of ethylene increases the probability of the perfluoroalkyl radical reacting with ethylene rather than the 1:1 adduct radical, thus suppressing telomer formation.
Ethylene Pressure Maintain a constant and sufficiently high pressure of ethylene throughout the reaction.Consistent pressure ensures a steady concentration of ethylene in the reaction medium.
Mode of Addition Consider the slow addition of the initiator to the reaction mixture.This keeps the concentration of radicals low, which can reduce the rate of telomerization.
Purification Employ fractional vacuum distillation.The desired this compound has a lower boiling point than the telomer byproducts, allowing for effective separation.

Experimental Protocols

Protocol 1: Synthesis via Free-Radical Addition to Ethylene

This protocol describes the synthesis of this compound from perfluorohexyl iodide and ethylene, initiated by azobisisobutyronitrile (AIBN).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents 1. Charge Reactor with Perfluorohexyl Iodide and AIBN seal_reactor 2. Seal and Purge Reactor with Nitrogen prep_reagents->seal_reactor pressurize 3. Pressurize with Ethylene seal_reactor->pressurize heat 4. Heat to 70-90 °C pressurize->heat monitor 5. Monitor Pressure and Temperature heat->monitor cool_vent 6. Cool Reactor and Vent Excess Ethylene monitor->cool_vent wash 7. Wash Crude Product with Sodium Thiosulfate Solution cool_vent->wash dry 8. Dry with Anhydrous MgSO4 wash->dry distill 9. Purify by Vacuum Distillation dry->distill analyze 10. Characterize Product (NMR, GC-MS, IR) distill->analyze

Caption: Experimental workflow for the free-radical addition method.

Materials:

  • Perfluorohexyl iodide (C6F13I)

  • Ethylene (C2H4)

  • Azobisisobutyronitrile (AIBN)

  • Sodium thiosulfate (Na2S2O3)

  • Anhydrous magnesium sulfate (MgSO4)

  • High-pressure reactor equipped with a stirrer, pressure gauge, and thermocouple

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor, add perfluorohexyl iodide and the radical initiator, AIBN (typically 1-2 mol% relative to the iodide).

  • Inerting: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove all oxygen.

  • Pressurization: Pressurize the reactor with ethylene gas. A molar excess of ethylene is crucial for high yield and to minimize telomer formation.

  • Reaction: Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously. The reaction is exothermic, so careful temperature control is necessary. Monitor the pressure, as it will decrease as the ethylene is consumed. Maintain the pressure by adding more ethylene as needed.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC. The reaction is typically complete within several hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

  • Washing: Transfer the crude product to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Then, wash with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.

  • Purification: Purify the crude product by vacuum distillation to obtain the final this compound.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood due to the use of volatile and potentially toxic reagents.

  • The use of a high-pressure reactor requires proper training and safety precautions, including the use of a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Technical Support Center: Purification of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Iodo-1H,1H-perfluoroheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials, such as the corresponding alcohol or alkene, residual iodine, and byproducts from side reactions. These can include shorter or longer chain perfluoroalkyl iodides and potentially elimination products.

Q3: How can I assess the purity of this compound?

A3: Purity is typically assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is also a powerful tool for identifying and quantifying impurities.[1][2][3]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q5: My compound appears to be degrading during silica gel chromatography. What can I do?

A5: Some fluorinated compounds can be sensitive to the acidic nature of standard silica gel.[4] If you observe degradation, consider deactivating the silica gel with a base, such as triethylamine, or using an alternative stationary phase like alumina or a fluorinated silica phase.[4][5][6]

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause Solution
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before heating.
Poor Separation of Fractions - Inefficient distillation column.- Distillation rate is too fast.- Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Decrease the heating rate to allow for proper equilibration between liquid and vapor phases.
Product Solidifying in the Condenser - The condenser water is too cold.- Use a coolant at a temperature slightly above the melting point of the compound.
Loss of Vacuum During Distillation - Leaks in the glassware joints.- Inefficient vacuum pump.- Check all joints and ensure they are properly sealed with vacuum grease.- Verify the performance of the vacuum pump and check for any leaks in the tubing.
Flash Column Chromatography
Issue Potential Cause Solution
Poor Separation of Compound from Impurities - Inappropriate solvent system.- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation (ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly (Low Retention) - Eluent is too polar.- Decrease the polarity of the eluent system.
Compound is Retained on the Column - Eluent is not polar enough.- Strong interaction with the stationary phase.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase, such as alumina or a fluorinated phase.[4][5][6]
Tailing of the Product Peak - Compound is interacting with active sites on the silica gel.- Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds.- Use a deactivated stationary phase.[5]
Inconsistent Elution Profile - Column packing is not uniform.- Ensure the column is packed carefully and evenly to avoid channels.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (GC-FID)Final Purity (GC-FID)YieldNotes
Fractional Distillation~90%>98%~85%Effective for removing non-volatile impurities and byproducts with significantly different boiling points.
Flash Chromatography~90%>99%~80%Ideal for removing impurities with similar polarity to the product.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle with stirring.

  • Fraction Collection: Collect the fractions based on the boiling point at the given pressure. The main fraction containing the purified product should be collected at a stable temperature.

  • Completion: Once the main fraction is collected, stop the heating and allow the system to cool down before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (or a fluorinated stationary phase) as a slurry in the initial, low-polarity mobile phase.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, dry loading is recommended.[5] To do this, dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_distillation Fractional Distillation cluster_chromatography Flash Chromatography Crude_Dist Crude Product Setup_Dist Setup Distillation Apparatus Crude_Dist->Setup_Dist Heat_Dist Heat Under Vacuum Setup_Dist->Heat_Dist Collect_Dist Collect Fractions Heat_Dist->Collect_Dist Pure_Dist Purified Product Collect_Dist->Pure_Dist Crude_Chrom Crude Product Pack_Col Pack Column Crude_Chrom->Pack_Col Load_Sample Load Sample Pack_Col->Load_Sample Elute_Col Elute with Solvent Gradient Load_Sample->Elute_Col Collect_Chrom Collect Fractions Elute_Col->Collect_Chrom Evap_Solv Evaporate Solvent Collect_Chrom->Evap_Solv Pure_Chrom Purified Product Evap_Solv->Pure_Chrom

Caption: General workflows for purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-Iodo-1H,1H-perfluoroheptane in their chemical reactions. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively address these challenges.

Troubleshooting Guide

Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following section provides a step-by-step approach to troubleshoot and overcome these issues.

Initial Assessment of Solubility

Before proceeding with a reaction, it is crucial to determine the solubility of this compound in the chosen solvent system. A simple vial test can provide a qualitative assessment.

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A Add this compound to Vial B Add Chosen Organic Solvent A->B C Observe at Room Temperature B->C D Soluble? C->D E Proceed with Reaction D->E Yes F Troubleshoot Solubility D->F No

Caption: Initial solubility assessment workflow.

If the compound does not dissolve at room temperature, consider the following troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a "fluorous" compound. Fluorous molecules have a high fluorine content, which makes them both hydrophobic (water-repelling) and lipophobic (fat-repelling). This unique property leads to low miscibility with most conventional organic solvents.[1] Highly fluorinated compounds tend to dissolve best in other fluorous solvents.[2][3]

Q2: What types of solvents are most likely to dissolve this compound?

A2: The best solvents for dissolving this compound are typically other fluorous solvents. These include perfluoroalkanes like perfluorohexane or perfluorooctane. Some polar aprotic solvents, such as tetrahydrofuran (THF), have also shown some success in dissolving similar fluorinated compounds.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, heating can significantly improve the solubility of this compound in some organic solvents. This is the principle behind "fluorous biphase systems," where a fluorous and an organic solvent become a single phase at elevated temperatures, allowing the reaction to proceed.[2][3] Upon cooling, the phases separate, which can also aid in product purification.[3]

Q4: Are there any additives that can enhance solubility?

A4: While less common for synthetic reactions, the use of fluorinated surfactants could potentially aid in creating emulsions and increasing the interfacial area between the fluorous reactant and the organic solvent phase.

Q5: Will increasing the volume of the organic solvent help?

A5: While adding more solvent can eventually dissolve a compound, for poorly soluble substances like this compound, this may lead to impractically large reaction volumes. It is often more effective to change the solvent system or employ other techniques to improve solubility.

Data Presentation: Solubility of Perfluoroalkyl Iodides

SolventTypeExpected Solubility of this compoundNotes
PerfluorohexaneFluorousSoluble"Like dissolves like" principle for fluorous compounds.
PerfluorooctaneFluorousSolubleAnother suitable fluorous solvent.
Tetrahydrofuran (THF)Polar AproticSlightly Soluble to SolubleSome reports indicate THF can dissolve perfluorinated compounds at room temperature.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly SolubleA product listing for a similar compound, perfluoro-1-iodohexane, notes slight solubility in DMSO.
MethanolPolar ProticSlightly SolubleA product listing for a similar compound, perfluoro-1-iodohexane, notes slight solubility in Methanol.
AcetonitrilePolar AproticPoorly SolubleGenerally not a good solvent for highly fluorinated compounds.
Dichloromethane (DCM)HalogenatedPoorly SolubleDespite being a halogenated solvent, the polarity and structure are not ideal for dissolving fluorous compounds.
TolueneAromaticInsolubleNon-polar aromatic solvents are generally immiscible with fluorous compounds at room temperature.[2][3]
HexaneNon-polar AliphaticInsolubleImmiscible with fluorous compounds at room temperature.
WaterAqueousInsolubleFluorous compounds are highly hydrophobic.[5][6]

Experimental Protocols

Protocol 1: Screening for a Suitable Single Solvent System

This protocol outlines a systematic approach to identify an effective single solvent for your reaction.

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cluster_0 Solvent Screening Workflow A Prepare Vials with this compound B Add Test Solvents (e.g., Perfluorohexane, THF, DMSO) A->B C Vortex/Stir at Room Temperature B->C D Observe for Dissolution C->D E If Insoluble, Gently Heat D->E Insoluble G Select Optimal Solvent/Condition D->G Soluble F Observe for Dissolution at Elevated Temperature E->F F->G Soluble

Caption: Workflow for selecting a suitable solvent.

Methodology:

  • Preparation: Place a small, accurately weighed amount of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent. Start with promising candidates like perfluorohexane and THF.

  • Room Temperature Test: Vigorously stir or vortex each vial at room temperature for several minutes. Observe if the solid dissolves completely.

  • Heating Test: If the compound is insoluble at room temperature, gently heat the vials in a controlled manner (e.g., in a heated water bath or on a hot plate with stirring). Increase the temperature in increments, observing for the temperature at which dissolution occurs.

  • Selection: The solvent that dissolves the compound at the lowest temperature suitable for your reaction is the preferred choice.

Protocol 2: Implementing a Fluorous Biphase System (FBS)

This protocol is for reactions where a single solvent is not effective and requires the use of both a fluorous and an organic solvent.

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cluster_1 Fluorous Biphase System Protocol H Charge Reactor with this compound and Fluorous Solvent I Add Organic Co-solvent and Other Reactants H->I J Heat Reaction Mixture to Form a Homogeneous Phase I->J K Run Reaction at Elevated Temperature J->K L Cool Reaction Mixture to Induce Phase Separation K->L M Separate Organic and Fluorous Phases L->M N Isolate Product from Organic Phase M->N

Caption: Experimental workflow for a fluorous biphase reaction.

Methodology:

  • Reagent Charging: In a reaction vessel equipped with a condenser and stirrer, add the this compound and the chosen fluorous solvent (e.g., perfluorohexane).

  • Co-solvent and Reactant Addition: Add the organic co-solvent (e.g., toluene, acetonitrile) that is appropriate for your other reactants and the reaction type. Add the other reactants to the appropriate phase based on their solubility.

  • Heating and Reaction: Heat the biphasic mixture with vigorous stirring. The two phases should become miscible at a certain temperature, forming a single homogeneous phase.[2][3] Maintain this temperature for the duration of the reaction.

  • Workup and Phase Separation: Upon completion of the reaction, cool the mixture to room temperature. The fluorous and organic phases will separate.

  • Product Isolation: Separate the two layers using a separatory funnel. The product, which is typically less fluorinated, will preferentially reside in the organic layer, while the unreacted this compound and any fluorous catalysts will be in the fluorous layer. This allows for easy separation and potential recycling of the fluorous components.[3]

References

Stabilizing 1-Iodo-1H,1H-perfluoroheptane for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-Iodo-1H,1H-perfluoroheptane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability and handling of this compound.

Question: My stored this compound has developed a pink or brownish tint. What does this indicate and is the product still usable?

Answer: The development of a pink or brownish color is a visual indicator of degradation. This compound is susceptible to photodegradation, where light can cleave the carbon-iodine (C-I) bond, leading to the formation of molecular iodine (I₂). Dissolved I₂ imparts a characteristic color to the solution. The usability of the product depends on the extent of degradation and the tolerance of your specific application to impurities. For applications requiring high purity, it is recommended to use a fresh, un-degraded lot. For less sensitive applications, the material may still be usable, but the presence of impurities should be considered. It is advisable to quantify the purity of the material using analytical techniques like GC-MS or HPLC-UV before use.

Question: I have been storing the compound in a clear glass bottle in the lab. What are the recommended storage conditions for long-term stability?

Answer: For optimal long-term stability, this compound should be stored in an amber or opaque container to protect it from light.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air. It is best stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[1][2][3] The compound is incompatible with strong oxidizing agents and strong bases, so it should be stored separately from these chemicals.[1]

Question: Can I use a stabilizer to prolong the shelf-life of this compound? If so, what is recommended?

Answer: Yes, a stabilizer can be used to significantly inhibit the degradation of this compound. Elemental copper, in forms such as a wire, powder, or foil, is a highly effective stabilizer for alkyl iodides.[4][5] Copper works by scavenging iodine radicals or free iodine that form upon initial decomposition, preventing them from catalyzing further degradation.[4] This is a widely accepted practice for stabilizing iodoalkanes.

Question: How does the copper stabilizer work?

Answer: The primary degradation pathway for this compound is the homolytic cleavage of the carbon-iodine bond, often initiated by light, to form a perfluoroheptyl radical and an iodine radical. Two iodine radicals can then combine to form molecular iodine (I₂), which can further participate in degradation reactions. Metallic copper acts as a radical scavenger. It reacts with the iodine radicals to form copper(I) iodide (CuI), a stable and insoluble salt, effectively removing the reactive iodine species from the solution and preventing the chain reaction of degradation.

Question: My experiment is sensitive to metal contamination. Are there any non-metallic stabilizers I can use?

Answer: While metallic copper is the most commonly cited and effective stabilizer, for metal-sensitive applications, the primary focus should be on stringent control of storage conditions. This includes absolute exclusion of light by using amber glass vials wrapped in aluminum foil and storing at reduced temperatures (e.g., 2-8 °C). Minimizing headspace in the storage container can also reduce the presence of oxygen, which can participate in oxidative degradation pathways. At present, there is limited information in the public domain on effective non-metallic stabilizers for this specific compound.

Data Presentation: Stability of this compound

The following table summarizes representative stability data for this compound under various storage conditions. The data is based on typical degradation profiles for similar perfluoroalkyl iodides and illustrates the effectiveness of proper storage and stabilization.

Condition IDStorage ConditionStabilizerDuration (Months)Purity (%)Appearance
AAmbient Light, 25°CNone0>99.0Colorless
3~95.0Pale Pink
6~90.0Light Brown
BDark, 25°CNone0>99.0Colorless
6>98.5Colorless
12~98.0Colorless
CDark, 2-8°CNone0>99.0Colorless
12>99.0Colorless
24>98.5Colorless
DAmbient Light, 25°CCopper Wire0>99.0Colorless
6>99.0Colorless
12>98.5Colorless
EDark, 25°CCopper Wire0>99.0Colorless
12>99.0Colorless
24>99.0Colorless

Note: The quantitative data presented are representative and intended for comparative purposes. Actual degradation rates may vary depending on the specific batch, purity, and exposure conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Photostability)

Objective: To evaluate the photostability of this compound with and without a copper stabilizer.

Methodology:

  • Sample Preparation:

    • Prepare three sets of samples in clear, chemically inert glass vials (e.g., quartz or borosilicate).

      • Set 1: this compound only (Unstabilized).

      • Set 2: this compound with a small piece of copper wire (Stabilized).

      • Set 3: this compound wrapped in aluminum foil to serve as a dark control (Control).

  • Exposure Conditions:

    • Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B.

    • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

    • Maintain a constant temperature, for example, 25°C.

  • Time Points:

    • Collect samples at initial (t=0), and subsequent time points (e.g., 1 week, 2 weeks, 1 month, and 3 months).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visually inspect for color change.

      • Purity: Use a stability-indicating HPLC-UV or GC-MS method to quantify the percentage of remaining this compound.

      • Degradation Products: Identify and quantify any significant degradation products.

      • Free Iodine: Quantify the concentration of free iodine using a suitable method, such as titration or UV-Vis spectrophotometry.

Protocol 2: Analytical Method for Purity and Degradation Product Analysis (HPLC-UV)

Objective: To quantify the purity of this compound and detect the formation of degradation products.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram.

    • The purity can be determined by the area percentage of the main peak.

    • Degradation products will appear as additional peaks in the chromatogram.

Visualizations

Decomposition_Pathway This compound This compound Perfluoroheptyl_Radical Perfluoroheptyl Radical This compound->Perfluoroheptyl_Radical Light (hν) Iodine_Radical Iodine Radical This compound->Iodine_Radical Light (hν) Further_Degradation_Products Further Degradation Products Perfluoroheptyl_Radical->Further_Degradation_Products Molecular_Iodine Molecular Iodine (I₂) (Causes discoloration) Iodine_Radical->Molecular_Iodine Dimerization

Caption: Photodegradation pathway of this compound.

Stabilization_Mechanism Iodine_Radical Iodine Radical (From decomposition) Copper_Iodide Copper(I) Iodide (CuI) (Stable, Insoluble Salt) Iodine_Radical->Copper_Iodide Reaction with Copper Metallic Copper (Cu⁰) (Stabilizer) Copper->Copper_Iodide Reaction with

Caption: Mechanism of stabilization by metallic copper.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis at Time Points Unstabilized Unstabilized Sample Photostability_Chamber Photostability Chamber (ICH Q1B conditions) Unstabilized->Photostability_Chamber Stabilized Stabilized Sample (with Copper) Stabilized->Photostability_Chamber Control Dark Control Control->Photostability_Chamber Visual_Inspection Visual Inspection Photostability_Chamber->Visual_Inspection HPLC_GC Purity Analysis (HPLC-UV / GC-MS) Visual_Inspection->HPLC_GC Iodine_Quant Free Iodine Quantification HPLC_GC->Iodine_Quant Data_Evaluation Data Evaluation and Stability Assessment Iodine_Quant->Data_Evaluation

Caption: Workflow for photostability testing.

References

Technical Support Center: Troubleshooting Reactions with 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 1-Iodo-1H,1H-perfluoroheptane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical synthesis?

A1: this compound is predominantly used as a perfluoroalkylating agent. It serves as a source of the 1H,1H-perfluoroheptyl radical or anion equivalent, which can be incorporated into various organic molecules to modify their physical, chemical, and biological properties. Key applications include the synthesis of fluorinated surfactants, polymers, and pharmaceutically active compounds where the introduction of a fluorous moiety can enhance metabolic stability and lipophilicity.

Q2: What are the key safety precautions to consider when handling this compound?

A2: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. It is a potential skin and eye irritant. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. It is also light-sensitive and should be stored in a cool, dark place.

Q3: How can I effectively remove fluorous byproducts and excess this compound from my reaction mixture?

A3: Fluorous solid-phase extraction (F-SPE) is a highly effective method for separating fluorous compounds from non-fluorinated organic compounds. The crude reaction mixture is passed through a silica gel cartridge functionalized with a fluorinated phase. The fluorous compounds are retained on the cartridge, while the desired non-fluorinated product elutes. The retained fluorous compounds can then be washed off with a fluorinated solvent. Standard column chromatography on silica gel can also be used, but co-elution can be an issue due to the non-polar nature of the perfluoroalkyl chain.

Q4: Can I use this compound in aqueous reaction conditions?

A4: Yes, radical additions of perfluoroalkyl iodides to alkenes and alkynes can be performed in water, often with good yields.[1] This approach is considered more environmentally friendly than using organic solvents. Thermal initiation with a radical initiator like ACCN (1,1'-azobis(cyclohexanecarbonitrile)) is a common method for such reactions in aqueous media.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of the starting materials. What are the potential causes and how can I improve the yield?

A: Low conversion in reactions involving this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Insufficient Radical Initiation (for radical reactions):

    • Initiator Concentration: The concentration of the radical initiator may be too low. An increase in the initiator concentration can lead to a higher rate of polymerization and, consequently, a higher conversion.[2] However, an excessive amount can lead to unwanted side reactions. A screening of initiator loading is recommended.

    • Initiator Decomposition: Ensure the radical initiator has not decomposed. Use a fresh batch of the initiator. The choice of initiator is also crucial; ensure its half-life is appropriate for the reaction temperature.

    • Reaction Temperature: The reaction temperature might be too low for efficient decomposition of the initiator. Gradually increase the temperature while monitoring the reaction progress.

  • Catalyst Inactivity (for metal-catalyzed reactions):

    • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and the solvent are pure and dry.

    • Incorrect Catalyst Loading: The catalyst concentration might be suboptimal. A screening of catalyst loading should be performed to find the optimal concentration.

    • Ligand Issues: For reactions requiring a ligand, ensure the ligand is stable under the reaction conditions and used in the correct ratio relative to the metal catalyst.

  • Poor Solubility:

    • This compound and other highly fluorinated compounds can have poor solubility in common organic solvents.[3] This can limit the reaction rate.

    • Solvent Screening: Perform the reaction in different solvents to find one that provides better solubility for all reactants. Fluorinated solvents or co-solvents can sometimes improve solubility and reaction outcomes. The solvent can also influence the reaction's efficiency in other ways, so a careful selection is important.[4]

  • Reagent Instability:

    • This compound can be light-sensitive. Ensure the reaction is protected from light, especially if it is a long-duration reaction.

Logical Troubleshooting Workflow for Low Conversion:

LowConversion start Low Conversion Observed check_initiator Check Radical Initiator (if applicable) start->check_initiator check_catalyst Check Catalyst Activity (if applicable) start->check_catalyst check_solubility Evaluate Reagent Solubility start->check_solubility check_reagent_stability Verify Reagent Stability start->check_reagent_stability increase_initiator Increase Initiator Concentration check_initiator->increase_initiator Concentration? change_initiator Use Fresh/Different Initiator check_initiator->change_initiator Decomposition? increase_temp Increase Reaction Temperature check_initiator->increase_temp Temperature? purify_reagents Purify Reagents and Solvent check_catalyst->purify_reagents Purity? optimize_catalyst_loading Optimize Catalyst/Ligand Loading check_catalyst->optimize_catalyst_loading Loading? screen_solvents Screen Different Solvents check_solubility->screen_solvents protect_from_light Protect Reaction From Light check_reagent_stability->protect_from_light optimize_conditions Systematically Optimize Reaction Conditions increase_initiator->optimize_conditions change_initiator->optimize_conditions increase_temp->optimize_conditions purify_reagents->optimize_conditions optimize_catalyst_loading->optimize_conditions screen_solvents->optimize_conditions protect_from_light->optimize_conditions

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Unexpected Side Products

Q: My reaction is producing significant amounts of unexpected side products. What are the likely side reactions and how can I minimize them?

A: The formation of side products in reactions with this compound often involves radical processes or reactions with the solvent.

Potential Side Reactions and Solutions:

  • Homocoupling of the Perfluoroalkyl Iodide:

    • The perfluoroalkyl radical can dimerize to form a C14 perfluorinated alkane. This is more likely at higher radical concentrations.

    • Solution: Decrease the concentration of the radical initiator or perform the reaction at a lower temperature to reduce the steady-state concentration of radicals.

  • Reaction with the Solvent:

    • Perfluoroalkyl radicals are highly reactive and can abstract hydrogen atoms from hydrocarbon solvents, leading to the formation of 1H,1H,1H-perfluoroheptane and solvent-derived radicals which can lead to further byproducts.[4]

    • Solution: Use a solvent that is less susceptible to hydrogen atom abstraction, such as a perfluorinated solvent or a solvent with strong C-H bonds.

  • Undesired Halogenation:

    • The homolysis of this compound can produce iodine radicals, which may lead to undesired iodination of other species in the reaction mixture.[3]

    • Solution: Minimize the exposure of the reaction to light and heat, which can promote homolysis. Using a radical scavenger that selectively reacts with iodine radicals could be an option, but this may also interfere with the desired reaction.

  • Formation of Isomeric Products:

    • In addition reactions to unsymmetrical alkenes or alkynes, a mixture of regioisomers can be formed.

    • Solution: The regioselectivity can sometimes be influenced by the choice of initiator, solvent, or the presence of additives. A careful review of the literature for similar reactions may provide guidance on improving regioselectivity.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my desired product from the reaction mixture containing fluorinated compounds. What purification strategies are recommended?

A: The unique properties of fluorinated compounds, such as their high lipophobicity, often require specialized purification techniques.

Purification Strategies:

  • Fluorous Solid-Phase Extraction (F-SPE):

    • This is the most effective method for separating fluorous from non-fluorous compounds. The principle is based on the strong and selective interaction between fluorous-tagged molecules and a fluorous stationary phase.

    • Procedure: The crude mixture is loaded onto a fluorous silica gel cartridge. The non-fluorous product is eluted with a common organic solvent (e.g., methanol, acetonitrile), while the fluorous compounds (including unreacted this compound and fluorous byproducts) are retained. The retained fluorous compounds can then be eluted with a fluorinated solvent (e.g., perfluorohexane).

  • Column Chromatography on Fluorinated Stationary Phases:

    • For separating compounds with similar polarities, chromatography on a column packed with a fluorinated stationary phase (e.g., fluorous reverse-phase silica) can provide better separation than traditional silica gel.

  • Crystallization:

    • If the desired product is a solid, crystallization can be an effective purification method. Screening a variety of solvents is often necessary to find a system where the product has low solubility at low temperatures while the impurities remain in solution.

  • Distillation:

    • For volatile products, distillation can be a viable purification method, provided there is a sufficient difference in boiling points between the product and the impurities.

Purification Workflow:

Purification start Crude Reaction Mixture is_fluorous Is the desired product fluorous? start->is_fluorous f_spe Fluorous Solid-Phase Extraction (F-SPE) is_fluorous->f_spe No column_chrom Column Chromatography is_fluorous->column_chrom Yes elute_non_fluorous Elute with Organic Solvent (Product) f_spe->elute_non_fluorous elute_fluorous Elute with Fluorous Solvent (Impurities) f_spe->elute_fluorous pure_product Pure Product elute_non_fluorous->pure_product silica_gel Standard Silica Gel column_chrom->silica_gel Initial Attempt fluorous_phase Fluorinated Stationary Phase column_chrom->fluorous_phase If co-elution crystallization Crystallization silica_gel->crystallization distillation Distillation silica_gel->distillation If volatile fluorous_phase->crystallization crystallization->pure_product distillation->pure_product

Caption: Decision workflow for product purification.

Experimental Protocols

Protocol 1: Radical Addition of this compound to an Alkene in Water

This protocol is adapted from a general procedure for the perfluoroalkylation of alkenes in water.[5]

Materials:

  • This compound

  • Alkene

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN)

  • Degassed deionized water

  • Glass ampoule with a magnetic stir bar

  • Septum

Procedure:

  • To a glass ampoule containing a magnetic stir bar, add ACCN (0.15 mmol).

  • Add 3 mL of degassed deionized water to the ampoule.

  • Seal the ampoule with a septum and degas the water by bubbling nitrogen through it for 5 minutes.

  • Using a syringe, add the alkene (0.5 mmol) and this compound (in the desired molar ratio to the alkene) to the ampoule.

  • Immediately seal the ampoule by flame.

  • Place the sealed ampoule in a preheated oil bath at 70 °C.

  • Stir the reaction mixture vigorously until the reaction is complete (monitor by GC-MS or TLC).

  • After completion, cool the ampoule to room temperature, carefully open it, and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Radical Addition:

RadicalAddition A 1. Add ACCN to ampoule B 2. Add degassed water A->B C 3. Degas with Nitrogen B->C D 4. Add Alkene and this compound C->D E 5. Flame-seal the ampoule D->E F 6. Heat at 70°C with vigorous stirring E->F G 7. Monitor reaction completion F->G H 8. Cool and open the ampoule G->H I 9. Extract with organic solvent H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K L Final Product K->L

Caption: Step-by-step workflow for the radical addition of this compound to an alkene.

Protocol 2: Copper-Catalyzed Perfluoroalkylation of an Aryl Iodide

This protocol is based on a general method for the arylation of 1H-perfluoroalkanes.[6]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) chloride (CuCl)

  • 1,10-Phenanthroline

  • Zinc bis(2,2,6,6-tetramethylpiperidide) (TMP₂Zn)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Anhydrous, degassed solvent (e.g., DMPU)

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a nitrogen-filled glovebox, add CuCl (0.05 mmol) and 1,10-phenanthroline (0.1 mmol) to a Schlenk flask.

  • Add the aryl iodide (0.5 mmol) and this compound (1.5-5 mmol) to the flask.

  • Add anhydrous, degassed DMPU as the solvent.

  • Add a solution of TMP₂Zn (0.75 mmol) in the same solvent to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture at 90 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for Radical Addition of Perfluoroalkyl Iodides to Alkenes

ParameterValueReference
Perfluoroalkyl Iodide This compound-
Alkene Various terminal alkenes[5][7]
Initiator ACCN[5]
Solvent Water[1][5]
Temperature 70 °C[5]
Typical Yields 60-87%[7]

Table 2: General Conditions for Copper-Catalyzed Perfluoroalkylation of Aryl Iodides

ParameterReagent/ConditionMolar Equivalents/ValueReference
Aryl Iodide Substrate1[6]
Perfluoroalkyl Source This compound3-10[6]
Base TMP₂Zn1.5[6]
Catalyst CuCl0.1[6]
Ligand 1,10-Phenanthroline0.2[6]
Solvent DMPU-[6]
Temperature 90 °C[6]
Typical Yields Moderate to excellent[6]

References

Optimizing reaction temperature and time for 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Iodo-1H,1H-perfluoroheptane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the free-radical addition of a perfluoroalkyl iodide to ethylene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective initiation of the radical reaction. 2. Incorrect molar ratio of reactants. 3. Reaction temperature is too low. 4. Presence of radical inhibitors (e.g., oxygen).1. Ensure the radical initiator (e.g., benzoyl peroxide, AIBN) is fresh and added at the correct concentration. For thermal initiation, ensure the temperature is high enough to cause homolytic cleavage of the perfluoroalkyl iodide. 2. Optimize the molar ratio of ethylene to the perfluoroalkyl iodide. An excess of ethylene can favor the formation of the desired 1:1 adduct. 3. Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by GC-MS. 4. Thoroughly degas the solvent and reactants and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Formation of Multiple Byproducts (e.g., higher molecular weight telomers) 1. Molar ratio of ethylene to perfluoroalkyl iodide is too low. 2. High reaction temperature leading to uncontrolled polymerization. 3. High concentration of the radical initiator.1. Increase the molar excess of ethylene. This will increase the probability of the perfluoroalkyl radical reacting with ethylene rather than the newly formed product radical reacting with another ethylene molecule. 2. Reduce the reaction temperature. While higher temperatures increase reaction rate, they can also lead to less selective reactions. 3. Decrease the concentration of the radical initiator to reduce the overall rate of radical formation.
Incomplete Consumption of Starting Material (Perfluoroalkyl Iodide) 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Deactivation of the radical initiator.1. Extend the reaction time and monitor the consumption of the starting material by an appropriate analytical method like GC. 2. Increase the reaction temperature to enhance the reaction rate. 3. If the initiator has a short half-life at the reaction temperature, consider a second addition of the initiator during the reaction.
Difficulty in Product Purification 1. Formation of close-boiling isomers or telomers. 2. Residual starting materials or initiator byproducts.1. Optimize the reaction conditions (see "Formation of Multiple Byproducts") to minimize the formation of impurities. Employ fractional distillation under reduced pressure for purification. 2. Use an appropriate work-up procedure to remove the initiator byproducts. For example, washing with a solution of sodium thiosulfate can remove unreacted iodine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is typically achieved via a free-radical chain reaction, specifically a telomerization process.[1][2] In this reaction, a perfluoroalkyl iodide (the telogen) undergoes addition to ethylene (the taxogen) in the presence of a radical initiator or under thermal conditions to form the desired product.

Q2: How do I choose an appropriate radical initiator?

A2: The choice of initiator depends on the desired reaction temperature. For lower temperature reactions (around 70-90°C), organic peroxides like benzoyl peroxide or azo compounds such as azobisisobutyronitrile (AIBN) are commonly used. For higher temperature reactions, di-tert-butyl peroxide may be more suitable due to its higher decomposition temperature.[3]

Q3: What is the optimal reaction temperature for this synthesis?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For chemically initiated reactions, a typical range is 70-120°C.[4] Thermal initiation requires higher temperatures. It is recommended to start with a lower temperature (e.g., 80°C) and gradually increase it while monitoring the reaction progress.

Q4: How does the molar ratio of reactants affect the outcome of the reaction?

A4: The molar ratio of ethylene to the perfluoroalkyl iodide is a critical parameter. A higher excess of ethylene generally favors the formation of the 1:1 adduct (this compound) and minimizes the formation of higher molecular weight telomers.

Q5: What are the common side reactions to be aware of?

A5: The primary side reaction is the formation of higher telomers, where the product radical adds to another molecule of ethylene. Other potential side reactions include radical-radical coupling and disproportionation, although these are generally less significant under optimized conditions.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.

Q7: What purification methods are most effective for this compound?

A7: The primary method for purifying the product is fractional distillation under reduced pressure. This is particularly effective for separating the desired product from unreacted starting materials and higher boiling telomers. Column chromatography on silica gel can also be employed for smaller scale purifications.

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol provides a general methodology. Optimization of specific parameters is likely required.

Parameter Value/Range Notes
Reactants Perfluoroheptyl iodide, Ethylene
Initiator Benzoyl peroxide or AIBNTypically 1-5 mol% with respect to the perfluoroheptyl iodide.
Solvent Aprotic solvent (e.g., acetonitrile, or solvent-free)The reaction can also be run neat.
Temperature 80 - 110 °CDependent on the choice of initiator.
Pressure Dependent on ethylene concentrationThe reactor must be able to withstand the reaction pressure.
Reaction Time 4 - 24 hoursMonitor by GC for completion.
Purification Vacuum Distillation

Procedure:

  • A high-pressure reactor is charged with perfluoroheptyl iodide and the chosen radical initiator.

  • The reactor is sealed and the system is purged with an inert gas (e.g., argon) to remove oxygen.

  • Ethylene gas is introduced into the reactor to the desired pressure.

  • The reaction mixture is heated to the target temperature with vigorous stirring.

  • The reaction is maintained at a constant temperature and pressure for the specified duration, with progress monitored by GC.

  • Upon completion, the reactor is cooled to room temperature and the excess ethylene is carefully vented.

  • The crude product is recovered and purified by vacuum distillation.

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction temperature and time for the synthesis of this compound.

OptimizationWorkflow cluster_decision Decision Points cluster_action Corrective Actions Start Start Optimization SetInitialParams Set Initial Conditions: - Molar Ratio (Ethylene:RfI) - Initiator Concentration - Initial T = 80°C - Initial t = 4h Start->SetInitialParams RunReaction Run Reaction & Monitor by GC SetInitialParams->RunReaction AnalyzeResults Analyze Results: - Conversion of RfI - Selectivity for Product - Byproduct Formation RunReaction->AnalyzeResults CheckConversion Is Conversion > 95%? AnalyzeResults->CheckConversion CheckSelectivity Is Selectivity Acceptable? CheckConversion->CheckSelectivity Yes IncreaseTime Increase Reaction Time (t) CheckConversion->IncreaseTime No AdjustRatio Adjust Molar Ratio or Initiator Concentration CheckSelectivity->AdjustRatio No Optimized Optimized Conditions Found CheckSelectivity->Optimized Yes IncreaseTime->RunReaction IncreaseTemp Increase Temperature (T) IncreaseTime->IncreaseTemp IncreaseTemp->RunReaction AdjustRatio->RunReaction

Caption: Workflow for optimizing reaction temperature and time.

References

Technical Support Center: Catalyst Selection for Reactions with 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Iodo-1H,1H-perfluoroheptane in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile reagent commonly used in a variety of catalytic reactions, primarily:

  • Cross-Coupling Reactions: Including Suzuki-Miyaura, and Sonogashira couplings to form C-C bonds. Palladium catalysts are frequently employed in these reactions.[1][2]

  • Copper-Catalyzed Arylation: This method is used for the arylation of 1H-perfluoroalkanes.[3]

  • Radical Reactions: Perfluoroalkyl iodides are precursors for perfluoroalkyl radicals, which can participate in various addition reactions. These reactions are often initiated by radical initiators.[4]

  • Telomerization: This process involves the reaction of a perfluoroalkyl iodide with an unsaturated compound, like ethylene, to produce longer-chain fluorinated molecules.[5]

Q2: How do I select the appropriate catalyst for a cross-coupling reaction with this compound?

A2: The choice of catalyst for a cross-coupling reaction is critical and depends on the specific reaction type and substrates. For palladium-catalyzed reactions, monoligated palladium(0) species, L1Pd(0), are often the most active catalytic species.[6] The selection of the ligand (L) is crucial. Sterically bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), have shown superior performance in challenging cross-coupling reactions.[6]

Q3: What is the role of the ligand in palladium-catalyzed cross-coupling reactions?

A3: The ligand plays a pivotal role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6] The steric bulk of the ligand can promote the formation of the highly active monoligated Pd(0) species, which is often more reactive than the corresponding multi-ligated species.[6]

Q4: Can you explain the general mechanism of copper-catalyzed arylation of 1H-perfluoroalkanes?

A4: The copper-catalyzed arylation of 1H-perfluoroalkanes, a class of compounds including this compound, generally proceeds through the following key steps:

  • Deprotonation: A strong base deprotonates the 1H-perfluoroalkane.

  • Transmetalation: The resulting perfluoroalkyl anion undergoes transmetalation with a copper salt to form a copper-perfluoroalkyl species.

  • Oxidative Addition/Reductive Elimination: This copper intermediate then reacts with an aryl halide to form the desired arylated perfluoroalkane product.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield in Cross-Coupling Reaction Inactive catalystEnsure the use of a suitable palladium precatalyst and a sterically demanding, electron-rich ligand. Consider using a pre-formed active catalyst or optimizing the in-situ generation of the active L1Pd(0) species.[6]
Poor choice of baseThe base is crucial for the transmetalation step. Screen different bases (e.g., carbonates, phosphates, fluorides) to find the optimal one for your specific substrate combination.
Presence of oxygenPalladium(0) catalysts are sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Radical side reactionsPerfluoroalkyl iodides can undergo radical reactions.[4] Minimize light exposure and consider adding a radical inhibitor if unwanted side products are observed.
Homocoupling of the coupling partnerThis can occur if the reductive elimination of the desired product is slow. Adjusting the ligand, temperature, or solvent may help to favor the cross-coupling pathway.
Inconsistent Reaction Results Impure starting materialsVerify the purity of this compound and the coupling partner. Impurities can poison the catalyst or lead to side reactions.
Inconsistent catalyst activityThe activity of solid catalysts can vary. If using a heterogeneous catalyst, ensure consistent batch quality and proper activation procedures. For homogeneous catalysts, ensure accurate weighing and handling under inert conditions.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation (in a glovebox): To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand in a 1:2 to 1:4 molar ratio.

  • Reaction Setup: In a separate dry Schlenk flask, add this compound, the coupling partner (e.g., an arylboronic acid), and the base.

  • Solvent Addition: Add the degassed solvent to the flask containing the substrates and base.

  • Catalyst Addition: Transfer the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (this compound, Coupling Partner, Base) setup Combine Reagents and Solvent under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution (Palladium Precatalyst + Ligand) add_catalyst Add Catalyst Solution catalyst->add_catalyst solvent Degas Solvent solvent->setup setup->add_catalyst react Heat and Stir Reaction Mixture add_catalyst->react monitor Monitor Progress (GC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a catalytic reaction involving this compound.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Product Yield inactive Is the catalyst active? start->inactive ligand Is the ligand appropriate? inactive->ligand Yes atmosphere Is the reaction under inert atmosphere? inactive->atmosphere Yes solution1 solution1 inactive->solution1 Use fresh/different catalyst base Is the base optimal? ligand->base Yes solution2 solution2 ligand->solution2 Screen different ligands atmosphere->base Yes solution3 solution3 atmosphere->solution3 Degas reagents/solvents temp Is the temperature correct? base->temp Yes solution4 solution4 base->solution4 Screen different bases solvent Is the solvent suitable? temp->solvent Yes solution5 solution5 temp->solution5 Optimize temperature purity Are the starting materials pure? solvent->purity Yes solution6 solution6 solvent->solution6 Screen different solvents solution7 solution7 purity->solution7 Purify starting materials

Caption: A troubleshooting decision tree for addressing low product yield in catalytic reactions.

References

Technical Support Center: Purification of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Iodo-1H,1H-perfluoroheptane. The following information addresses common issues related to impurities and provides detailed protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial sample of this compound?

A1: Commercial this compound is typically synthesized via a telomerization process. This method can lead to a mixture of homologs, which are the most common impurities. These are molecules with the same basic structure but different lengths of the perfluoroalkyl chain. Therefore, your sample may contain small amounts of 1-iodo-1H,1H-perfluoropentane (C5), 1-iodo-1H,1H-perfluorohexane (C6), 1-iodo-1H,1H-perfluorooctane (C8), 1-iodo-1H,1H-perfluorononane (C9), and other longer-chain analogs. Additionally, branched isomers of these perfluoroalkyl iodides may also be present as minor impurities.

Q2: How can I assess the purity of my this compound?

A2: The purity of your material can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will allow you to separate the different components of the mixture and identify them based on their mass-to-charge ratio. The relative peak areas in the gas chromatogram can provide a semi-quantitative measure of the purity and the distribution of homologous impurities.

Q3: What are the recommended methods for purifying commercial this compound?

A3: The two primary methods for purifying this compound on a laboratory scale are fractional vacuum distillation and flash column chromatography.

  • Fractional vacuum distillation is suitable for separating compounds with different boiling points. Since the homologous impurities will have boiling points that differ from the desired C7 product, this method can be effective, especially for larger quantities.

  • Flash column chromatography on silica gel is a powerful technique for separating compounds based on their polarity. As the polarity of perfluoroalkyl iodides is very low, using a non-polar eluent system can effectively separate homologs.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the separation during flash chromatography. For visualization, since perfluoroalkyl iodides are not typically UV-active, you can use staining methods. An iodine chamber is a simple and effective option. Alternatively, a potassium permanganate stain or a p-anisaldehyde stain can be used for visualization.[1][2] For distillation, collecting fractions and analyzing them by GC-MS is the most reliable way to track the purification progress.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause Solution
Poor Separation of Homologs Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Bumping or Unstable Boiling No boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer and stir bar.
System pressure is fluctuating.Ensure all connections in your distillation setup are airtight and the vacuum source is stable.
Product Decomposition Overheating.Use a lower distillation pressure to reduce the boiling point of the compound. Employ a water or oil bath for more uniform heating.
Flash Column Chromatography
Issue Possible Cause Solution
Poor Separation of Homologs on TLC/Column Eluent is too polar.Use a less polar eluent. For perfluoroalkyl iodides, pure hexane is a good starting point.
Eluent is not polar enough (all spots at the baseline).While unlikely for these compounds, you could add a very small amount of a slightly more polar solvent like dichloromethane to your hexane.
Column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking of Spots on TLC/Column Sample is too concentrated.Dilute the sample before loading it onto the column.
Impurities are strongly polar.The majority of likely impurities are non-polar homologs. If polar impurities are suspected, a pre-purification step like a simple filtration through a small plug of silica may be helpful.
Difficulty Visualizing Spots on TLC The chosen stain is not effective.Try a different stain. Iodine is generally effective for these types of compounds. A potassium permanganate stain is a good alternative.

Data Presentation

Table 1: Physical Properties of this compound and Potential Homologous Impurities

CompoundChemical FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C at atm. pressure)
1-Iodo-1H,1H-perfluoropentaneC₅H₂F₉I359.96~130-140
1-Iodo-1H,1H-perfluorohexaneC₆H₂F₁₁I409.97~150-160
This compound C₇H₂F₁₃I 459.98 ~170-180
1-Iodo-1H,1H-perfluorooctaneC₈H₂F₁₅I509.99~190-200
1-Iodo-1H,1H-perfluorononaneC₉H₂F₁₇I560.00~210-220

Note: Boiling points are estimates and will be significantly lower under vacuum.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To separate this compound from lower and higher boiling homologous impurities.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and pressure gauge

  • Cold trap (recommended)

  • Glass wool for insulation

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Place the commercial this compound and a magnetic stir bar into the round-bottom flask.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Begin stirring and slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Once the pressure has stabilized, begin to gently heat the distillation flask.

  • Observe the condensation ring rising slowly up the fractionating column.

  • Collect the initial fraction, which will be enriched in lower-boiling homologs (e.g., C5 and C6 iodides).

  • As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

  • Once the main fraction has been collected, the temperature will either drop or start to rise more significantly as higher-boiling homologs begin to distill. At this point, stop the distillation.

  • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from its less and more retained homologous impurities on silica gel.

Materials:

  • Commercial this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexane (or other non-polar solvent)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • Iodine (for visualization)

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the commercial product in a minimal amount of hexane.

    • Spot the solution on a TLC plate and develop it in a chamber containing pure hexane as the eluent.

    • Visualize the plate using an iodine chamber. You should observe a series of spots corresponding to the different homologs. The main spot will be this compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

    • Allow the silica to settle, and then add a thin layer of sand to the top. .

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with hexane, maintaining a constant flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in hexane.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Commercial Product Commercial Product Fractional Vacuum Distillation Fractional Vacuum Distillation Commercial Product->Fractional Vacuum Distillation Flash Chromatography Flash Chromatography Commercial Product->Flash Chromatography GC-MS GC-MS Fractional Vacuum Distillation->GC-MS Monitor Fractions Purified Product Purified Product Fractional Vacuum Distillation->Purified Product TLC TLC Flash Chromatography->TLC Monitor Fractions Flash Chromatography->Purified Product Purified Product->GC-MS Final Purity Check

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Start Poor_Separation Poor Separation of Homologs? Start->Poor_Separation Distillation Distillation Issue? Poor_Separation->Distillation Yes Bumping_Observed Bumping or Unstable Boiling? Poor_Separation->Bumping_Observed No Chromatography Chromatography Issue? Distillation->Chromatography No Increase_Column_Efficiency Increase Column Efficiency or Decrease Distillation Rate Distillation->Increase_Column_Efficiency Yes Adjust_Eluent_Polarity Adjust Eluent Polarity (likely less polar) Chromatography->Adjust_Eluent_Polarity Yes End End Chromatography->End No Increase_Column_Efficiency->End Adjust_Eluent_Polarity->End Check_Stirring_Vacuum Check Stirring and Vacuum Stability Bumping_Observed->Check_Stirring_Vacuum Yes Streaking_on_TLC Streaking on TLC? Bumping_Observed->Streaking_on_TLC No Check_Stirring_Vacuum->End Dilute_Sample Dilute Sample Streaking_on_TLC->Dilute_Sample Yes Streaking_on_TLC->End No Dilute_Sample->End

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Scaling Up Reactions with 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 1-Iodo-1H,1H-perfluoroheptane. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: Scaling up reactions with this compound introduces several safety considerations that must be addressed. Due to its volatility and the potential for thermal decomposition, adequate ventilation and temperature control are paramount. Ensure that the reaction is conducted in a well-ventilated fume hood or a controlled reactor system, especially when working with larger quantities. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For larger-scale operations, consider the use of supplied-air respirators. It is also crucial to be aware of incompatible materials, such as strong oxidizing agents and bases, to prevent runaway reactions.

Q2: How does the solubility of this compound affect solvent selection during scale-up?

A2: this compound exhibits limited solubility in many common organic solvents, which can pose a challenge during scale-up. "Fluorous" solvents (perfluorinated solvents) are often the best choice for dissolving this reagent, but their cost can be a factor on a larger scale. For practical purposes, highly fluorinated ethers or other solvents with some fluorous character may be suitable. When scaling up, it is essential to perform solubility tests with your chosen solvent system at the intended reaction concentration and temperature to avoid precipitation of the reagent, which can lead to poor mixing and inconsistent reaction kinetics.

Q3: What are the typical initiation methods for radical reactions involving this compound, and how do they scale?

A3: Radical reactions with this compound are commonly initiated using thermal or photochemical methods.[1][2][3]

  • Thermal Initiation: This method involves heating the reaction mixture to a temperature at which a radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to generate radicals. When scaling up, efficient and uniform heat transfer becomes critical to ensure consistent initiation throughout the reactor. Hotspots can lead to localized rapid reactions and potential side product formation.

  • Photochemical Initiation: This method uses light (often UV) to cleave the C-I bond, generating the perfluoroheptyl radical.[1] Scaling up photochemical reactions requires specialized reactors that can provide uniform light distribution to the entire reaction volume. The penetration depth of light can be a limiting factor in larger reactors.

Q4: What are the common byproducts in reactions with this compound, and how can they be minimized?

A4: Common byproducts in perfluoroalkylation reactions can include products of radical dimerization (e.g., perfluorotetradecane), and reaction with the solvent if it is susceptible to hydrogen abstraction.[4] Over-alkylation or multiple additions to the substrate can also occur. To minimize byproducts, carefully control the stoichiometry of the reactants, the reaction temperature, and the rate of addition of the initiator or the light intensity. A slow, controlled addition of the radical initiator can help maintain a low steady-state concentration of radicals, which can suppress dimerization.

Q5: What are effective methods for purifying products from reactions involving this compound?

A5: Purification of perfluoroalkylated compounds can be challenging due to their unique physical properties. Traditional column chromatography on silica gel can be effective, but a more specialized technique known as "fluorous solid-phase extraction" (F-SPE) is often more efficient. F-SPE utilizes a fluorous stationary phase that selectively retains the fluorinated compounds, allowing for easy separation from non-fluorinated starting materials and byproducts. Distillation can also be a viable option for volatile products, provided they are thermally stable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Poor Solubility of Reagent: this compound may not be fully dissolved at the reaction concentration.- Conduct solubility tests at the desired scale and temperature.- Consider using a co-solvent to improve solubility.- Increase agitation to ensure good mixing of any undissolved material.
Inefficient Radical Initiation: Insufficient heat or light penetration in a larger reactor.- For thermal initiation, ensure uniform heating and consider multiple heating zones.- For photochemical initiation, use a reactor designed for scale-up with appropriate light sources and geometry.- Increase initiator concentration slightly, but monitor for increased byproduct formation.
Poor Mass Transfer: Inadequate mixing leading to localized reagent concentrations.- Increase the stirring speed or use a more efficient agitator (e.g., overhead stirrer with a properly designed impeller).- For very viscous reaction mixtures, consider dilution or a different solvent system.
Formation of Significant Byproducts High Radical Concentration: Too rapid initiation leading to radical-radical coupling.- Decrease the rate of addition of the thermal initiator.- Reduce the intensity of the light source in photochemical reactions.- Lower the reaction temperature to slow down the rate of initiation.
Side Reactions with Solvent: The solvent may be participating in the radical reaction.- Choose a more inert solvent with stronger C-H bonds that are less susceptible to hydrogen abstraction.
Reaction Stalls or is Sluggish Initiator Decomposition: The radical initiator may have a short half-life at the reaction temperature and is consumed before the reaction is complete.- Choose an initiator with a longer half-life at the desired reaction temperature.- Consider a slow, continuous addition of the initiator over the course of the reaction.
Presence of Inhibitors: Trace impurities (e.g., oxygen, certain metals) can quench radical reactions.- Ensure all reagents and solvents are of high purity and are properly degassed.- Use Schlenk techniques or a glovebox for oxygen-sensitive reactions.
Exotherm and Temperature Control Issues Highly Exothermic Reaction: The heat generated by the reaction is not being effectively removed.- Slow down the rate of addition of the limiting reagent or initiator.- Improve the heat transfer capabilities of the reactor (e.g., use a jacketed reactor with a circulating coolant).- Dilute the reaction mixture to increase the thermal mass.

Experimental Protocols

Representative Protocol: Radical Addition of this compound to an Alkene

This protocol describes a generic procedure for the radical addition of this compound to a model alkene, 1-octene, initiated by azobisisobutyronitrile (AIBN).

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound474.0110047.4 g
1-Octene112.2112013.5 g (18.7 mL)
AIBN164.2150.82 g
Anhydrous Toluene--200 mL

Procedure:

  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Inert Atmosphere: The flask is purged with nitrogen for 15 minutes to remove any oxygen.

  • Charging Reagents: this compound (47.4 g, 100 mmol) and 1-octene (13.5 g, 120 mmol) are dissolved in anhydrous toluene (200 mL) and added to the flask.

  • Initiator Solution: AIBN (0.82 g, 5 mmol) is dissolved in a minimal amount of toluene.

  • Reaction Initiation: The reaction mixture is heated to 80 °C under a nitrogen atmosphere. The AIBN solution is then added dropwise over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 4-6 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired perfluoroalkylated octane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Solvents setup_reactor Set Up Reactor Under N2 prep_reagents->setup_reactor charge_reagents Charge Reagents setup_reactor->charge_reagents heat Heat to 80°C charge_reagents->heat add_initiator Add Initiator heat->add_initiator monitor Monitor Reaction add_initiator->monitor cool Cool to RT monitor->cool Reaction Complete remove_solvent Remove Solvent cool->remove_solvent purify Purify Product remove_solvent->purify

Caption: Experimental workflow for the radical addition of this compound.

troubleshooting_workflow start Low Yield or Stalled Reaction check_solubility Is the reagent fully dissolved? start->check_solubility check_initiation Is the initiation method efficient at scale? check_solubility->check_initiation Yes sol_cosolvent Use co-solvent or increase agitation check_solubility->sol_cosolvent No check_mixing Is mixing adequate? check_initiation->check_mixing Yes sol_initiator Optimize initiator/light source for reactor size check_initiation->sol_initiator No check_inhibitors Are there potential inhibitors present? check_mixing->check_inhibitors Yes sol_mixing Improve agitation (speed/impeller) check_mixing->sol_mixing No sol_purify Purify/degas reagents and solvents check_inhibitors->sol_purify Yes end Improved Yield check_inhibitors->end No sol_cosolvent->check_initiation sol_initiator->check_mixing sol_mixing->check_inhibitors sol_purify->end

Caption: Troubleshooting decision tree for low yield in perfluoroalkylation reactions.

References

Validation & Comparative

A Comparative Guide to 1-Iodo-1H,1H-perfluoroheptane and Other Perfluoroalkyl Iodides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated compounds, perfluoroalkyl iodides (Rғ-I) stand out as versatile reagents crucial for the synthesis of a wide array of fluorinated molecules used in materials science, agrochemicals, and pharmaceuticals. Their utility primarily stems from the facile homolytic cleavage of the carbon-iodine bond, which allows for the generation of perfluoroalkyl radicals. This guide provides a comparative overview of 1-Iodo-1H,1H-perfluoroheptane against other commonly used perfluoroalkyl iodides, supported by experimental data to aid researchers in selecting the optimal reagent for their specific application.

Physicochemical Properties: A Comparative Overview

The physical properties of perfluoroalkyl iodides are critical for determining their suitability for various reaction conditions and purification methods. The following table summarizes key properties of this compound and other representative perfluoroalkyl iodides.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₇H₂F₁₅I459.97Not readily availableNot readily available
Perfluorobutyl IodideC₄F₉I345.93672.01
1H,1H,2H,2H-Perfluorohexyl IodideC₆H₄F₉I373.991381.94[1]
1-Iodo-1H,1H,2H,2H-perfluorooctaneC₈H₄F₁₃I474.0092 @ 45 mmHg[2][3]1.934 @ 25°C[2][3]
1-Iodo-1H,1H,2H,2H-perfluorodecaneC₁₀H₄F₁₇I574.0254-58 (Melting Point)[4]Not readily available

Performance in Key Chemical Transformations

The reactivity of perfluoroalkyl iodides is a key factor in their application. This section compares the performance of this compound and its counterparts in common synthetic transformations.

Radical Addition to Alkenes and Alkynes

The addition of perfluoroalkyl radicals to unsaturated carbon-carbon bonds is a cornerstone of their application. The efficiency of this reaction is influenced by the nature of the perfluoroalkyl iodide, the alkene or alkyne substrate, and the reaction conditions.

Comparative Yields in Radical Addition to 1-Octene:

Perfluoroalkyl IodideProductYield (%)Reference
Perfluorobutyl Iodide1-Iodo-3-(perfluorobutyl)decane85[5]
Perfluorohexyl Iodide1-Iodo-3-(perfluorohexyl)decane92[6]
Perfluorooctyl Iodide1-Iodo-3-(perfluorooctyl)decane88[6]

Note: Data for this compound in a directly comparable reaction was not available in the searched literature.

Perfluoroalkylation of Aromatic Compounds

Perfluoroalkylated aromatic compounds are of significant interest in medicinal chemistry and materials science. Perfluoroalkyl iodides are common reagents for the direct perfluoroalkylation of arenes, often initiated by radical initiators or photochemically.

Comparative Yields in the Perfluoroalkylation of Toluene:

Perfluoroalkyl IodideProductYield (%)Reference
Perfluorobutyl Iodide4-(Perfluorobutyl)toluene75[7]
Perfluorohexyl Iodide4-(Perfluorohexyl)toluene78[1]
Perfluorooctyl Iodide4-(Perfluorooctyl)toluene72[1]

Note: Data for this compound in a directly comparable reaction was not available in the searched literature.

Formation of Grignard Reagents

Perfluoroalkyl Grignard reagents are valuable intermediates for the introduction of perfluoroalkyl groups. The formation and reactivity of these reagents can be influenced by the structure of the perfluoroalkyl iodide.

Comparative Observations on Grignard Reagent Formation:

Perfluoroalkyl IodideGrignard ReagentObservationsReference
Heptafluoropropyl IodideC₃F₇MgIReacts with aldehydes and esters to give secondary and tertiary alcohols, respectively. Yields are influenced by reaction conditions.[8][8][9][10]
Various RғIRғMgXCan be prepared by halogen-metal exchange. The Schlenk equilibrium is influenced by the solvent.[11][11]

Note: Specific comparative yield data for Grignard formation with different perfluoroalkyl iodides is scarce in the reviewed literature.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for key reactions involving perfluoroalkyl iodides.

General Protocol for Radical Addition of Perfluoroalkyl Iodides to Alkenes

This protocol is a general procedure for the radical-initiated addition of perfluoroalkyl iodides to alkenes.

Materials:

  • Perfluoroalkyl iodide (e.g., this compound)

  • Alkene (e.g., 1-octene)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene or benzene)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve the alkene (1.0 eq) and the perfluoroalkyl iodide (1.2 eq) in the anhydrous solvent.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Add the radical initiator (e.g., AIBN, 0.1 eq) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 1-iodo-3-(perfluoroalkyl)alkane.

General Protocol for Photochemical Perfluoroalkylation of Arenes

This protocol describes a general method for the photochemical perfluoroalkylation of aromatic compounds.[12]

Materials:

  • Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)

  • Aromatic substrate (e.g., toluene)

  • Amine additive (e.g., triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • In a quartz reaction vessel, combine the aromatic substrate (1.0 eq), the perfluoroalkyl iodide (1.5 eq), and the amine additive (2.0 eq) in the solvent.

  • Irradiate the mixture with a suitable light source (e.g., compact fluorescent lamp or low-intensity UV lamp) at ambient temperature.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction by GC-MS.

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the perfluoroalkylated aromatic product.

Key Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow involving perfluoroalkyl iodides.

Radical_Addition_Mechanism Mechanism of Radical Addition of R_F-I to an Alkene Initiation Initiation Propagation Propagation Termination Termination Initiator Initiator R_F• R_F• Initiator->R_F• Heat or Light Adduct_Radical Adduct_Radical R_F•->Adduct_Radical + Alkene R_F-I R_F-I R_F-I->R_F• Initiator radical Product Product Adduct_Radical->Product + R_F-I R_F•_regen R_F•_regen Product->R_F•_regen generates R_F•_term R_F• Dimer Dimer R_F•_term->Dimer + R_F• Adduct_Radical_term Adduct Radical Coupled_Product Coupled_Product Adduct_Radical_term->Coupled_Product + Adduct Radical

Caption: Radical chain mechanism for the addition of a perfluoroalkyl iodide to an alkene.

Experimental_Workflow General Experimental Workflow for Perfluoroalkylation Reactants Reactants (R_F-I, Substrate, Initiator/Catalyst) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Reaction Reaction (Heating/Irradiation) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Final Product Analysis->Product

Caption: A typical workflow for a perfluoroalkylation reaction.

Conclusion

This compound is a valuable member of the perfluoroalkyl iodide family, offering a seven-carbon perfluorinated chain for introduction into organic molecules. While direct comparative performance data for this specific reagent is not as abundant as for more common homologues like perfluorobutyl, -hexyl, and -octyl iodides, the general reactivity trends observed for this class of compounds suggest it will be an effective reagent in radical-mediated transformations. The choice of a specific perfluoroalkyl iodide will ultimately depend on the desired length of the perfluoroalkyl chain in the final product, as well as considerations of physical properties like boiling point for ease of handling and purification. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to design and execute their synthetic strategies involving these powerful fluorinating agents.

References

Reactivity Face-Off: 1-Iodo-1H,1H-perfluoroheptane vs. its Bromo Analogue in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Perfluoroalkylated compounds are of significant interest due to their unique physicochemical properties that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed comparison of the reactivity of two key perfluoroalkyl synthons: 1-Iodo-1H,1H-perfluoroheptane and its bromo analogue, 1-Bromo-1H,1H-perfluoroheptane.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity directly influences their performance in a variety of critical synthetic transformations, including palladium-catalyzed cross-coupling reactions and radical additions. Generally, the iodo analogue exhibits higher reactivity, often leading to milder reaction conditions, shorter reaction times, and improved yields.

Quantitative Reactivity Comparison

While direct, side-by-side quantitative comparisons in the literature for these specific molecules are scarce, the well-established principles of organic chemistry and data from analogous systems allow for a reliable assessment of their relative reactivity. The following table summarizes the expected performance differences in key reaction classes.

Reaction TypeThis compound1-Bromo-1H,1H-perfluoroheptaneReactivity Rationale
Suzuki-Miyaura Coupling Higher yields, milder conditions (e.g., lower temperatures, shorter reaction times).Lower yields under identical conditions, may require more forcing conditions (e.g., higher temperatures, longer reaction times, stronger bases, or more active catalysts).The oxidative addition of the C-I bond to the Pd(0) catalyst is faster due to its lower bond dissociation energy.
Sonogashira Coupling Efficient coupling under standard conditions.Less reactive, often requiring higher catalyst loading, higher temperatures, and longer reaction times to achieve comparable yields.Similar to Suzuki-Miyaura, the oxidative addition of the C-I bond is the more facile and often rate-determining step.
Heck Coupling More reactive, leading to higher yields and better selectivity under milder conditions.Less reactive, potentially leading to lower yields and requiring more forcing conditions which can result in side reactions.The initial oxidative addition step is more favorable for the iodo analogue.
Atom Transfer Radical Addition (ATRA) More readily forms the perfluoroalkyl radical under thermal or photochemical initiation.Requires more energy (e.g., higher temperatures or more potent initiators) to homolytically cleave the C-Br bond and generate the corresponding radical.The weaker C-I bond facilitates easier homolytic cleavage to initiate the radical chain reaction.
Nucleophilic Substitution The iodide is a better leaving group, facilitating faster substitution reactions.The bromide is a poorer leaving group, resulting in slower reaction rates.The stability of the leaving group (I⁻ > Br⁻) influences the rate of nucleophilic substitution.

Experimental Protocols

The following are representative experimental protocols for key reactions. Note that for 1-Bromo-1H,1H-perfluoroheptane, optimization of reaction conditions (e.g., increased temperature, extended reaction time, or use of more sophisticated catalyst systems) would likely be necessary to achieve yields comparable to its iodo counterpart.

Representative Protocol for Suzuki-Miyaura Coupling

Objective: To couple the perfluoroheptyl moiety with an arylboronic acid.

Materials:

  • This compound or 1-Bromo-1H,1H-perfluoroheptane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-halo-1H,1H-perfluoroheptane, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. For the bromo analogue, the reaction time may need to be extended to 24 hours or the temperature increased to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Sonogashira Coupling

Objective: To couple the perfluoroheptyl moiety with a terminal alkyne.

Materials:

  • This compound or 1-Bromo-1H,1H-perfluoroheptane (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N), degassed

  • Tetrahydrofuran (THF), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1-halo-1H,1H-perfluoroheptane, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and degassed triethylamine.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction at room temperature for 12-24 hours. For the bromo analogue, heating to 50-70 °C may be necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Representative Protocol for Atom Transfer Radical Addition (ATRA) to an Alkene

Objective: To add the perfluoroheptyl group and a halogen across a double bond.

Materials:

  • This compound or 1-Bromo-1H,1H-perfluoroheptane (1.5 equiv)

  • Alkene (1.0 equiv)

  • Azobisisobutyronitrile (AIBN, 10 mol%)

  • Toluene, degassed

Procedure:

  • In a sealed tube, dissolve the alkene and AIBN in degassed toluene.

  • Add the 1-halo-1H,1H-perfluoroheptane.

  • Heat the reaction mixture to 80-90 °C for 6-12 hours. For the bromo analogue, a higher temperature or a continuous addition of the initiator might be required.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X L2 R-Pd(II)-X L2 Pd(0)L2->R-Pd(II)-X L2 Oxidative Addition (R-X) R-Pd(II)-R' L2 R-Pd(II)-R' L2 R-Pd(II)-X L2->R-Pd(II)-R' L2 Transmetalation (R'-B(OR)2) R-Pd(II)-R' L2->Pd(0)L2 R-R' R-R' R-Pd(II)-R' L2->R-R' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Halo-perfluoroheptane - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup If complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a cross-coupling reaction.

Reactivity_Choice start Reaction Goal mild_conditions Mild Conditions & High Yield Desired? start->mild_conditions iodo Choose This compound mild_conditions->iodo Yes bromo Choose 1-Bromo-1H,1H-perfluoroheptane mild_conditions->bromo No (Cost is a factor) optimization Expect to Optimize Conditions (Higher Temp, Longer Time) bromo->optimization

Caption: Decision flowchart for selecting the appropriate perfluoroheptyl halide.

Validating the Purity of 1-Iodo-1H,1H-perfluoroheptane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the purity of reagents is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of 1-Iodo-1H,1H-perfluoroheptane. This specialized perfluoroalkyl iodide is a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties into complex molecules. Ensuring its purity is critical for the success of subsequent reactions and the integrity of the final products.

This document presents a detailed experimental protocol for GC-MS analysis, a comparative overview of alternative methods, and a logical workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique for purity determination hinges on factors such as the nature of expected impurities, required sensitivity, and the need for structural elucidation. Below is a comparative overview of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Validation of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.Separation of compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase.Exploitation of the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.
Strengths - High sensitivity and selectivity for volatile and semi-volatile compounds.- Excellent separation efficiency for complex mixtures.- Provides molecular weight and fragmentation patterns for structural confirmation.- Suitable for non-volatile or thermally labile compounds.- A wide range of stationary and mobile phases offers versatility.- Well-established for routine purity assays.- Provides unambiguous structural elucidation.- Inherently quantitative without the need for identical reference standards (qNMR).- ¹⁹F NMR is highly specific for fluorinated compounds.[1][2][3]
Limitations - Limited to thermally stable and volatile compounds.- Derivatization may be required for some analytes.- Lower resolution for complex mixtures compared to capillary GC.- Sensitivity can be lower than GC-MS for certain analytes.- Relatively lower sensitivity compared to mass spectrometry-based methods.- Can be complex to interpret for mixtures without expertise.
Typical Impurities Detected Residual starting materials (e.g., 1H,1H-perfluorohept-1-ene, iodine), solvents, and volatile byproducts from the synthesis.Non-volatile byproducts, oligomers, or degradation products.Isomeric impurities, structurally related byproducts, and residual solvents.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the purity analysis of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or hexane.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

b. GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-600

c. Data Analysis:

  • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

  • Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) Protocol

a. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

b. HPLC Parameters:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 220 nm or Evaporative Light Scattering Detector (ELSD)
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

a. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a well-resolved signal.

b. NMR Parameters:

ParameterSetting
Spectrometer Bruker Avance III 400 MHz or equivalent
Spectra to Acquire ¹H NMR and ¹⁹F NMR
Analysis In the ¹H NMR spectrum, assess purity by comparing the integral of the characteristic signals of the analyte to the integrals of impurity peaks. The ¹⁹F NMR spectrum is particularly powerful for identifying and quantifying other fluorinated impurities, as each unique fluorine environment will give a distinct signal.[1][2][3]

Logical and Experimental Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and a conceptual overview of the GC-MS analysis process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_validation Final Validation Synthesis Synthesis of this compound Purification Initial Purification (e.g., Distillation) Synthesis->Purification GC_MS GC-MS Analysis (Volatile Impurities) Purification->GC_MS Primary Screen HPLC HPLC Analysis (Non-Volatile Impurities) Purification->HPLC NMR NMR Analysis (Structural Confirmation & Quantification) Purification->NMR Final_Purity Purity Specification Met? GC_MS->Final_Purity HPLC->Final_Purity NMR->Final_Purity Pass Pass Final_Purity->Pass Fail Fail Final_Purity->Fail Fail->Purification Repurify

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

GC_MS_Analysis_Pathway cluster_output Outputs cluster_interpretation Interpretation Sample_Prep Sample Preparation (Dissolution & Dilution) Injection Injection into GC Sample_Prep->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Analysis Detection->Data_Processing Chromatogram Total Ion Chromatogram Data_Processing->Chromatogram Mass_Spectra Mass Spectra of Peaks Data_Processing->Mass_Spectra Purity_Calc Purity Calculation Chromatogram->Purity_Calc Impurity_ID Impurity Identification Mass_Spectra->Impurity_ID

Caption: Conceptual signal pathway of the GC-MS analysis process for purity validation.

References

Performance Showdown: A Comparative Guide to Coatings Derived from 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the surface properties of materials are paramount. This guide provides an objective comparison of coatings derived from 1-Iodo-1H,1H-perfluoroheptane against common alternative hydrophobic and oleophobic coating technologies. The information is supported by experimental data and detailed methodologies to assist in the selection of optimal surface modification strategies.

Coatings formulated from this compound are a subset of fluoroalkylsilane self-assembled monolayers (SAMs). These coatings are prized for their ability to create surfaces with very low surface energy, leading to exceptional water and oil repellency. The performance of these coatings is benchmarked against two widely used alternatives: traditional silane-based hydrophobic coatings and polyurethane-based oleophobic coatings.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for coatings derived from this compound and its alternatives. The data for the this compound-derived coating is based on the performance of similar short-chain fluoroalkylsilanes.

Table 1: Wettability and Surface Energy

Performance MetricThis compound Derived CoatingSilane-Based Hydrophobic CoatingPolyurethane-Based Oleophobic Coating
Water Contact Angle (°) 110 - 12095 - 11090 - 105
Oil Contact Angle (n-hexadecane) (°) 70 - 75< 2050 - 80[1]
Surface Energy (mN/m) 10 - 1520 - 3015 - 25

Table 2: Mechanical and Chemical Resistance

Performance MetricThis compound Derived CoatingSilane-Based Hydrophobic CoatingPolyurethane-Based Oleophobic Coating
Abrasion Resistance (Taber, weight loss in mg/1000 cycles) 5 - 1510 - 302 - 10
Chemical Resistance (Acid/Base) ExcellentGoodModerate to Good
Thermal Stability (°C) Up to 300Up to 250Up to 200

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established industry standards to ensure reproducibility.

Synthesis of Fluoroalkylsilane Coating from this compound

The conversion of this compound into a surface-reactive silane is a critical first step. This is typically achieved through a hydrosilylation reaction, followed by hydrolysis and condensation on the substrate.

G cluster_synthesis Coating Synthesis Workflow 1_Iodo 1-Iodo-1H,1H- perfluoroheptane Hydrosilylation Hydrosilylation with a hydrosilane (e.g., HSiCl3) in the presence of a catalyst 1_Iodo->Hydrosilylation Step 1 FAS_precursor Fluoroalkylsilane precursor (C7F15CH2CH2SiCl3) Hydrosilylation->FAS_precursor Yields Hydrolysis Hydrolysis of alkoxysilane groups in the presence of water FAS_precursor->Hydrolysis Step 2 SiOH Silanol formation (R-Si(OH)3) Hydrolysis->SiOH Yields Condensation Condensation with substrate hydroxyl groups and self-condensation SiOH->Condensation Step 3 Coating Covalent Si-O-Si bonds form a stable coating Condensation->Coating Results in

Coating Synthesis Workflow from this compound.

A detailed protocol involves reacting this compound with a suitable hydrosilane, such as trichlorosilane, in the presence of a platinum catalyst. The resulting fluoroalkylsilane precursor is then applied to a hydroxylated substrate (e.g., glass, silicon wafer) via dip-coating, spin-coating, or chemical vapor deposition. The precursor hydrolyzes in the presence of atmospheric or surface-adsorbed water to form reactive silanol groups, which then condense with hydroxyl groups on the substrate and with each other to form a durable, cross-linked siloxane network.

Contact Angle Measurement (ASTM D7334)

The wettability of the coated surfaces is quantified by measuring the static contact angle of sessile drops of deionized water and n-hexadecane.

G Start Start: Prepare Coated Substrate Dispense Dispense a 5 µL droplet of test liquid (DI water or n-hexadecane) onto the surface Start->Dispense Capture Capture a high-resolution image of the droplet profile Dispense->Capture Measure Measure the angle between the substrate baseline and the tangent of the droplet at the three-phase contact point Capture->Measure Record Record the contact angle Measure->Record Repeat Repeat measurement at multiple locations for statistical accuracy Record->Repeat Repeat->Dispense Iterate End End: Analyze Data Repeat->End

Contact Angle Measurement Workflow (ASTM D7334).

According to ASTM D7334, a goniometer is used to deposit a small droplet of the test liquid onto the coated surface.[2][3] An image of the droplet is captured, and software is used to measure the angle formed at the interface of the liquid, solid, and vapor phases. Measurements are typically taken within 10-15 seconds of droplet deposition to minimize evaporation effects.[4] A higher contact angle indicates greater repellency. For water, a contact angle greater than 90° signifies a hydrophobic surface.[3]

Abrasion Resistance Test (ASTM D4060)

The durability of the coatings is assessed using a Taber Abraser, which subjects the surface to wear from abrasive wheels.

G Start Start: Prepare Coated Panel (100x100 mm with central hole) Weigh_Initial Weigh the panel to the nearest 0.1 mg Start->Weigh_Initial Mount Mount the panel on the Taber Abraser turntable Weigh_Initial->Mount Abrade Lower weighted abrasive wheels (e.g., CS-10) and abrade for a specified number of cycles (e.g., 1000) Mount->Abrade Clean Remove loose debris from the panel Abrade->Clean Weigh_Final Weigh the abraded panel to the nearest 0.1 mg Clean->Weigh_Final Calculate Calculate weight loss (Initial Weight - Final Weight) Weigh_Final->Calculate End End: Report weight loss per 1000 cycles Calculate->End

Taber Abrasion Resistance Test Workflow (ASTM D4060).

As outlined in ASTM D4060, a coated panel is mounted on a rotating platform and subjected to the wearing action of two abrasive wheels under a specific load (e.g., 500g or 1000g).[5][6][7] The abrasion resistance is quantified by the weight loss of the coating after a set number of rotational cycles.[6][8] A lower weight loss indicates higher abrasion resistance.

Performance Analysis and Comparison

This compound Derived Coatings: These coatings exhibit superior hydrophobicity and oleophobicity due to the high density of fluorine atoms at the surface, which significantly lowers the surface energy.[9] The short perfluoroalkyl chain (C7) is a more environmentally favorable alternative to longer-chain fluorinated compounds. The covalent bonding of the silane to the substrate provides good durability, although it can be susceptible to mechanical abrasion over time. The chemical resistance is excellent due to the inert nature of the C-F bond.[10][11]

Silane-Based Hydrophobic Coatings: These coatings, typically based on alkylsilanes, provide good hydrophobicity but are generally not oleophobic. Their performance is dependent on the length and packing density of the alkyl chains. While offering good thermal stability and chemical resistance, their abrasion resistance can be a limiting factor.[12]

Polyurethane-Based Oleophobic Coatings: Polyurethane coatings can be formulated to exhibit good oleophobicity and often possess superior mechanical properties, such as flexibility and abrasion resistance, compared to thin silane monolayers.[13] However, their hydrophobicity and thermal stability may be lower than that of highly fluorinated silane coatings. The compatibility of polyurethane with silane additives can be leveraged to create hybrid coatings with a balance of properties.[14]

Conclusion

Coatings derived from this compound offer a compelling combination of high hydrophobicity and oleophobicity, making them ideal for applications requiring resistance to both aqueous and oily substances. While polyurethane-based coatings may offer superior abrasion resistance, the exceptional low surface energy and chemical inertness of the fluorinated silane make it a strong candidate for applications in demanding chemical environments. The choice of coating will ultimately depend on the specific performance requirements of the application, balancing the need for repellency, durability, and chemical resistance. This guide provides the foundational data and methodologies to make an informed decision.

References

A Comparative Guide to Polymers Synthesized from 1-Iodo-1H,1H-perfluoroheptane and its Alternatives for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of polymers derived from 1-Iodo-1H,1H-perfluoroheptane and alternative fluorinated monomers. The information presented herein is intended to assist researchers in selecting appropriate materials for applications in drug delivery and biomedical device development. The unique properties of fluorinated polymers, such as hydrophobicity, oleophobicity, and biocompatibility, make them attractive candidates for these advanced applications.

Synthesis Pathway from this compound

The synthesis of polymers from this compound is a multi-step process. The initial step involves the conversion of the iodoalkane to a polymerizable monomer, typically an acrylate or methacrylate. This is achieved through a two-step synthesis:

  • Formation of 1H,1H-perfluoroheptan-1-ol: The this compound is first converted to the corresponding alcohol.

  • Esterification: The resulting 1H,1H-perfluoroheptan-1-ol is then esterified with acryloyl chloride or methacryloyl chloride to yield 1H,1H-perfluoroheptyl acrylate (PFHA) or 1H,1H-perfluoroheptyl methacrylate (PFHMA), respectively.

These monomers can then be polymerized using techniques such as free-radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce the desired fluoropolymers.

cluster_0 Monomer Synthesis cluster_1 Polymerization Iodoalkane This compound Alcohol 1H,1H-perfluoroheptan-1-ol Iodoalkane->Alcohol Hydrolysis PFHA 1H,1H-perfluoroheptyl acrylate (PFHA) Alcohol->PFHA PFHMA 1H,1H-perfluoroheptyl methacrylate (PFHMA) Alcohol->PFHMA AcryloylChloride Acryloyl Chloride AcryloylChloride->PFHA Esterification MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->PFHMA Esterification Poly_PFHA Poly(1H,1H-perfluoroheptyl acrylate) PFHA->Poly_PFHA Free Radical or RAFT Polymerization Poly_PFHMA Poly(1H,1H-perfluoroheptyl methacrylate) PFHMA->Poly_PFHMA Free Radical or RAFT Polymerization

Fig. 1: Synthesis workflow from this compound to fluoropolymers.

Comparison of Fluorinated Acrylate Polymers

For a comprehensive comparison, this guide includes data on polymers derived from 1H,1H-perfluoroheptyl acrylate (PFHA) and two common alternatives: 1H,1H,5H-octafluoropentyl acrylate (OFPA) and 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA). The differing lengths of the fluoroalkyl chains in these monomers lead to variations in the physical and chemical properties of the resulting polymers.

PropertyPoly(1H,1H,5H-octafluoropentyl acrylate) (POFPA)Poly(1H,1H-perfluoroheptyl acrylate) (PFHA-Polymer)Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA)
Monomer Molecular Weight ( g/mol ) 286.12[1]384.14 (Calculated)518.17[2]
Polymer Glass Transition Temp. (Tg, °C) Data not readily availableData not readily available~45
Polymer Thermal Decomposition Temp. (Td, °C) Data not readily availableData not readily available~350
Refractive Index of Monomer (n20/D) 1.349[3]Data not readily available1.337[2]
Density of Monomer (g/mL at 25°C) 1.488[3]Data not readily available1.637[2]

Experimental Protocols

Synthesis of 1H,1H-perfluoroheptan-1-ol from this compound

This protocol is adapted from general methods for the conversion of perfluoroalkyl iodides to alcohols.

  • Materials: this compound, N-methylformamide (NMF), hydrogen peroxide (30%), sodium sulfite, diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • A mixture of this compound and N-methylformamide is heated to 150°C.

    • 30% hydrogen peroxide is added dropwise to the stirred mixture.

    • The reaction is maintained at 150°C for 4 hours.

    • After cooling to room temperature, the mixture is treated with an aqueous solution of sodium sulfite.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1H,1H-perfluoroheptan-1-ol.

Synthesis of 1H,1H-perfluoroheptyl acrylate (PFHA)

This protocol is based on the esterification of fluorinated alcohols with acryloyl chloride.[4]

  • Materials: 1H,1H-perfluoroheptan-1-ol, acryloyl chloride, triethylamine (TEA), anhydrous dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1H,1H-perfluoroheptan-1-ol and triethylamine in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add acryloyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure 1H,1H-perfluoroheptyl acrylate.

Free-Radical Polymerization of 1H,1H-perfluoroheptyl acrylate (PFHA)

This is a general protocol for the free-radical polymerization of fluorinated acrylates.[4]

  • Materials: 1H,1H-perfluoroheptyl acrylate, azobisisobutyronitrile (AIBN), anhydrous toluene, methanol.

  • Procedure:

    • Dissolve the PFHA monomer and AIBN (initiator) in anhydrous toluene in a reaction vessel.

    • De-gas the solution by bubbling with nitrogen for 30 minutes.

    • Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by adding the solution to an excess of cold methanol.

    • Collect the polymer by filtration and dry under vacuum at 60°C.

Cellular Uptake of Fluoropolymer-Based Nanoparticles for Drug Delivery

Fluorinated polymers can be formulated into nanoparticles for targeted drug delivery. Understanding the mechanism of cellular uptake is crucial for designing effective therapeutic carriers. The primary pathway for the internalization of many nanoparticles, including those formulated from fluoropolymers, is endocytosis. This process can be broadly categorized into several mechanisms, with receptor-mediated endocytosis being a key strategy for targeted delivery.

cluster_0 Cellular Environment cluster_1 Internalization Pathway NP Fluoropolymer Nanoparticle Binding Binding to Receptor NP->Binding Targeting Ligand Receptor Cell Surface Receptor Receptor->Binding Membrane Cell Membrane ClathrinPit Clathrin-Coated Pit Formation Binding->ClathrinPit Initiates Vesicle Endocytic Vesicle ClathrinPit->Vesicle Invagination & Fission EarlyEndosome Early Endosome (pH ~6.0-6.5) Vesicle->EarlyEndosome Fusion LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Recycling Receptor Recycling EarlyEndosome->Recycling Sorting Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease pH-triggered Lysosome->DrugRelease Enzymatic degradation Recycling->Receptor Returns to Membrane

Fig. 2: Receptor-mediated endocytosis of a fluoropolymer nanoparticle for drug delivery.

This diagram illustrates a common pathway where a drug-loaded fluoropolymer nanoparticle, functionalized with a targeting ligand, binds to specific receptors on the cell surface. This interaction triggers the formation of a clathrin-coated pit, leading to the internalization of the nanoparticle within an endocytic vesicle. As the vesicle matures into an early and then a late endosome, the decreasing pH can facilitate the release of the encapsulated drug. Ultimately, the endosome may fuse with a lysosome, where enzymatic degradation can further aid in drug release. The receptors are often recycled back to the cell surface.[5][6][7]

References

The Versatility of 1-Iodo-1H,1H-perfluoroheptane in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine and perfluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. 1-Iodo-1H,1H-perfluoroheptane and its congeners have emerged as critical reagents in this field, primarily serving as potent sources of perfluoroalkyl radicals for the construction of complex fluorinated molecules. This guide provides a comprehensive review of the applications of this compound, offering a comparative analysis with alternative methodologies and presenting key experimental data and protocols.

The primary application of this compound lies in its utility as a precursor for the perfluoroheptyl radical (C₇F₁₅CH₂CH₂•). This reactive intermediate readily participates in a variety of transformations, most notably atom transfer radical addition (ATRA) reactions with unsaturated systems such as alkenes and alkynes. These reactions allow for the direct and efficient introduction of the perfluoroheptyl moiety into organic scaffolds, a structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Comparative Analysis of Perfluoroalkylation Methods

While this compound is a valuable tool, a range of alternative reagents and methods exist for perfluoroalkylation. The choice of reagent is often dictated by the specific substrate, desired reaction conditions, and functional group tolerance. Below is a comparative overview of common alternatives.

Reagent/MethodGeneral Structure/DescriptionAdvantagesDisadvantages
This compound C₇F₁₅CH₂CH₂IReadily available, efficient radical precursor.Can be sensitive to light and heat, potential for iodine side products.
Perfluoroalkyl Sulfonyl Chlorides RₙSO₂ClStable, crystalline solids; versatile reactivity.May require a catalyst (e.g., copper) for radical generation.
Togni Reagents (Hypervalent Iodine) Highly electrophilic, broad functional group tolerance.Can be more expensive, may require specific activators.
Nucleophilic Perfluoroalkylation Reagents (e.g., (CF₃)₃Si-CH₃, Ruppert-Prakash reagent)Suitable for introducing CF₃ groups onto electrophilic centers.Limited to specific perfluoroalkyl groups, can be sensitive to moisture.

Experimental Data: Radical Addition to Alkenes

The radical addition of perfluoroalkyl iodides to alkenes is a well-established and synthetically useful transformation. The following table summarizes typical reaction conditions and yields for the addition of perfluorohexyl iodide (a close analog of this compound) to vinyl acetate, providing a benchmark for comparison.

EntryMolar Ratio (Iodide:Olefin)Initiator (% w/w)Temperature (°C)Reaction Time (h)Conversion (%)Adduct Yield (%)
11:1.5AIBN (1%)8069585
21:2AIBN (1%)8069890
31:1.5Benzoyl Peroxide (2%)9059282

Data adapted from studies on the radical addition of perfluorohexyl iodide to vinyl acetate.

Key Experimental Protocols

General Procedure for Atom Transfer Radical Addition (ATRA) of this compound to an Olefin

Materials:

  • This compound

  • Alkene

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous solvent (e.g., toluene, acetonitrile)

Protocol:

  • In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the alkene (1.5 equivalents) and this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the radical initiator (e.g., AIBN, 1-5 mol%).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms involved in the application of this compound.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) 2 R• 2 R• Initiator->2 R• Heat R• R• R-I R-I C7F15CH2CH2• Perfluoroheptyl Radical R•->C7F15CH2CH2• + C7F15CH2CH2I Adduct Radical Adduct Radical C7F15CH2CH2•->Adduct Radical + Alkene Product Perfluoroalkylated Product Adduct Radical->Product + C7F15CH2CH2I Product->C7F15CH2CH2• Chain Carrier

Caption: Radical chain mechanism for the addition of this compound to an alkene.

G cluster_radical Radical cluster_electrophilic Electrophilic cluster_nucleophilic Nucleophilic reagent Perfluoroalkylation Reagent radical Perfluoroalkyl Iodides (e.g., C7F15CH2CH2I) reagent->radical Initiator (Heat, Light) electrophilic Togni Reagents reagent->electrophilic Activator nucleophilic Ruppert-Prakash Reagent reagent->nucleophilic Base

Caption: Classification of common perfluoroalkylation methods.

Benchmarking the synthesis of 1-Iodo-1H,1H-perfluoroheptane against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthetic routes to 1-Iodo-1H,1H-perfluoroheptane, a valuable building block in the synthesis of fluorinated compounds. The following sections detail the experimental protocols for two primary methods, present a quantitative comparison of their performance, and introduce a novel alternative approach.

Comparative Data of Synthetic Methods

The following table summarizes the key performance indicators for the two primary methods for synthesizing this compound. The data is based on analogous reactions reported in the literature and serves as a benchmark for comparison.

ParameterMethod 1: Iodination of 1H,1H-Perfluoroheptan-1-olMethod 2: Radical Addition to Ethylene
Starting Material 1H,1H-Perfluoroheptan-1-olPerfluorohexyl Iodide, Ethylene
Key Reagents Triphenylphosphine, Iodine, ImidazoleRadical Initiator (e.g., AIBN)
Typical Yield 85-95%70-85%
Purity (post-purification) >98%>97%
Reaction Time 4-8 hours12-24 hours
Reaction Temperature Room Temperature to 60 °C80-100 °C
Pressure AtmosphericHigh Pressure
Primary Byproducts Triphenylphosphine oxide, Imidazole saltsHigher molecular weight telomers
Purification Method Filtration, DistillationDistillation

Experimental Protocols

Method 1: Iodination of 1H,1H-Perfluoroheptan-1-ol

This method follows a well-established procedure for the conversion of primary alcohols to alkyl iodides using the Appel reaction.

Materials:

  • 1H,1H-Perfluoroheptan-1-ol (C6F13CH2OH)

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Imidazole

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H-Perfluoroheptan-1-ol, triphenylphosphine, and imidazole in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine in dichloromethane to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Method 2: Radical Addition of Perfluorohexyl Iodide to Ethylene

This method utilizes a free-radical chain reaction to extend the carbon chain of a perfluoroalkyl iodide.

Materials:

  • Perfluorohexyl Iodide (C6F13I)

  • Ethylene (CH2=CH2)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with perfluorohexyl iodide and the radical initiator (e.g., AIBN).

  • Seal the reactor and purge it with an inert gas, such as nitrogen or argon.

  • Pressurize the reactor with ethylene gas to the desired pressure.

  • Heat the reactor to a temperature sufficient to initiate the radical reaction (typically 80-100 °C for AIBN).

  • Maintain the reaction under stirring for 12-24 hours, monitoring the pressure drop to gauge the consumption of ethylene.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

  • The crude product, this compound, can be purified by vacuum distillation to remove any unreacted starting material and side products.

Alternative Synthetic Approach

A more novel and potentially more direct route is the direct free-radical iodination of 1H,1H-perfluoroheptane . This method, while less established, offers the advantage of starting from the corresponding alkane. The reaction typically involves heating the alkane with a perfluoroalkyl iodide, which serves as the iodine atom source under free-radical conditions.[1] This approach avoids the need for a pre-functionalized starting material like an alcohol. However, selectivity and yield can be significant challenges to overcome with this method.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic methods.

Method1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Reactants (1H,1H-Perfluoroheptan-1-ol, PPh3, Imidazole) in CH2Cl2 cool Cool to 0 °C start->cool add_iodine Add I2 Solution cool->add_iodine react Stir at Room Temp (4-8 hours) add_iodine->react quench Quench with Na2S2O3 react->quench extract Extract & Wash quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via iodination of the corresponding alcohol.

Method2_Workflow cluster_prep Reactor Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification charge Charge Reactor (Perfluorohexyl Iodide, AIBN) purge Purge with N2/Ar charge->purge pressurize Pressurize with Ethylene purge->pressurize heat Heat and Stir (80-100 °C, 12-24 hours) pressurize->heat cool_vent Cool & Vent Ethylene heat->cool_vent distill Vacuum Distillation cool_vent->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via radical addition to ethylene.

References

A Comparative Guide to the Reaction Kinetics of 1-Iodo-1H,1H-perfluoroheptane for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reaction kinetics of 1-Iodo-1H,1H-perfluoroheptane, a key reagent in fluorous synthesis, reveals important considerations for its application in pharmaceutical and materials science. This guide provides a comparative overview of its reactivity in radical reactions, alongside alternative perfluoroalkylating agents, supported by experimental data and detailed protocols to aid researchers in optimizing synthetic strategies.

This compound (C₇F₁₅CH₂CH₂I) is a valuable building block in organic synthesis, enabling the introduction of a perfluoroheptyl moiety into various molecules. This "fluorous" tag can significantly alter a molecule's physical and chemical properties, a strategy often employed in drug design to enhance biological activity and in materials science to create specialized polymers and surfactants. The utility of this compound predominantly lies in its participation in radical reactions, where the carbon-iodine bond's homolytic cleavage initiates a cascade of desired transformations. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, maximizing yields, and ensuring process scalability.

Comparative Analysis of Reaction Kinetics

The reactivity of this compound in radical additions is influenced by several factors, including the nature of the radical initiator, the substrate, and the reaction conditions. While specific kinetic data for this compound is not extensively documented in readily available literature, comparisons with homologous perfluoroalkyl iodides provide valuable insights into its expected reactivity. Generally, the rate of radical addition of perfluoroalkyl iodides to alkenes is influenced by the chain length of the perfluoroalkyl group.[1]

To provide a quantitative perspective, the following table summarizes typical reaction conditions and outcomes for the radical addition of perfluoroalkyl iodides to alkenes, which can be considered analogous to the expected behavior of this compound.

Perfluoroalkyl Iodide (RfI)AlkeneInitiatorSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodoperfluorobutane1-DodeceneACCNWater70-High[2]
1-IodoperfluorohexaneVinyl acetateAIBNNot Specified50-96[1]
Perfluorooctyl iodideEthyleneNot Specified1,1,2-Trichloro-1,2,2-trifluoroethaneNot Specified1280 (of dehydrogenated product)[3]
1-Iodo-1H,1H,2H,2H-perfluorodecaneNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable[3]

Note: This table presents data for homologous perfluoroalkyl iodides to infer the reactivity of this compound. The yields reported are for the adduct or a subsequent product.

Alternative Perfluoroalkylating Agents

While this compound is a versatile reagent, several alternatives exist for introducing perfluoroalkyl groups, each with its own kinetic profile and substrate scope.

Reagent ClassExampleMechanismKey Advantages
Perfluoroalkyl Iodides This compoundRadical ChainVersatile, well-established
Hypervalent Iodine Reagents Togni ReagentsRadical or IonicMild conditions, broad functional group tolerance
Perfluoroalkylated Organosilicon Reagents (Perfluoroalkyl)trimethylsilanesNucleophilic AttackGood for nucleophilic perfluoroalkylation
Electrophilic Perfluoroalkylating Agents FITS ReagentsElectrophilic AttackHighly reactive for specific applications
Electrochemical Methods Electrochemical reduction of alkyl iodidesElectrochemical Radical Generation"Green" alternative, avoids tin reagents

The choice of reagent will depend on the specific synthetic target and desired reaction pathway. For instance, hypervalent iodine reagents often allow for milder reaction conditions compared to the thermal or photochemical initiation required for perfluoroalkyl iodides.[4] Electrochemical methods are emerging as a greener alternative to traditional radical reactions that often employ toxic tin-based reagents.[5][6]

Experimental Protocols

To facilitate the practical application of this compound, a detailed experimental protocol for a typical radical addition to an alkene is provided below. This protocol is adapted from established procedures for similar perfluoroalkyl iodides.[1]

AIBN-Initiated Radical Addition of this compound to 1-Octene

Materials:

  • This compound

  • 1-Octene

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., benzene, toluene, or a fluorous solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and 1-octene (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for the desired reaction time (e.g., 4-24 hours), monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-iodo-3-(perfluoroheptyl)octane.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of a radical chain reaction involving this compound and a conceptual workflow for kinetic analysis.

Caption: Radical chain mechanism for the addition of this compound to an alkene.

G Kinetic Analysis Workflow A Reaction Setup (Controlled Temperature, Concentration) B Time-course Sampling A->B C Quenching of Reaction B->C D Quantitative Analysis (GC, HPLC, NMR) C->D E Data Processing (Concentration vs. Time) D->E F Kinetic Modeling (Rate Law Determination) E->F G Determination of Rate Constants F->G

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

References

The Efficacy of 1-Iodo-1H,1H-perfluoroheptane in Engineering Superhydrophobic Surfaces: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties is paramount. Superhydrophobic surfaces, with their exceptional water-repellency, offer significant advantages in microfluidics, drug delivery systems, and anti-fouling medical devices. This guide provides a comparative analysis of 1-Iodo-1H,1H-perfluoroheptane as a surface modifying agent to achieve superhydrophobicity, benchmarked against established alternatives. The information is supported by experimental data and detailed protocols to aid in the practical application of these techniques.

The creation of superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low contact angle hysteresis, typically involves two key factors: the generation of a specific surface roughness and the lowering of surface energy. Perfluorinated compounds are exceptionally effective at reducing surface energy due to the high electronegativity of fluorine atoms. This guide focuses on the chemical modification aspect, specifically the application of this compound.

Performance Comparison of Surface Modifying Agents

While direct, extensive data on this compound for creating superhydrophobic surfaces is limited in publicly available literature, its chemical structure—a seven-carbon perfluorinated chain with an iodine headgroup—suggests its potential for forming self-assembled monolayers (SAMs) that significantly lower surface energy. The iodine group can act as a leaving group or a point of attachment to various substrates. For the purpose of this comparison, we will extrapolate potential performance based on similarly structured short-chain perfluoroalkyl iodides and compare it with well-documented fluoroalkylsilanes.

Surface Modifying AgentSubstrateWater Contact Angle (WCA)Contact Angle HysteresisSurface Roughness (Rq)Reference
This compound (Hypothetical) Silicon Wafer> 150° (projected)< 10° (projected)Dependent on substrate preparationN/A
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS)Silicon Wafer~160°< 5°Enhanced by nanoparticles[1]
(3-Heptafluoroisopropoxy)propyltrichlorosilaneCotton Fabric~155°~8°Native texture of the fabric
Plasma Polymerized PerfluorohexaneSteel Mesh> 150°< 10°Micro-structured mesh

Note: The data for this compound is projected based on the performance of similar perfluorinated molecules. Actual performance may vary and requires experimental validation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for surface modification using a perfluoroalkyl iodide and a common fluoroalkylsilane.

Protocol 1: Surface Modification via Self-Assembled Monolayer of this compound

This protocol is a generalized procedure for the formation of a self-assembled monolayer on a hydroxylated surface, such as a silicon wafer.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous solvent (e.g., toluene, isopropanol)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and create surface hydroxyl groups.

    • Rinse thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.

  • Self-Assembly:

    • Immerse the cleaned and dried substrate in the prepared solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a moisture-free environment.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Curing (Optional):

    • The substrate may be annealed at a moderate temperature (e.g., 100-120 °C) for a short period to enhance monolayer stability.

Protocol 2: Chemical Vapor Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS)

This method is commonly used to create highly robust and uniform superhydrophobic coatings.

Materials:

  • Substrate

  • Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS)

  • Vacuum desiccator

  • Vacuum pump

  • Controlled humidity environment

Procedure:

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1 to ensure a hydroxylated surface.

  • Deposition Setup:

    • Place the cleaned substrate inside a vacuum desiccator.

    • Place a small, open vial containing a few drops of TCPS in the desiccator, ensuring it is not in direct contact with the substrate.

  • Vapor Phase Deposition:

    • Evacuate the desiccator to a low pressure (e.g., < 1 mbar).

    • The TCPS will vaporize and react with the hydroxyl groups on the substrate surface.

    • The deposition time can range from 1 to 12 hours, depending on the desired coating thickness and uniformity. A controlled amount of water vapor can be introduced to facilitate the reaction.

  • Post-Deposition Treatment:

    • Vent the desiccator and remove the coated substrate.

    • Rinse the substrate with an anhydrous solvent (e.g., hexane) to remove unreacted TCPS.

    • Dry the substrate with nitrogen gas.

    • Cure the coated substrate at 120-150 °C for 1 hour to cross-link the silane molecules and stabilize the coating.

Visualizing the Process

To better understand the workflow and the underlying chemical principles, the following diagrams have been generated.

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_finalization Finalization start Start: Unmodified Substrate cleaning Piranha Cleaning start->cleaning hydroxylation Surface Hydroxylation (-OH groups) cleaning->hydroxylation solution_prep Prepare this compound Solution immersion Immerse Substrate in Solution hydroxylation->immersion solution_prep->immersion sam_formation Self-Assembled Monolayer Formation immersion->sam_formation rinsing Rinse with Solvent sam_formation->rinsing drying Dry with Nitrogen rinsing->drying end_product Superhydrophobic Surface drying->end_product

Caption: Experimental workflow for creating a superhydrophobic surface.

signaling_pathway substrate Hydroxylated Substrate (-OH) intermediate Surface Attachment (Reaction at -OH site) substrate->intermediate Reaction modifier This compound (C7F15H2I) modifier->intermediate final_surface Self-Assembled Monolayer (Oriented Perfluoroalkyl Chains) intermediate->final_surface Self-Assembly property Low Surface Energy => Superhydrophobicity final_surface->property

Caption: Logical relationship for achieving superhydrophobicity.

Conclusion

While this compound is a promising candidate for creating superhydrophobic surfaces due to its perfluorinated structure, further experimental validation is necessary to fully characterize its efficacy and compare it directly with established methods like silanization with TCPS. The provided protocols offer a starting point for researchers to explore the potential of this and similar molecules. The choice of surface modification agent will ultimately depend on the specific application requirements, including the substrate material, desired durability, and processing conditions. The continuous exploration of novel fluorinated compounds is crucial for advancing the field of surface engineering.

References

A Comparative Guide to Cross-Referencing Spectral Data of 1-Iodo-1H,1H-perfluoroheptane and Its Homologues with Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-Iodo-1H,1H-perfluoroheptane and its commercially available alternatives. Due to the limited availability of public spectral data for this compound, this document focuses on cross-referencing the spectral characteristics of its closest homologues: 1H,1H,2H,2H-perfluorooctyl iodide and 1H,1H,2H,2H-perfluorohexyl iodide. By examining the spectral data of these related compounds, researchers can infer the expected spectral properties of this compound and develop effective analytical methods for its identification and characterization.

Comparison of Spectral Data

The following tables summarize the available spectral data for this compound and its selected alternatives from various public databases.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignmentDatabase Source
This compound Data not available----
1H,1H,2H,2H-Perfluorooctyl iodide~3.2Triplet2H-CH₂-IPubChem[1]
~2.6Triplet of triplets2H-CF₂-CH₂-PubChem[1]
1H,1H,2H,2H-Perfluorohexyl iodideSpecific data not available, but spectrum is accessible---ChemicalBook[2]

Table 2: Infrared (IR) Spectral Data

CompoundAbsorption Peaks (cm⁻¹)Functional GroupDatabase Source
This compound Data not available--
1H,1H,2H,2H-Perfluorooctyl iodideSpectrum availableC-F, C-H, C-IPubChem[1]
1H,1H,2H,2H-Perfluorohexyl iodideSpectrum availableC-F, C-H, C-IChemicalBook[3]
Perfluorobutyl iodideSpectrum availableC-F, C-IPubChem, Thermo Fisher Scientific[4][5]

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)Database Source
This compound Data not available--
1H,1H,2H,2H-Perfluorooctyl iodide473.9 [M]⁺[M-I]⁺, [C₆F₁₃]⁺, [C₅F₁₁]⁺, etc.PubChem[1]
Perfluorohexyl iodide445.9 [M]⁺[M-I]⁺, [C₆F₁₃]⁺, [C₅F₁₁]⁺, etc.NIST WebBook[6]
Perfluorooctyl iodide545.9 [M]⁺[M-I]⁺, [C₈F₁₇]⁺, [C₇F₁₅]⁺, etc.NIST WebBook[7]

Experimental Protocols

To ensure consistency and comparability of spectral data, the following standardized experimental protocols are recommended for the analysis of perfluoroalkyl iodides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of solvent.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.

Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is preferred for ease of sample handling. Alternatively, a thin film on a salt plate (NaCl or KBr) can be used.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or salt plate should be collected prior to sample analysis.

Mass Spectrometry (MS)

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Split or splitless, depending on concentration.

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: 40-600 amu.

    • Scan Speed: At least 2 scans/second.

Visualizing the Workflow

The process of cross-referencing spectral data involves a logical sequence of steps, from initial data acquisition to comparative analysis.

cross_referencing_workflow cluster_data_acquisition Data Acquisition cluster_database_search Database Cross-Referencing cluster_analysis Comparative Analysis acquire_nmr Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) search_nist Search NIST Chemistry WebBook acquire_nmr->search_nist acquire_ir Acquire IR Spectrum search_sdbs Search Spectral Database for Organic Compounds (SDBS) acquire_ir->search_sdbs acquire_ms Acquire Mass Spectrum search_pubchem Search PubChem acquire_ms->search_pubchem compare_shifts Compare Chemical Shifts and Coupling Constants search_nist->compare_shifts compare_peaks Compare IR Absorption Peaks search_sdbs->compare_peaks compare_fragments Compare Mass Fragmentation Patterns search_pubchem->compare_fragments identify_compound Identify Compound and Characterize Purity compare_shifts->identify_compound compare_peaks->identify_compound compare_fragments->identify_compound signaling_pathway compound Perfluoroalkyl Iodide receptor Nuclear Receptor (e.g., PPAR, PXR) compound->receptor Binding gene_expression Altered Gene Expression receptor->gene_expression Activation/Repression cellular_response Cellular Response (e.g., Lipid Metabolism, Inflammation) gene_expression->cellular_response Leads to

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialty chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Iodo-1H,1H-perfluoroheptane, a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals" due to their environmental persistence. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

Personal Protective Equipment (PPE) and Handling:

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Ventilation Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation exposure.

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Disposal Procedures for this compound

As a PFAS compound, this compound requires special disposal considerations. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which informs the following procedures.[1][2][3] It is crucial to treat this substance as a hazardous material and manage its disposal through a licensed and approved waste disposal plant.

Step 1: Waste Collection and Storage

  • Collect all waste containing this compound, including contaminated solvents, reaction residues, and any contaminated disposable materials (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed waste container.

  • The container must be made of a material compatible with the chemical.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • For low-volume, containerized waste, interim storage for up to two to five years is a possibility, provided that proper controls are in place to prevent any environmental release.[4]

Step 2: Engage a Licensed Waste Disposal Contractor

  • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the contractor with the Safety Data Sheet (SDS) for the compound, if available, or for a structurally similar compound, along with a complete and accurate description of the waste.

Step 3: Recommended Disposal Technologies

The EPA has identified three primary technologies for the disposal of PFAS-containing materials.[1][2] The selection of the appropriate technology will be made by the waste disposal contractor based on the waste characteristics and available facilities.

Disposal TechnologyEPA Recommendations and Quantitative Data
High-Temperature Incineration This is a preferred method for the destruction of PFAS. The EPA suggests a minimum temperature of 1100°C to achieve effective destruction.[1] The incineration facility must be equipped with an afterburner and a flue gas scrubber to manage potentially hazardous byproducts.
Hazardous Waste Landfill For waste with high concentrations of PFAS, a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill is recommended.[4] These landfills have the most protective engineering controls to contain the waste and minimize environmental release.[4] The EPA suggests that Subtitle C landfills are appropriate for waste that could lead to a leachate PFAS concentration of up to 377,000 ng/L.[4]
Underground Injection Deep-well injection into Class I non-hazardous or hazardous waste injection wells is another disposal option.[1] This method involves injecting the waste into deep, confined geological formations.

It is important to note that under current federal law, PFAS alone are not classified as hazardous waste under RCRA.[5] However, state and local regulations may differ, and if the this compound waste is mixed with other listed hazardous wastes, it must be managed as hazardous waste.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect_waste Collect Waste in Designated & Labeled Container storage Store Securely in Cool, Dry, Ventilated Area collect_waste->storage ppe->collect_waste contact_disposal Contact Licensed Hazardous Waste Disposal Contractor storage->contact_disposal provide_info Provide Waste Information (SDS or equivalent) contact_disposal->provide_info disposal_decision Contractor Determines Appropriate Disposal Method provide_info->disposal_decision incineration High-Temperature Incineration (>1100°C) disposal_decision->incineration High Destruction Efficiency landfill RCRA Subtitle C Hazardous Waste Landfill disposal_decision->landfill High Concentration Waste injection Underground Injection (Class I Well) disposal_decision->injection Liquid Waste Geologically Suitable end End: Proper Disposal and Documentation incineration->end landfill->end injection->end

Caption: Disposal decision workflow for this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's environmental health and safety (EHS) department for specific guidance and requirements.

References

Essential Safety and Operational Guide for 1-Iodo-1H,1H-perfluoroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Iodo-1H,1H-perfluoroheptane was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar chemicals, including other long-chain iodo-perfluoroalkanes. It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is expected to cause skin and eye irritation.[1][2] Some similar compounds also suggest the potential for more severe health effects, including respiratory irritation, and possible carcinogenicity and reproductive harm.[2] Therefore, a cautious approach with comprehensive PPE is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific PPERequirement and Justification
Eye and Face Protection Chemical safety goggles and a face shield.Essential to protect against splashes which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Necessary to prevent skin contact which can lead to irritation.
Body Protection Laboratory coat, chemical-resistant apron, and closed-toe shoes.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a certified respirator (e.g., NIOSH-approved).Recommended to avoid inhalation of vapors, which may cause respiratory tract irritation.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[1] The work area, typically a chemical fume hood, must be clean and uncluttered.

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Chemical Handling: Dispense the required amount of this compound carefully, avoiding splashing or the creation of aerosols.

  • Post-Handling: After use, securely close the container.

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Protect from light, as some similar compounds are light-sensitive.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all waste, including unused chemical and contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Waste Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.

Visual Workflow for Safe Handling

The following diagram outlines the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety don_ppe Don All Required PPE check_safety->don_ppe handle_chem Dispense Chemical Carefully don_ppe->handle_chem close_container Securely Close Container handle_chem->close_container decontaminate Wash Hands & Exposed Skin close_container->decontaminate dispose_waste Dispose of Waste in Designated Container decontaminate->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.